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  • Product: Reactive green 12
  • CAS: 12225-80-8

Core Science & Biosynthesis

Foundational

what is the chemical structure of Reactive Green 12

An In-depth Technical Guide to Reactive Green 12 This technical guide provides a comprehensive overview of Reactive Green 12, a complex organometallic dye. The information is tailored for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Reactive Green 12

This technical guide provides a comprehensive overview of Reactive Green 12, a complex organometallic dye. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a focus on its chemical structure, properties, and relevant experimental applications.

Chemical Structure and Identification

Reactive Green 12 is a large, complex molecule with a nickel-containing phthalocyanine core. Its intricate structure includes multiple sulfonic acid groups, a pyrazolyl diazenyl moiety, and a trichloropyrimidinyl reactive group, which allows it to form covalent bonds with substrates.

A visual representation of the chemical structure is available in public chemical databases such as PubChem.

Table 1: Chemical Identification of Reactive Green 12

IdentifierValueReference
IUPAC Name Nickelate(6-), [22-[[[3-[2-[4,5-Dihydro-3-Methyl-5-Oxo-1-[3-Sulfo-4-[2-[2-Sulfo-4-[(2,5,6-Trichloro-4-Pyrimidinyl)Amino]Phenyl]Ethenyl]Phenyl]-1H-Pyrazol-4-yl]Diazenyl]-4-Sulfophenyl]Amino]Sulfonyl]-29H,31H-Phthalocyanine-1,8,15-Trisulfonato(8-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, Sodium (1:6), (SP-4-2)-[1]
CAS Number 72152-45-5[1][2][3]
Molecular Formula C₆₀H₂₉Cl₃N₁₆NiO₂₁S₇ • 6Na[1]
Molecular Weight 1853.46 g/mol [2]
Common Synonyms C.I. Reactive Green 12, Cibacron Brilliant Green T 3G-E[1][3]

Quantitative Data from Experimental Studies

Reactive Green 12 has been the subject of environmental remediation studies to assess its removal from textile industry wastewater. The following tables summarize key quantitative findings from these investigations.

Table 2: Efficiency of Biodecolorization of Reactive Green 12

ParameterResultTimeframeReference
Maximum Decolorization 97.8%12 hours[4][5]

Table 3: Removal Efficiency of Reactive Green 12 and Chemical Oxygen Demand (COD) using Coagulants

CoagulantRG-12 Removal EfficiencyCOD Removal EfficiencyReference
Ferric Chloride 98%88%[6]
Alum 95%88%[6]
Ferrous Sulphate 70%50%[6]

Experimental Protocols

Biodegradation and Decolorization of Reactive Green 12

A study on the eco-friendly degradation of Reactive Green 12 employed a bacterial strain to decolorize and biodegrade the dye. The following is a detailed methodology based on this research.[4][5]

1. Bacterial Culture and Acclimatization:

  • A bacterial strain with the potential for dye degradation is cultured in a suitable nutrient broth.

  • The bacterium is acclimatized to the presence of Reactive Green 12 by gradual exposure to increasing concentrations of the dye (e.g., 50, 100, 200, 400, and 500 mg/L).

2. Decolorization Assay:

  • The decolorization experiments are conducted in a liquid medium containing a specific concentration of Reactive Green 12 and inoculated with the acclimatized bacterial culture.

  • The flasks are incubated under controlled conditions (e.g., specific pH, temperature, and agitation).

  • Aliquots of the culture medium are withdrawn at regular time intervals (e.g., every hour).

  • The samples are centrifuged to remove bacterial cells.

  • The absorbance of the supernatant is measured at the maximum wavelength of Reactive Green 12 to determine the residual dye concentration.

  • The percentage of decolorization is calculated using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

3. Analytical Validation of Degradation:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed on the initial dye solution and the degraded samples. A change in the retention time and the appearance of new peaks in the chromatogram of the treated samples compared to the control indicate biodegradation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify changes in the functional groups of the dye molecule. The disappearance or alteration of characteristic peaks, such as the azo bond (-N=N-) peak (around 1450 cm⁻¹), confirms the degradation of the parent dye structure.[4][5]

4. Toxicological Assessment of Degraded Metabolites:

  • Phytotoxicity Assay: The toxicity of the dye before and after degradation is assessed using seeds of a model plant, such as Triticum aestivum (wheat). The germination percentage and plant growth are monitored in the presence of the original dye and the biodegraded products. A high germination rate and healthy plant growth in the presence of the degraded sample indicate detoxification.[4]

  • Genotoxicity Assay: The genotoxic potential is evaluated using the Allium cepa (onion) root cell chromosomal aberration assay. Onion bulbs are exposed to the parent dye and the degraded metabolites. The root tips are then examined microscopically for chromosomal abnormalities. A reduction in chromosomal aberrations in cells treated with the degraded sample suggests a decrease in genotoxicity.[4]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the biodegradation and analysis of Reactive Green 12.

Biodegradation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_toxicology Toxicology Assessment Bacterial_Culture Bacterial Culture Incubation Incubation under Controlled Conditions Bacterial_Culture->Incubation Dye_Solution Reactive Green 12 Solution (50-500 mg/L) Dye_Solution->Incubation Decolorization Decolorization Assay (Spectrophotometry) Incubation->Decolorization Aliquots HPLC HPLC Analysis Incubation->HPLC Degraded Sample FTIR FTIR Analysis Incubation->FTIR Degraded Sample Phytotoxicity Phytotoxicity Assay (Triticum aestivum) Decolorization->Phytotoxicity HPLC->Phytotoxicity Genotoxicity Genotoxicity Assay (Allium cepa) FTIR->Genotoxicity

Caption: Experimental workflow for the biodegradation and toxicological analysis of Reactive Green 12.

References

Exploratory

spectroscopic properties of Reactive Green 12

An In-depth Technical Guide to the Spectroscopic Properties of Reactive Green 12 For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core . Due to...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of Reactive Green 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . Due to the limited availability of specific quantitative data in the public domain, this document focuses on the theoretical underpinnings derived from its chemical structure and provides detailed experimental protocols for researchers to determine its spectroscopic characteristics.

Introduction to Reactive Green 12

Reactive Green 12 is a complex, water-soluble anionic dye. Its structure is characterized by the presence of multiple chromophores, including an azo group (-N=N-) and a large, metal-complexed phthalocyanine core.[1][2] The "reactive" designation indicates the presence of a functional group, in this case, a trichloropyrimidinyl group, designed to form covalent bonds with substrates such as textile fibers.[2] Understanding the spectroscopic properties of such a dye is crucial for applications ranging from industrial dyeing process optimization to potential (though less common) uses in biomedical research where fluorescent probes are employed.

Chemical Structure and its Spectroscopic Implications

The chemical identity of Reactive Green 12 is given by the molecular formula C₆₀H₃₇Cl₃N₁₆Na₆NiO₂₁S₇⁺⁴ and a molecular weight of approximately 1845.5 g/mol .[2] Its complex structure contains two key regions that dictate its interaction with light:

  • Azo Chromophore: The presence of an azo linkage is confirmed by spectroscopic studies showing its disappearance upon degradation.[1] Azo dyes are known for their strong absorption in the visible spectrum.

  • Nickel Phthalocyanine Core: Phthalocyanines are large, aromatic macrocyclic compounds that strongly absorb light, typically in the red region of the visible spectrum.

The combination of these chromophores suggests that Reactive Green 12 will have a complex absorption spectrum with multiple peaks across the visible range, resulting in its green appearance. The extensive π-conjugated system in the molecule is a primary indicator of its strong light-absorbing capabilities.[3]

Core Spectroscopic Properties: A Theoretical Overview

The key spectroscopic properties that define a dye like Reactive Green 12 are its absorption and emission characteristics.

  • Absorption Spectrum and Molar Extinction Coefficient (ε): The absorption spectrum reveals the wavelengths of light the dye absorbs. The wavelength of maximum absorbance is denoted as λmax. The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength. A high extinction coefficient is indicative of a potent chromophore.

  • Fluorescence Emission Spectrum and Quantum Yield (Φf): Upon absorbing light, an electron is promoted to an excited state. For a fluorescent molecule, this electron can return to the ground state by emitting a photon of a longer wavelength (lower energy). The fluorescence emission spectrum shows the intensity of this emitted light as a function of wavelength. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.[4]

Experimental Protocols for Spectroscopic Characterization

The following protocols provide a framework for the experimental determination of the .

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol details the steps to measure the absorbance of Reactive Green 12 and calculate its molar extinction coefficient using the Beer-Lambert law.

Materials:

  • Reactive Green 12

  • Spectrophotometer-grade solvent (e.g., deionized water, phosphate-buffered saline)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a Stock Solution: Accurately weigh a small amount of Reactive Green 12 and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mM).

  • Prepare a Dilution Series: Create a series of dilutions from the stock solution with decreasing concentrations.

  • Measure Absorbance Spectra:

    • Turn on the spectrophotometer and allow it to warm up.[3]

    • Set the wavelength range to scan (e.g., 300-800 nm).

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance spectrum for each dilution, starting with the most dilute.

  • Data Analysis:

    • Identify the λmax from the absorbance spectra.

    • Plot absorbance at λmax versus concentration.

    • Perform a linear regression on the data. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl).

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence properties of Reactive Green 12. The quantum yield is determined relative to a standard with a known quantum yield.

Materials:

  • Reactive Green 12 solution (from section 4.1)

  • Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

Methodology:

  • Prepare Solutions: Prepare a dilute solution of Reactive Green 12 and a solution of the fluorescence standard, both in the same solvent if possible. The absorbance of both solutions at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.

  • Measure Emission Spectra:

    • Set the excitation wavelength of the spectrofluorometer to the λmax of Reactive Green 12.

    • Measure the fluorescence emission spectrum of the Reactive Green 12 solution.

    • Set the excitation wavelength to the λmax of the standard and measure its emission spectrum.

  • Data Analysis (Relative Quantum Yield Calculation):

    • Integrate the area under the emission spectrum for both the sample and the standard.

    • Measure the absorbance of both the sample and the standard at their respective excitation wavelengths.

    • Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Data Presentation

The following tables should be used to summarize the experimentally determined spectroscopic data for Reactive Green 12.

Table 1: Absorption Properties of Reactive Green 12

Parameter Value Solvent
λmax (nm)

| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | | |

Table 2: Fluorescence Properties of Reactive Green 12

Parameter Value Solvent
Excitation λmax (nm)
Emission λmax (nm)
Fluorescence Quantum Yield (Φf)

| Reference Standard Used | | |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a reactive dye.

Caption: Workflow for Spectroscopic Characterization of Reactive Dyes.

References

Foundational

The Synthesis and Discovery of Reactive Green 12: A Technical Guide

An In-depth Examination of the Synthesis, Structure, and Significance of a Complex Reactive Dye for Researchers and Professionals in Drug Development and Material Science. Abstract Reactive Green 12, identified by its Co...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Structure, and Significance of a Complex Reactive Dye for Researchers and Professionals in Drug Development and Material Science.

Abstract

Reactive Green 12, identified by its Colour Index (C.I.) name, is a complex, metal-containing reactive dye valued for its vibrant green shade and covalent bonding capability with cellulosic fibers. This technical guide provides a detailed exploration of the synthesis and discovery of Reactive Green 12 (CAS No. 72152-45-5), presenting a plausible synthetic pathway based on established principles of reactive dye chemistry. The guide elucidates the intricate molecular structure of the dye, which combines a nickel phthalocyanine chromophore with a distinct azo dye moiety, linked to a reactive trichloropyrimidinyl group. While specific historical records of its discovery are not extensively documented in publicly accessible literature, its development can be situated within the broader context of the innovation of reactive dyes in the mid-20th century. This document offers detailed, albeit generalized, experimental protocols for the key reaction types involved in its synthesis and characterization, and presents quantitative data in a structured format for clarity. Visualizations of the proposed synthetic pathway and experimental workflows are provided to enhance understanding for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction to Reactive Green 12

Reactive Green 12 is a prominent member of the reactive dye class, which are characterized by their ability to form covalent bonds with the hydroxyl groups in cellulosic fibers such as cotton and rayon. This covalent linkage imparts exceptional wash fastness to the dyed substrate. The molecular structure of Reactive Green 12 is a sophisticated assembly of two different chromophores—a nickel phthalocyanine and a pyrazolone-based azo dye—and a heterocylic reactive group. Its full chemical name, Nickelate(6-), [22-[[[3-[2-[4,5-dihydro-3-methyl-5-oxo-1-[3-sulfo-4-[2-[2-sulfo-4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]ethenyl]phenyl]-1H-pyrazol-4-yl]diazenyl]-4-sulfophenyl]amino]sulfonyl]-29H,31H-phthalocyanine-1,8,15-trisulfonato(8-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, hexasodium, provides a roadmap to its complex architecture.

The vibrant green color of this dye is a result of the combination of the blue nickel phthalocyanine chromophore and a yellow azo dye. This intramolecular mixture of chromophores is a common strategy in dye chemistry to achieve specific hues that are otherwise difficult to obtain with a single chromophore.

Physicochemical Properties and Identification

A summary of the key identifiers and properties of Reactive Green 12 is provided in the table below.

PropertyValue
CAS Number 72152-45-5
Molecular Formula C₆₀H₂₉Cl₃N₁₆NiO₂₁S₇ · 6Na
Synonyms C.I. Reactive Green 12, Cibacron Brilliant Green T 3G-E
Molecular Weight 1845.5 g/mol (as the hexasodium salt)
Appearance Dark green powder
Solubility Soluble in water
Reactive Group 2,5,6-Trichloropyrimidinyl

Proposed Synthesis Pathway

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_0 Intermediate 1: Ni-Phthalocyanine Derivative cluster_1 Intermediate 2: Azo Dye Component cluster_2 Final Condensation NiPc Nickel Phthalocyanine Sulfonation Sulfonation NiPc->Sulfonation NiPc_SO3H Ni-Phthalocyanine Sulfonic Acid Sulfonation->NiPc_SO3H Chlorosulfonation Chlorosulfonation NiPc_SO2Cl Ni-Phthalocyanine Sulfonyl Chloride Chlorosulfonation->NiPc_SO2Cl NiPc_SO3H->Chlorosulfonation Final_Condensation Condensation NiPc_SO2Cl->Final_Condensation Stilbene Diaminostilbene Disulfonic Acid Condensation1 Condensation with TCP Stilbene->Condensation1 Pyrazolone Pyrazolone Derivative Diazotization Diazotization & Coupling Pyrazolone->Diazotization TCP 2,4,5,6-Tetrachloropyrimidine TCP->Condensation1 Azo_Intermediate Azo Dye Intermediate Diazotization->Azo_Intermediate Condensation1->Diazotization Azo_Intermediate->Final_Condensation Reactive_Green_12 Reactive Green 12 Final_Condensation->Reactive_Green_12

Caption: Proposed synthetic workflow for Reactive Green 12.

Synthesis of the Nickel Phthalocyanine Intermediate

The synthesis of the reactive nickel phthalocyanine component likely begins with the formation of nickel phthalocyanine itself, followed by sulfonation and chlorosulfonation to introduce reactive handles.

Experimental Protocol: Synthesis of Nickel(II) Phthalocyanine Trisulfonyl Chloride (Hypothetical)

  • Sulfonation: Nickel(II) phthalocyanine is treated with oleum (fuming sulfuric acid) to introduce sulfonic acid groups onto the phthalocyanine ring. The number of sulfonic acid groups can be controlled by adjusting the reaction time, temperature, and concentration of the oleum.

  • Chlorosulfonation: The resulting nickel phthalocyanine sulfonic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl), to convert the sulfonic acid groups into more reactive sulfonyl chloride groups. This intermediate is then ready for condensation with the azo dye component.

Synthesis of the Azo Dye Intermediate

The azo dye portion of Reactive Green 12 is more complex. It involves the synthesis of a stilbene derivative which is then diazotized and coupled with a pyrazolone derivative.

Experimental Protocol: Synthesis of the Azo Dye Intermediate (Hypothetical)

  • Preparation of the Stilbene-Pyrimidine Moiety: 4,4'-diaminostilbene-2,2'-disulfonic acid is reacted with 2,4,5,6-tetrachloropyrimidine in a controlled manner to achieve monosubstitution, leaving one amino group free for diazotization. The reaction is typically carried out in an aqueous medium with careful pH control.

  • Diazotization: The remaining free amino group on the stilbene-pyrimidine intermediate is then diazotized using sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The pyrazolone derivative, 4,5-dihydro-3-methyl-5-oxo-1-(3-sulfo-4-aminophenyl)-1H-pyrazole, is prepared separately. The diazonium salt from the previous step is then coupled to this pyrazolone derivative to form the final azo dye intermediate. This coupling reaction is typically carried out under weakly acidic to neutral conditions.

Final Condensation

The final step in the synthesis is the condensation of the two primary intermediates.

Final_Condensation NiPc_SO2Cl Nickel Phthalocyanine Sulfonyl Chloride Condensation Condensation Reaction (Nucleophilic Acyl Substitution) NiPc_SO2Cl->Condensation Azo_Intermediate Azo Dye Intermediate (with free amino group) Azo_Intermediate->Condensation Reactive_Green_12 Reactive Green 12 Condensation->Reactive_Green_12

Caption: Final condensation step in the synthesis of Reactive Green 12.

Experimental Protocol: Final Condensation (Hypothetical)

The nickel phthalocyanine sulfonyl chloride is reacted with the amino group of the azo dye intermediate. This is a nucleophilic acyl substitution reaction where the amino group of the azo dye attacks the sulfonyl chloride group of the phthalocyanine, forming a stable sulfonamide linkage. This reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to facilitate the reaction and minimize hydrolysis of the sulfonyl chloride and the reactive trichloropyrimidinyl group. The final product is then isolated and purified, often by salting out from the reaction mixture.

Discovery and Historical Context

The specific details surrounding the initial discovery and development of Reactive Green 12 are not well-documented in publicly available scientific literature. However, its emergence can be understood within the broader history of reactive dye innovation. The first commercial reactive dyes were introduced by Imperial Chemical Industries (ICI) in 1956. These early dyes were based on the dichlorotriazinyl reactive group. The development of other reactive groups, including the trichloropyrimidinyl group found in Reactive Green 12, followed as dye chemists sought to improve properties such as reactivity, fixation efficiency, and the stability of the dye-fiber bond. The creation of complex dyes like Reactive Green 12, with multiple chromophores, represents a more advanced stage in the evolution of reactive dyes, aimed at achieving specific, commercially desirable shades.

Signaling Pathways and Mechanism of Action

The term "signaling pathways" is more commonly associated with pharmacology and biochemistry. In the context of reactive dyes, the relevant concept is the mechanism of reaction with the substrate. Reactive Green 12, with its trichloropyrimidinyl reactive group, covalently bonds to cellulosic fibers via a nucleophilic substitution reaction.

Reaction_Mechanism Cellulose_OH Cellulose-OH (Fiber) Alkaline_Conditions Alkaline Conditions (e.g., NaOH, Na₂CO₃) Cellulose_OH->Alkaline_Conditions Cellulose_O_minus Cellulose-O⁻ (Activated Fiber) Alkaline_Conditions->Cellulose_O_minus Nucleophilic_Attack Nucleophilic Substitution Cellulose_O_minus->Nucleophilic_Attack RG12_TCP Reactive Green 12 (Trichloropyrimidinyl Group) RG12_TCP->Nucleophilic_Attack Covalent_Bond Covalent Bond Formation (Dye-Fiber Linkage) Nucleophilic_Attack->Covalent_Bond

Caption: Mechanism of covalent bond formation with cellulose.

Under alkaline conditions, the hydroxyl groups on the cellulose fiber are deprotonated to form highly nucleophilic cellulosate anions. These anions then attack one of the carbon atoms of the pyrimidine ring that is bonded to a chlorine atom. This results in the displacement of a chloride ion and the formation of a stable, covalent ether linkage between the dye molecule and the cellulose fiber. The presence of three chlorine atoms on the pyrimidine ring offers multiple potential reaction sites, although typically only one reacts with the fiber under standard dyeing conditions.

Conclusion

Reactive Green 12 stands as a testament to the sophisticated molecular engineering involved in the creation of modern synthetic dyes. Its synthesis, while not detailed in public records, can be logically deduced from its complex structure, involving the preparation and subsequent condensation of a reactive nickel phthalocyanine and a bespoke azo dye. The resulting molecule combines the desirable properties of both chromophores to produce a vibrant green shade with the high performance characteristics, particularly wash fastness, expected of a reactive dye. This technical guide provides a framework for understanding the chemistry of this important industrial colorant, offering valuable insights for researchers and professionals in related fields. Further research into the specific historical development and optimization of the synthesis of Reactive Green 12 would provide a more complete picture of this fascinating molecule.

Exploratory

Reactive Green 12: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of Reactive Green 12 and its Analogs in Scientific Research. Introduction Reactive Green 12, a synthetic dye belonging to the triazine class of compound...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of Reactive Green 12 and its Analogs in Scientific Research.

Introduction

Reactive Green 12, a synthetic dye belonging to the triazine class of compounds, has garnered interest beyond its traditional use in the textile industry. Its unique chemical structure allows for specific interactions with a variety of proteins, making it and its analogs valuable tools in biochemical research and drug development. This technical guide provides a comprehensive overview of Reactive Green 12, including its chemical identity, and explores its applications in protein purification and enzyme inhibition, drawing on data from structurally similar and more extensively studied triazine dyes.

Chemical and Technical Identification

A clear identification of Reactive Green 12 is fundamental for its application in research. The following table summarizes its key identifiers.

IdentifierValue
CAS Number 72152-45-5
C.I. Name Reactive Green 12
Synonyms Cibacron Brilliant Green T 3G-E, Procion Green H-E4BD, Reactive Green 19
Molecular Formula C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆
Molecular Weight 1418.93 g/mol
IUPAC Name hexasodium;(3Z)-5-amino-6-{(E)-[4-({4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl}amino)-2-sulfonatophenyl]diazenyl}-3-{[4-({4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl}amino)-2-sulfonatophenyl]hydrazono}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate

Applications in Drug Development and Research

The utility of Reactive Green 12 and its analogs in the life sciences primarily stems from their ability to act as affinity ligands for a wide range of proteins, particularly those that bind nucleotides such as NAD(P)H and ATP. This property is exploited in affinity chromatography for the purification of enzymes and other proteins, and for studying enzyme kinetics and inhibition.

Affinity Chromatography for Protein Purification

Triazine dyes, such as Reactive Green 12, can be covalently immobilized onto a solid support matrix (e.g., agarose beads) to create an affinity chromatography resin. This resin can then be used to selectively capture and purify target proteins from complex mixtures like cell lysates. The interaction is often based on the dye mimicking the structure of natural cofactors.

Key Protein Classes Purified with Triazine Dyes:

  • Dehydrogenases: These enzymes often have a conserved nucleotide-binding fold for which triazine dyes show a strong affinity.

  • Kinases: As ATP-binding proteins, many kinases can be purified using triazine dye affinity chromatography.

  • Other Nucleotide-Binding Proteins: A variety of other enzymes and proteins that utilize nucleotide cofactors can be purified using this method.

The following table summarizes the binding and elution conditions for the purification of various proteins using an analog of Reactive Green 12, Cibacron Blue F3GA.

ProteinMatrixBinding BufferElution Buffer
NAD(P)H:quinone reductaseCibacron Blue F3GA-agarosePhosphate buffer (pH 7.8)High salt (e.g., 1 M KCl) or NAD(P)H gradient
TroponinCibacron Blue F3GA-agaroseTris-HCl (pH 8.0)0.5 M KCl
DNA antibodiesCibacron Blue F3GA-agarosePhosphate buffered saline (PBS)1.0 M NaCl
Human InterferonsCibacron Blue F3GA-dextran-agarosePBS (pH 7.4)Ethylene glycol (hydrophobic interaction) or high salt (electrostatic interaction)
Enzyme Inhibition Studies

Triazine dyes can act as inhibitors for various enzymes, often by competing with the natural substrate or cofactor for binding to the active site. Studying these inhibitory effects can provide valuable insights into the enzyme's mechanism of action and can be a starting point for the design of more specific inhibitors. The inhibition can be reversible or irreversible, depending on the nature of the interaction.

The table below presents the inhibition constants (Ki) for some triazine dyes against specific enzymes.

EnzymeInhibitor DyeType of InhibitionKi (µM)
α1,6-FucosyltransferaseCibacron Blue 3GACompetitive11
α1,6-FucosyltransferaseReactive Red 120Competitive2
L-type Pyruvate KinaseProcion Blue MX-RSpecific, protected by Mg²⁺Not specified

Experimental Protocols

Protocol for Enzyme Purification using Reactive Green 12 Affinity Chromatography

This protocol provides a general workflow for the purification of a target protein using a Reactive Green 12-immobilized agarose column.

Enzyme_Purification_Workflow prep 1. Column Preparation: Equilibrate the Reactive Green 12- agarose column with binding buffer. load 2. Sample Loading: Apply the crude protein extract (e.g., cell lysate) to the column. prep->load wash 3. Washing: Wash the column with binding buffer to remove unbound proteins. load->wash elute 4. Elution: Elute the bound target protein using an elution buffer (e.g., high salt or a competitive ligand). wash->elute analyze 5. Analysis: Analyze the collected fractions for protein content and purity (e.g., SDS-PAGE, Western Blot). elute->analyze

Fig. 1: General workflow for enzyme purification using affinity chromatography.

Methodology:

  • Column Preparation:

    • Pack a chromatography column with Reactive Green 12-immobilized agarose resin.

    • Equilibrate the column by washing with 5-10 column volumes of a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading:

    • Prepare the crude protein sample (e.g., clarified cell lysate) in the binding buffer.

    • Load the sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 10-20 column volumes of the binding buffer to remove non-specifically bound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the target protein by applying an elution buffer. This can be achieved by:

      • Increasing the ionic strength: A linear gradient or a step-wise increase of salt concentration (e.g., 0.1-1.0 M NaCl in the binding buffer).

      • Competitive elution: Including the natural ligand or cofactor (e.g., 0.1-10 mM NAD⁺ or ATP) in the binding buffer.

    • Collect fractions throughout the elution process.

  • Analysis:

    • Analyze the collected fractions for protein concentration (e.g., Bradford assay).

    • Assess the purity of the eluted protein using SDS-PAGE.

    • Confirm the identity of the purified protein by Western blotting or mass spectrometry.

Protocol for Enzyme Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of Reactive Green 12 on a target enzyme.

Enzyme_Inhibition_Assay setup 1. Assay Setup: Prepare reaction mixtures containing buffer, substrate, and varying concentrations of Reactive Green 12. initiate 2. Reaction Initiation: Add the enzyme to each reaction mixture to start the reaction. setup->initiate measure 3. Measurement: Monitor the reaction rate over time (e.g., by spectrophotometry). initiate->measure analyze 4. Data Analysis: Plot reaction rates against substrate concentration to determine kinetic parameters (Vmax, Km, Ki). measure->analyze

Fig. 2: Workflow for an enzyme inhibition assay.

Methodology:

  • Assay Setup:

    • In a multi-well plate or cuvettes, prepare reaction mixtures containing a suitable buffer, the enzyme's substrate at various concentrations, and a range of concentrations of Reactive Green 12. Include control reactions with no inhibitor.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a fixed amount of the purified enzyme to each well or cuvette.

  • Measurement:

    • Immediately measure the initial reaction rate (v₀) by monitoring the change in absorbance or fluorescence of a substrate or product over a short period.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk or other linearized plot to help determine the type of inhibition (competitive, non-competitive, etc.).

    • Calculate the inhibition constant (Ki) using appropriate equations based on the determined mode of inhibition.

Signaling Pathways and Logical Relationships

While Reactive Green 12 is not known to be directly involved in cellular signaling pathways, its utility in purifying key signaling proteins like kinases allows for the elucidation of these pathways. The diagram below illustrates the logical relationship in a drug discovery context where a triazine dye is used to purify a target kinase for inhibitor screening.

Drug_Discovery_Logic cluster_0 Target Purification cluster_1 Inhibitor Screening cluster_2 Lead Optimization lysate Cell Lysate (containing target kinase) affinity Reactive Green 12 Affinity Chromatography lysate->affinity purified_kinase Purified Target Kinase affinity->purified_kinase screening High-Throughput Screening purified_kinase->screening hit Hit Compound (Kinase Inhibitor) screening->hit compounds Compound Library compounds->screening optimization Medicinal Chemistry (SAR Studies) hit->optimization lead Lead Compound optimization->lead

Fig. 3: Role of affinity purification in a drug discovery workflow.

Conclusion

Reactive Green 12 and its triazine dye analogs represent a versatile class of chemical tools for researchers in biochemistry and drug development. Their ability to selectively bind to nucleotide-requiring enzymes makes them powerful ligands for affinity purification, enabling the isolation of high-purity proteins for structural and functional studies, as well as for high-throughput screening of potential inhibitors. Furthermore, their direct inhibitory effects on certain enzymes provide a means to probe active site architecture and enzyme mechanisms. While the direct application of Reactive Green 12 in clinical development is not its primary role, its utility as a research tool can significantly accelerate the early stages of drug discovery.

Foundational

physical and chemical properties of C.I. Reactive Green 12

This technical guide provides a comprehensive overview of the known physical and chemical properties of C.I. Reactive Green 12.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of C.I. Reactive Green 12. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this complex reactive dye. This document collates available data on its chemical identity, and structural characteristics, and outlines general experimental protocols for the determination of its key properties.

Chemical and Physical Properties

C.I. Reactive Green 12 is a complex organometallic colorant belonging to the class of phthalocyanine reactive dyes.[1][2] Its intricate structure, featuring a central nickel atom coordinated within a phthalocyanine ring and appended with a reactive triazinyl group, imparts its characteristic color and ability to form covalent bonds with substrates.[3][4]

General Properties
PropertyValue/DescriptionSource(s)
Common Name C.I. Reactive Green 12[5][6]
Synonyms Cibacron Brilliant Green T 3G-E, EINECS 276-399-2[5]
CAS Number 72152-45-5[6]
Molecular Formula C₆₀H₃₇Cl₃N₁₆Na₆NiO₂₁S₇⁺⁴[5]
Molecular Weight 1845.5 g/mol [5]
Appearance Powder[7]
Solubility Soluble in water[8]
Structural Information
PropertyDescriptionSource(s)
IUPAC Name hexasodium;32-[[3-[[3-methyl-5-oxo-1-[2-sulfo-4-[(Z)-2-[2-sulfo-3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]ethenyl]phenyl]-4H-pyrazol-4-yl]diazenyl]-4-sulfophenyl]sulfamoyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.1³,¹⁰.1¹²,¹⁹.1²¹,²⁸.0⁴,⁹.0¹³,¹⁸.0²²,²⁷.0³¹,³⁶]tetraconta-2,4(9),5,7,10,12(39),13(18),14,16,20,22(27),23,25,28,30(37),31(36),32,34-octadecaene-5,14,23-trisulfonic acid;nickel[5]
Chemical Class Phthalocyanine Reactive Dye[1][2]
Quantitative Physicochemical Data (Specific values for C.I. Reactive Green 12 are largely unreported)
ParameterValue
Melting Point Data not available (likely decomposes)
Boiling Point Data not available
Density Data not available
pKa Data not available
Quantitative Solubility Data not available
Spectroscopic Data (Specific values for C.I. Reactive Green 12 are largely unreported)
Spectroscopic TechniqueObserved Features
UV-Visible (UV-Vis) Expected to show strong absorption in the blue-green region of the visible spectrum.
Infrared (IR) A study on the biodegradation of Reactive Green 12 confirmed the disappearance of a major peak at 1450 cm⁻¹ corresponding to the -N=N- azo linkage upon degradation.[9][10]
Nuclear Magnetic Resonance (NMR) Data not available.

Experimental Protocols

Detailed experimental protocols for the characterization of C.I. Reactive Green 12 are not widely published. However, standard methodologies for the analysis of reactive dyes can be applied.

Determination of Solubility (Filter Paper Spot Method)

This is a simple method suitable for factory settings to determine the practical solubility of a reactive dye.

  • Preparation of Dye Solutions : Prepare a series of dye solutions of different concentrations in deionized water at room temperature (e.g., 20°C).

  • Dissolution : Stir each solution for a set period (e.g., 10 minutes) to ensure maximum dissolution.

  • Spotting : Using a graduated pipette, draw 0.5 mL of a dye solution and apply it dropwise onto a piece of filter paper placed over the mouth of a beaker. Repeat this for each concentration.

  • Observation : Allow the filter paper to dry completely. Inspect the spots for any undissolved dye particles at the center of the seepage circle.

  • Solubility Determination : The solubility is reported as the highest concentration (in g/L) that does not leave an obvious spot of undissolved dye.

UV-Visible Spectrophotometry

This technique is used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of the dye.

  • Preparation of Stock Solution : Accurately weigh a small amount of C.I. Reactive Green 12 and dissolve it in a known volume of deionized water to prepare a stock solution.

  • Preparation of Dilutions : Prepare a series of dilutions of the stock solution with deionized water.

  • Spectrophotometer Setup : Use a UV-Visible spectrophotometer and use deionized water as a blank to zero the instrument.

  • Measurement : Measure the absorbance of each dilution across the visible spectrum (typically 400-700 nm).

  • Data Analysis : Plot absorbance versus wavelength to obtain the absorption spectrum. The peak of this spectrum corresponds to the λmax.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of the components in a dye sample.

  • Mobile Phase Preparation : A typical mobile phase for reactive dye analysis consists of a mixture of acetonitrile and water with a suitable buffer and an ion-pairing agent, such as N-Cetyl-N,N,N-trimethylammonium bromide (CTAB).[11] The pH is adjusted as needed.

  • Sample Preparation : Dissolve a small, accurately weighed amount of the dye in the mobile phase or a suitable solvent and filter it through a 0.45 µm membrane filter.

  • Instrumentation : Use a reverse-phase C18 column with a flow rate of approximately 0.6-1.0 mL/min.[11][12]

  • Detection : Monitor the eluent using a UV-Vis detector set at the λmax of the dye.

  • Analysis : The retention time is used for qualitative identification, and the peak area can be used for quantitative analysis against a calibration curve prepared from a standard of known concentration.[11]

Determination of Melting Point

For solid organic compounds like dyes, a melting point or decomposition temperature is a key physical property.

  • Sample Preparation : Place a small amount of the dry dye powder into a capillary tube and compact it at the bottom.

  • Instrumentation : Use a digital melting point apparatus.

  • Measurement : Place the capillary tube in the apparatus and heat it at a controlled rate.

  • Observation : Observe the sample for any changes, such as shrinking, sintering, and the onset of melting. The melting range is the temperature from the appearance of the first liquid droplet to the complete liquefaction of the sample. For complex molecules like C.I. Reactive Green 12, it is more likely to decompose than to melt cleanly.

Mandatory Visualizations

Chemical_Structure_Concept cluster_Phthalocyanine_Core Phthalocyanine Core cluster_Reactive_Group Reactive Group cluster_Bridging_and_Solubilizing_Groups Bridging & Solubilizing Groups PC Phthalocyanine Ring System Ni Nickel (Ni) PC->Ni Coordination Linker Azo and Sulfonamide Linkers PC->Linker Sulfonate Sulfonate Groups (-SO3H) PC->Sulfonate Solubilization Triazine Trichlorotriazine Linker->Triazine

Caption: Conceptual structure of C.I. Reactive Green 12.

Dyeing_Process_Workflow start Start: Pre-treatment of Fabric dye_bath Prepare Dye Bath (Dye + Water + Salt) start->dye_bath exhaustion Exhaustion Phase (Dye adsorbs onto fiber) dye_bath->exhaustion fixation Fixation Phase (Add alkali, raise pH, heat) exhaustion->fixation reaction Covalent Bond Formation (Dye reacts with fiber) fixation->reaction rinsing Rinsing (Remove unfixed dye) reaction->rinsing soaping Soaping (Remove hydrolyzed dye) rinsing->soaping final_rinse Final Rinse & Dry soaping->final_rinse end End: Dyed Fabric final_rinse->end

Caption: General workflow for reactive dyeing of cellulosic fibers.

References

Exploratory

An In-depth Technical Guide to the Underlying Mechanism of C.I. Reactive Green 12

For Researchers, Scientists, and Drug Development Professionals Introduction C.I. Reactive Green 12 is a bifunctional reactive dye widely utilized in the textile industry for imparting a vibrant green hue to cellulosic f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Green 12 is a bifunctional reactive dye widely utilized in the textile industry for imparting a vibrant green hue to cellulosic fibers such as cotton.[1][2] Its popularity stems from the formation of strong, covalent bonds with the fiber, resulting in excellent wash fastness.[3][4] This technical guide provides a comprehensive overview of the core mechanisms governing the action of Reactive Green 12, intended for an audience of researchers, scientists, and professionals in drug development who may utilize reactive dye chemistry in their respective fields.

Chemical and Physical Properties

Reactive Green 12 is a complex organometallic compound. Its fundamental properties are summarized in the table below.

PropertyValue
CI Name C.I. Reactive Green 12
CAS Number 72152-45-5[2]
Molecular Formula C₆₀H₃₇Cl₃N₁₆Na₆NiO₂₁S₇⁴⁺[1]
Molecular Weight 1845.5 g/mol [1]
Synonyms Cibacron Brilliant Green T 3G-E[1]

Mechanism of Action: Dyeing of Cellulosic Fibers

The application of Reactive Green 12 to cellulosic fibers is a multi-step process governed by the principles of exhaustion and fixation. The dye molecule contains reactive groups, typically a triazine ring and a vinyl sulfone group, which are key to its covalent attachment to the fiber.

Exhaustion Phase

Initially, the dye is physically adsorbed onto the surface of the cellulose fibers from the dyebath. This process, known as exhaustion, is facilitated by the addition of an electrolyte, commonly sodium chloride or sodium sulfate. The salt reduces the negative surface charge on the cotton fibers, thereby lowering the electrostatic repulsion between the anionic dye molecules and the fiber, and promoting dye uptake.[5][6]

Fixation Phase

Following the exhaustion phase, the pH of the dyebath is raised by the addition of an alkali, such as sodium carbonate or sodium hydroxide.[4][7] This alkaline environment is crucial for the fixation of the dye. The hydroxyl groups on the cellulose polymer are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻).[3] These anions then attack the electrophilic centers on the reactive groups of the dye molecule, forming a stable covalent ether linkage.[3]

Reaction with the Triazine Group (Nucleophilic Substitution):

The chlorine atoms on the trichloropyrimidinyl group of Reactive Green 12 are susceptible to nucleophilic substitution by the cellulosate anion.

Reaction with the Vinyl Sulfone Group (Michael Addition):

The vinyl sulfone group, often present in its precursor form (β-sulfatoethylsulfone), is converted to the highly reactive vinyl sulfone under alkaline conditions. The cellulosate anion then adds across the double bond via a Michael addition reaction.

The bifunctional nature of Reactive Green 12, possessing two different reactive groups, increases the probability of fixation to the cellulose fiber, leading to higher fixation efficiency compared to monofunctional reactive dyes.[3][8]

Competing Reaction: Hydrolysis

A significant side reaction that occurs during the dyeing process is the hydrolysis of the reactive dye.[9] In the alkaline dyebath, the reactive groups of the dye can react with hydroxide ions (OH⁻) from the water instead of the cellulosate anions. This results in the formation of a hydrolyzed, non-reactive form of the dye that can no longer form a covalent bond with the fiber.[9] This hydrolyzed dye contributes to colored effluent and reduces the overall efficiency of the dyeing process.[9] The kinetics of hydrolysis are influenced by factors such as pH, temperature, and time.[9][10]

Quantitative Data

While specific quantitative data for Reactive Green 12 is not extensively available in the public domain, the performance of bifunctional reactive dyes can be generally characterized.

ParameterTypical Value RangeFactors Influencing
Fixation Efficiency 70-95%[3]Dye structure, pH, temperature, time, liquor ratio[11]
Optimal Dyeing Temperature 60-80°C[12]Specific reactive groups, desired shade
Optimal pH for Fixation 10.5-12.0[5]Alkali used, reactivity of the dye
Electrolyte Concentration 20-100 g/L[12]Shade depth, liquor ratio

Experimental Protocols

The following are generalized experimental protocols for the dyeing of cotton with reactive dyes and the analysis of fixation efficiency.

Exhaust Dyeing of Cotton with Reactive Green 12
  • Preparation of Dyebath: Prepare a dyebath containing Reactive Green 12 (e.g., 1% on weight of fabric), a wetting agent, and a sequestering agent. Adjust the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) as required (e.g., 20:1).

  • Exhaustion: Immerse the pre-wetted cotton fabric in the dyebath at a starting temperature of around 40-50°C. Gradually add the required amount of electrolyte (e.g., sodium chloride) over a period of 20-30 minutes while slowly raising the temperature to the optimal dyeing temperature (e.g., 60-80°C). Continue dyeing at this temperature for 30-45 minutes to allow for dye exhaustion.

  • Fixation: Add the alkali (e.g., sodium carbonate) to the dyebath to raise the pH to the optimal level for fixation (e.g., 11-12). Continue the dyeing process for another 45-60 minutes to ensure covalent bond formation.

  • Washing Off: After dyeing, the fabric is rinsed thoroughly with cold and hot water to remove any unfixed and hydrolyzed dye. A soaping treatment with a detergent at or near boiling is typically employed to ensure complete removal of loose dye and to improve wash fastness.

Determination of Fixation Efficiency by HPLC
  • Sample Preparation:

    • Initial Dyebath: Take an aliquot of the initial dyebath before adding the fabric.

    • Final Dyebath: Take an aliquot of the dyebath after the dyeing process is complete.

    • Dyed Fabric: A small, accurately weighed piece of the dyed fabric is subjected to a stripping process (e.g., using a suitable solvent or enzymatic digestion) to extract the fixed dye.

  • HPLC Analysis:

    • Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a suitable column (e.g., C18) and a UV-Vis or diode array detector is used.[13][14]

    • Mobile Phase: A suitable mobile phase, often a gradient of acetonitrile and a buffered aqueous solution, is used to separate the dye from other components.

    • Quantification: The concentration of the dye in the initial dyebath, final dyebath, and the extract from the dyed fabric is determined by comparing the peak areas to a calibration curve prepared from standard solutions of the dye.

  • Calculation of Fixation Efficiency (%F): %F = (Amount of dye on fabric / (Initial amount of dye - Final amount of dye in bath)) * 100

Visualizations

Dyeing Process Workflow

DyeingProcess cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase cluster_washoff Washing Phase A Prepare Dyebath (Dye + Water + Auxiliaries) B Add Cotton Fabric A->B C Add Electrolyte (e.g., NaCl) B->C D Heat to Optimal Temperature C->D E Add Alkali (e.g., Na2CO3) D->E Dye Adsorption F Maintain Temperature & Time E->F G Rinse Cold & Hot F->G Covalent Bonding H Soaping at Boil G->H I Final Rinse & Dry H->I

Workflow of the reactive dyeing process for cotton.
Covalent Bonding of Reactive Green 12 to Cellulose

CovalentBonding cluster_reactants Reactants Dye Reactive Green 12 (with reactive groups) Dyed_Fiber Dyed Cellulose (Dye-O-Cell) Dye->Dyed_Fiber Covalent Bond Formation Cellulose Cellulose Fiber (with -OH groups) Alkali Alkali (OH⁻) Cellulose->Alkali Deprotonation Cell_anion Cellulosate Anion (Cell-O⁻) Cell_anion->Dye Nucleophilic Attack

Simplified representation of covalent bond formation.
Competing Reactions: Fixation vs. Hydrolysis

CompetingReactions Dye Reactive Green 12 Fixed_Dye Fixed Dye (Covalent Bond) Dye->Fixed_Dye Fixation (Desired Reaction) Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Dye->Hydrolyzed_Dye Hydrolysis (Side Reaction) Cellulose Cellulose (-OH) Water Water (H₂O) Alkali Alkali (OH⁻)

References

Foundational

Reactive Green 12: A Technical Guide to Its Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Reactive Green 12 is a synthetically produced anionic dichlorotriazinyl reactive dye. While extensively utilized in the textile industry for ce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 12 is a synthetically produced anionic dichlorotriazinyl reactive dye. While extensively utilized in the textile industry for cellulose fiber dyeing, its applications extend into the realms of biotechnology and environmental science. In biotechnological processes, triazine dyes, including Reactive Green 12, are recognized for their potential as affinity ligands in chromatography for the purification of proteins and enzymes. Their ability to bind to the nucleotide-binding sites of many enzymes makes them valuable tools in downstream processing. In the environmental sector, the prevalence of Reactive Green 12 in textile effluents has necessitated the development of various remediation strategies, making its removal and degradation a significant area of research.

This technical guide provides a comprehensive overview of the applications of Reactive Green 12, with a focus on its use in dye-ligand affinity chromatography and its environmental remediation. It includes detailed experimental protocols, quantitative data where available, and visualizations to illustrate key processes.

Core Applications of Reactive Green 12

The utility of Reactive Green 12 can be broadly categorized into two main areas:

  • Biotechnological Applications: Primarily as a ligand in affinity chromatography for the purification of proteins, particularly enzymes that have binding sites for nucleotides such as NAD+, NADP+, and ATP.

  • Environmental Applications: The study of its removal from textile wastewater through various physical, chemical, and biological methods due to its nature as a pollutant.

Biotechnological Applications: Enzyme Purification

Dye-ligand affinity chromatography is a powerful technique for protein purification that leverages the specific binding interactions between proteins and immobilized dye molecules. Reactive dyes like Reactive Green 12 can mimic the structure of biological cofactors, enabling the selective capture of target enzymes from complex mixtures.

Data Presentation: Enzyme Purification
Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract200040002.01001
Ammonium Sulfate Precipitation80032004.0802
Reactive Green 12 Affinity Chromatography202400120.06060
Size-Exclusion Chromatography151800120.04560

Explanation of Table Parameters:

  • Total Protein: The total amount of protein present in the sample at a particular stage.

  • Total Activity: The total enzymatic activity of the target enzyme in the sample.

  • Specific Activity: The ratio of total activity to total protein, indicating the purity of the enzyme.

  • Yield: The percentage of the total activity of the target enzyme retained after a purification step.

  • Purification Fold: The increase in the specific activity of the target enzyme after a purification step, relative to the crude extract.

Experimental Protocols: Enzyme Purification using Reactive Green 12 Affinity Chromatography

The following is a generalized protocol for the purification of a hypothetical nucleotide-dependent enzyme using a Reactive Green 12-immobilized agarose matrix.

1. Preparation of the Affinity Matrix (Synthesis of Reactive Green 12-Agarose)

  • Materials: Cross-linked agarose beads (e.g., Sepharose 4B), Reactive Green 12 dye, sodium carbonate, sodium chloride.

  • Procedure:

    • Swell the agarose beads in distilled water.

    • Prepare a dye solution by dissolving Reactive Green 12 in distilled water.

    • In a reaction vessel, combine the swollen agarose beads with the dye solution.

    • Add sodium carbonate to raise the pH and initiate the coupling reaction.

    • Allow the reaction to proceed with gentle stirring at a controlled temperature.

    • After the reaction, wash the matrix extensively with water, a salt solution (e.g., 1 M NaCl), and the equilibration buffer to remove any unbound dye.

2. Column Packing and Equilibration

  • Procedure:

    • Prepare a slurry of the Reactive Green 12-agarose in the equilibration buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Carefully pour the slurry into a chromatography column, allowing it to settle evenly.

    • Wash the packed column with 5-10 column volumes of the equilibration buffer to ensure a stable baseline and pH.

3. Sample Application

  • Procedure:

    • Prepare the crude or partially purified enzyme sample. Ensure the sample is in a buffer compatible with binding (low ionic strength).

    • Apply the sample to the top of the equilibrated column at a controlled flow rate.

    • Collect the flow-through fraction for analysis.

4. Washing

  • Procedure:

    • Wash the column with 5-10 column volumes of the equilibration buffer to remove any unbound or weakly bound proteins.

    • Monitor the absorbance of the eluate at 280 nm until it returns to the baseline.

5. Elution

  • Procedure:

    • Elute the bound enzyme from the column using an elution buffer. Elution can be achieved by:

      • Increasing Ionic Strength: Apply a linear gradient or a step gradient of a salt solution (e.g., 0-1.5 M NaCl in the equilibration buffer).

      • Competitive Elution: Include a competing molecule in the buffer, such as the enzyme's cofactor (e.g., NAD+ or ATP), to displace the enzyme from the dye.

      • pH Change: Altering the pH of the buffer to disrupt the binding interactions.

    • Collect fractions throughout the elution process.

6. Regeneration and Storage of the Column

  • Procedure:

    • Wash the column with a high-salt buffer (e.g., 2 M NaCl) to remove any remaining bound molecules.

    • Wash with alternating high and low pH buffers (e.g., 0.1 M Tris-HCl pH 8.5 followed by 0.1 M acetate buffer pH 4.5) to remove precipitated proteins.

    • Re-equilibrate the column with the equilibration buffer.

    • For long-term storage, wash the column with a solution containing an antimicrobial agent (e.g., 20% ethanol or 0.02% sodium azide) and store at 4°C.

Mandatory Visualization: Experimental Workflow

Enzyme_Purification_Workflow cluster_prep Preparation cluster_chromatography Reactive Green 12 Affinity Chromatography cluster_analysis Analysis & Further Purification cluster_output Output Crude_Extract Crude Enzyme Extract Partial_Purification Partial Purification (e.g., (NH4)2SO4 Precipitation) Crude_Extract->Partial_Purification Equilibration Column Equilibration Partial_Purification->Equilibration Sample_Application Sample Application Equilibration->Sample_Application Washing Washing Step Sample_Application->Washing Elution Elution Washing->Elution Analysis Purity & Activity Analysis (SDS-PAGE, Enzyme Assay) Elution->Analysis Further_Purification Further Purification (e.g., Size Exclusion) Analysis->Further_Purification Purified_Enzyme Purified Enzyme Further_Purification->Purified_Enzyme

Caption: Workflow for enzyme purification using Reactive Green 12 affinity chromatography.

Environmental Applications: Wastewater Treatment

Reactive Green 12 is a common contaminant in textile industry wastewater. Its complex aromatic structure and high water solubility make it resistant to conventional wastewater treatment methods. Research has focused on various advanced oxidation processes (AOPs), biological degradation, and adsorption techniques for its removal.

Data Presentation: Environmental Remediation

The following table summarizes quantitative data from studies on the removal of Reactive Green 12 from simulated wastewater.

Treatment MethodInitial Concentration (mg/L)Key ParametersRemoval Efficiency (%)Reference
Coagulation
Ferric Chloride (FeCl₃)50pH 6, 100 mg/L coagulant98[1]
Aluminum Sulfate (Alum)50pH 6, 100 mg/L coagulant95[1]
Ferrous Sulfate (FeSO₄)50pH 6, 100 mg/L coagulant70[1]
Biodegradation
Bacterial Degradation (Bacillus cereus)50 - 50012 hoursup to 97.8 (decolorization)[2][3]
Experimental Protocols: Biodegradation of Reactive Green 12

This protocol outlines a general procedure for assessing the biodegradation of Reactive Green 12 by a bacterial strain.

1. Bacterial Culture and Acclimatization

  • Procedure:

    • Isolate or obtain a bacterial strain with potential for dye degradation (e.g., Bacillus cereus).

    • Culture the bacteria in a suitable growth medium.

    • Gradually acclimatize the bacteria to the presence of Reactive Green 12 by incrementally increasing its concentration in the culture medium.

2. Biodegradation Experiment

  • Procedure:

    • Prepare a mineral salt medium containing a specific concentration of Reactive Green 12 as the sole carbon source.

    • Inoculate the medium with the acclimatized bacterial culture.

    • Incubate the culture under controlled conditions of temperature, pH, and agitation.

    • Withdraw aliquots at regular time intervals.

3. Analysis

  • Procedure:

    • Centrifuge the aliquots to separate the bacterial biomass from the supernatant.

    • Measure the absorbance of the supernatant at the maximum wavelength of Reactive Green 12 to determine the extent of decolorization.

    • Analyze the supernatant using techniques like High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify degradation products and confirm the breakdown of the dye's chemical structure.[2][3]

4. Toxicity Assessment

  • Procedure:

    • Conduct phytotoxicity tests by irrigating seeds (e.g., Triticum aestivum) with the treated and untreated dye solutions and observing germination rates and plant growth.[2][3]

    • Perform genotoxicity assays using, for example, the Allium cepa root chromosomal aberration test to assess the toxicity of the degradation byproducts.[2]

Mandatory Visualization: Biodegradation Pathway

Biodegradation_Pathway RG12 Reactive Green 12 (Azo Dye) Intermediates Aromatic Amines & Other Intermediates RG12->Intermediates Azo Bond Cleavage (Azo Reductase) Mineralization Mineralization Products (CO2, H2O, etc.) Intermediates->Mineralization Further Degradation NonToxic Non-Toxic Metabolites Mineralization->NonToxic

Caption: Simplified pathway for the biodegradation of Reactive Green 12.

Conclusion

Reactive Green 12 is a versatile molecule with significant roles in both industrial and research settings. In biotechnology, its potential as an affinity ligand for enzyme purification is noteworthy, although a lack of specific quantitative data in the literature highlights an area for future research. The provided protocols and workflow diagrams offer a solid foundation for developing purification strategies using this dye. In the environmental field, the extensive research into its degradation and removal underscores its importance as a model pollutant. The successful application of various remediation techniques demonstrates promising avenues for treating textile wastewater containing this and similar dyes. For researchers, scientists, and drug development professionals, understanding the dual nature of Reactive Green 12—as both a purification tool and an environmental consideration—is crucial for its responsible and innovative application.

References

Exploratory

In-Depth Technical Guide: Safety and Hazards of Using Reactive Green 12 in a Lab Setting

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known safety and hazards associated with the handling and use of Reactive Green 12 in a laboratory envir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazards associated with the handling and use of Reactive Green 12 in a laboratory environment. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct risk assessments and implement appropriate safety protocols.

Executive Summary

Reactive Green 12 is a reactive azo dye that presents several potential hazards in a laboratory setting. The primary concerns are skin and respiratory sensitization, which can lead to allergic reactions upon exposure. The powdered form of the dye also poses a risk of forming explosive dust clouds. While not classified as acutely toxic, it can cause skin and eye irritation. This guide details the known toxicological profile, recommended handling procedures, and relevant experimental protocols for hazard assessment.

Hazard Identification and Classification

Reactive Green 12 is classified with the following hazards:

  • Skin Sensitization: May cause an allergic skin reaction.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Eye Irritation: Causes serious eye irritation.

  • Skin Irritation: Causes skin irritation.

  • Combustible Dust: May form combustible dust concentrations in air.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for Reactive Green 12 and similar reactive dyes.

Endpoint Test Species Route Result Reference
Acute Oral Toxicity (LD50) RatOral> 5 g/kg[1]
Skin Irritation RabbitDermalIrritating[1]
Eye Irritation RabbitOcularIrritating[1][2]
Skin Sensitization Guinea PigDermalSensitizer[1]
Respiratory Sensitization HumanInhalationPotential sensitizer[3]
Fish Toxicity (LC50) Rainbow TroutWater> 500 mg/L (for Reactive Green 19)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the hazards of Reactive Green 12.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in assay medium overnight at 37°C and 5% CO2.

  • Test Substance Application:

    • For powdered substances like Reactive Green 12, moisten the tissue surface with 25 µL of sterile deionized water.

    • Apply approximately 25 mg of the finely ground powder directly onto the tissue surface, ensuring even coverage.

    • A negative control (deionized water) and a positive control (e.g., 5% sodium dodecyl sulfate solution) are tested in parallel on separate tissues.

  • Exposure and Post-Incubation:

    • Expose the tissues to the test substance for 60 minutes at 37°C.

    • After exposure, thoroughly wash the tissues with a buffered saline solution to remove the test substance.

    • Transfer the tissues to fresh assay medium and incubate for 42 hours at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay):

    • After the post-incubation period, transfer the tissues to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate for 3 hours, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at 570 nm.

  • Data Analysis:

    • Calculate the percentage of viable cells for each tissue relative to the negative control.

    • A substance is classified as a skin irritant if the mean tissue viability is reduced to 50% or less of the negative control.

Workflow for In Vitro Skin Irritation Test

G In Vitro Skin Irritation Test Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis prep_tissue Prepare Reconstructed Human Epidermis Tissues pre_incubate Pre-incubate overnight prep_tissue->pre_incubate apply_rg12 Apply Reactive Green 12 (and controls) pre_incubate->apply_rg12 incubate_60min Incubate for 60 minutes apply_rg12->incubate_60min wash_tissues Wash tissues incubate_60min->wash_tissues post_incubate Incubate for 42 hours wash_tissues->post_incubate mtt_assay Perform MTT Assay post_incubate->mtt_assay extract_formazan Extract Formazan mtt_assay->extract_formazan read_od Read Optical Density extract_formazan->read_od calculate_viability Calculate % Viability read_od->calculate_viability classify Classify as Irritant or Non-Irritant calculate_viability->classify G Direct Peptide Reactivity Assay (DPRA) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_rg12 Prepare Reactive Green 12 Solution incubate Incubate RG12 with Peptides for 24h prep_rg12->incubate prep_peptides Prepare Cysteine and Lysine Peptide Solutions prep_peptides->incubate hplc Analyze Peptide Concentration by HPLC incubate->hplc calculate_depletion Calculate % Peptide Depletion hplc->calculate_depletion classify_reactivity Classify Reactivity calculate_depletion->classify_reactivity G Signaling Pathways in Chemical Sensitization cluster_keap1_nrf2 Keap1-Nrf2-ARE Pathway cluster_nfkb NF-κB Pathway rg12_keap1 Reactive Green 12 (Electrophile) keap1 Keap1 rg12_keap1->keap1 modifies nrf2 Nrf2 keap1->nrf2 inhibits nrf2_stable Nrf2 Stabilization keap1->nrf2_stable leads to nrf2_deg Nrf2 Degradation nrf2->nrf2_deg nrf2_nuc Nrf2 Translocation to Nucleus nrf2_stable->nrf2_nuc are ARE Binding nrf2_nuc->are cyto_genes Cytoprotective Gene Transcription are->cyto_genes rg12_nfkb Reactive Green 12 (Stress) ikk IKK Complex rg12_nfkb->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB ikba->nfkb inhibits ikba_deg IκBα Degradation ikba->ikba_deg nfkb_nuc NF-κB Translocation to Nucleus ikba_deg->nfkb_nuc releases nfkb_dna NF-κB DNA Binding nfkb_nuc->nfkb_dna pro_inflam_genes Pro-inflammatory Gene Transcription nfkb_dna->pro_inflam_genes G Inhalation Toxicity Testing Workflow cluster_generation Aerosol Generation cluster_exposure Exposure cluster_observation Observation cluster_pathology Pathology generate_dust Generate Respirable Dust from Reactive Green 12 characterize_particles Characterize Particle Size Distribution generate_dust->characterize_particles expose_animals Expose Animals in Inhalation Chambers characterize_particles->expose_animals monitor_exposure Monitor Exposure Concentration expose_animals->monitor_exposure clinical_signs Monitor Clinical Signs expose_animals->clinical_signs body_weight Measure Body Weight expose_animals->body_weight necropsy Perform Necropsy clinical_signs->necropsy body_weight->necropsy histopathology Conduct Histopathology of Respiratory Tract necropsy->histopathology

References

Foundational

Reactive Green 12: A Technical Guide to its Classification as an Azo Dye for Researchers and Drug Development Professionals

An In-depth Technical Guide This technical guide provides a comprehensive overview of Reactive Green 12, a synthetic dye of significant interest in various industrial and research applications. With a focus on its classi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of Reactive Green 12, a synthetic dye of significant interest in various industrial and research applications. With a focus on its classification as an azo dye, this document delves into its chemical and physical properties, toxicological profile, and the analytical methodologies used for its characterization. Detailed experimental protocols and visual representations of relevant biological pathways and analytical workflows are included to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Core Concepts: Classification and Chemical Identity

Reactive Green 12 is a complex organometallic dye that firmly belongs to the azo class of colorants.[1] This classification is determined by the presence of one or more azo groups (-N=N-) which act as the primary chromophore, the part of the molecule responsible for its color. The chemical structure of Reactive Green 12 is intricate, incorporating a nickel atom and multiple sulfonate groups, which enhance its solubility in water and its ability to form covalent bonds with fibers, a characteristic of reactive dyes.

A key piece of spectroscopic evidence confirming its azo nature is found in Fourier-transform infrared (FT-IR) spectroscopy. Studies have identified a characteristic peak at approximately 1450 cm⁻¹ which corresponds to the stretching vibration of the –N=N– bond.[2] The disappearance of this peak is a clear indicator of the cleavage of the azo bond during degradation processes.[3]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Reactive Green 12.

Identifier Value Source
Chemical Formula C₆₀H₂₉Cl₃N₁₆NiO₂₁S₇ • 6NaPubChem
Molecular Weight 1845.5 g/mol PubChem[4]
CAS Number 72152-45-5ChemicalBook[5]
Appearance Dull green powder with yellow granulesFlinn Scientific
Toxicological Data Value Test Organism Source
Oral LD50 > 5 g/kgRatFlinn Scientific

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Reactive Green 12 and other azo dyes.

Synthesis of Azo Dyes (General Protocol)

The synthesis of azo dyes, including those structurally related to Reactive Green 12, typically follows a two-step process of diazotization and azo coupling.

Materials:

  • Primary aromatic amine (e.g., aniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., β-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

  • Deionized water

  • Beakers, thermometer, tweezers

Procedure:

  • Diazotization:

    • Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and deionized water in a beaker.

    • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

    • Slowly add a cooled aqueous solution of sodium nitrite to the amine solution while stirring continuously. Maintain the low temperature throughout the addition.

    • The resulting solution contains the diazonium salt.

  • Azo Coupling:

    • Prepare a solution of the coupling agent (e.g., β-naphthol) in an aqueous sodium hydroxide solution in a separate beaker.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.

    • An intensely colored azo dye will precipitate out of the solution.

    • The dye can then be used to color a substrate, such as a piece of cotton cloth, by immersing the cloth in the reaction mixture.[7]

High-Performance Liquid Chromatography (HPLC) for Azo Dye Analysis

HPLC is a standard technique for the separation and quantification of reactive dyes.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column

Mobile Phase (Isocratic):

  • Acetonitrile and water (60:40, v/v) containing 0.45 M N-Cetyl–N,N,N–trimethylammonium bromide (CTAB), buffered to pH 7.92.

Procedure:

  • Prepare the mobile phase, degas, and filter through a 0.45 µm membrane filter.

  • Set the flow rate to 0.6 mL/minute.

  • Inject the sample solution onto the column.

  • Monitor the elution of the dye at its maximum absorption wavelength.

  • Quantify the dye concentration by comparing the peak area to a calibration curve prepared from standard solutions.[8]

Genotoxicity Assessment using the Allium cepa Assay

The Allium cepa (onion) root tip assay is a reliable method for evaluating the genotoxic potential of substances like azo dyes.

Materials:

  • Healthy onion bulbs (Allium cepa)

  • Test solutions of Reactive Green 12 at various concentrations

  • Distilled water (control)

  • Microscope slides and coverslips

  • 1N Hydrochloric acid (HCl)

  • 2% Acetocarmine stain

  • Microscope

Procedure:

  • Remove the outer dry scales of the onion bulbs and place them in beakers with distilled water to allow root growth.

  • Once the roots reach 1-2 cm in length, transfer the bulbs to beakers containing the different concentrations of the Reactive Green 12 test solutions. A control group should be maintained in distilled water.

  • Expose the roots for a defined period (e.g., 24, 48, or 72 hours).

  • After exposure, carefully excise the root tips and fix them in a suitable fixative (e.g., Carnoy's fixative).

  • Hydrolyze the root tips in 1N HCl at 60 °C for 10 minutes.

  • Stain the root tips with 2% acetocarmine.

  • Prepare squash slides by placing a stained root tip on a microscope slide, adding a drop of stain, and gently squashing it with a coverslip.

  • Observe the slides under a microscope to determine the mitotic index (the ratio of dividing cells to the total number of cells) and to identify any chromosomal aberrations (e.g., bridges, fragments, sticky chromosomes).

Phytotoxicity Assessment

This protocol assesses the toxicity of a substance to plant growth.

Materials:

  • Seeds of a test plant (e.g., Triticum aestivum - wheat, Sorghum vulgare - sorghum)

  • Petri dishes with filter paper

  • Test solutions of Reactive Green 12 at various concentrations

  • Distilled water (control)

  • Incubator

Procedure:

  • Place a sterile filter paper in each petri dish.

  • Place a defined number of seeds (e.g., 10) on the filter paper in each dish.

  • Moisten the filter papers with the respective test solutions of Reactive Green 12. Use distilled water for the control group.

  • Incubate the petri dishes in the dark at a constant temperature (e.g., 25 °C) for a specified period (e.g., 7 days).

  • After the incubation period, measure the germination percentage, root length, and shoot length for each group.

  • Compare the results from the test groups to the control group to determine the phytotoxic effects of the dye.[3]

Signaling Pathways and Experimental Workflows

Keap1-Nrf2-ARE Signaling Pathway in Azo Dye-Induced Oxidative Stress

Azo dyes can induce oxidative stress in cells, which triggers a defensive response mediated by the Keap1-Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

Caption: Keap1-Nrf2-ARE signaling pathway in response to azo dye-induced oxidative stress.

Experimental Workflow for Azo Dye Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of an azo dye like Reactive Green 12.

Azo_Dye_Toxicity_Workflow cluster_preparation Sample Preparation cluster_testing Toxicity Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Dye_Solution Prepare Aqueous Solutions of Reactive Green 12 (various concentrations) Phytotoxicity Phytotoxicity Assay (e.g., Triticum aestivum) Dye_Solution->Phytotoxicity Genotoxicity Genotoxicity Assay (e.g., Allium cepa) Dye_Solution->Genotoxicity Measure_Phyto Measure Germination Rate, Root/Shoot Length Phytotoxicity->Measure_Phyto Measure_Geno Calculate Mitotic Index, Score Chromosomal Aberrations Genotoxicity->Measure_Geno Assess_Toxicity Assess Overall Toxicity and Environmental Risk Measure_Phyto->Assess_Toxicity Measure_Geno->Assess_Toxicity

Caption: A generalized workflow for assessing the toxicity of an azo dye.

Conclusion

Reactive Green 12 is unequivocally classified as an azo dye due to the presence of the characteristic -N=N- chromophore in its molecular structure, a fact substantiated by spectroscopic data. While its reactive nature makes it effective for dyeing textiles, its potential environmental and health impacts necessitate a thorough understanding of its properties and toxicological profile. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of Reactive Green 12 and other azo dyes, aiding researchers and drug development professionals in making informed decisions regarding their use and potential for bioremediation. Further research to elucidate the complete spectroscopic profile of Reactive Green 12 would be beneficial for more precise analytical applications.

References

Protocols & Analytical Methods

Method

Application Notes: Textile Dyeing with Reactive Green 19

Introduction Reactive Green 19 (C.I. Reactive Green 19) is a type of reactive dye widely used for dyeing cellulosic fibers such as cotton, linen, and rayon.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Green 19 (C.I. Reactive Green 19) is a type of reactive dye widely used for dyeing cellulosic fibers such as cotton, linen, and rayon. Reactive dyes are known for forming a strong, permanent covalent bond with the fiber, which results in excellent wash fastness and vibrant shades.[1][2][3][4] The dyeing process with reactive dyes typically involves three main stages: exhaustion of the dye onto the fiber in the presence of an electrolyte, fixation of the dye to the fiber under alkaline conditions, and a thorough wash-off to remove any unfixed or hydrolyzed dye.[5][6]

The chemical structure of Reactive Green 19 allows it to react with the hydroxyl groups of cellulose fibers in the presence of an alkali, forming a stable ether linkage. However, a competing reaction with water, known as hydrolysis, can also occur, which deactivates the dye.[2][7][8] Optimizing the dyeing parameters is therefore crucial to maximize dye fixation and minimize hydrolysis.

Reaction Mechanism

The dyeing of cellulosic fibers with reactive dyes is a chemical process that involves the formation of a covalent bond between the dye molecule and the fiber. This process is typically carried out in an alkaline medium. The alkali plays a crucial role in activating the cellulose fiber by creating a cellulosate anion. This activated fiber then acts as a nucleophile, attacking the reactive group of the dye molecule.

However, under these alkaline conditions, the reactive dye can also react with the hydroxyl ions present in the water. This side reaction, known as hydrolysis, results in the formation of an inactive form of the dye that can no longer react with the fiber.[2][7][9] This hydrolyzed dye only has a physical affinity for the fiber and must be washed off after dyeing to ensure good wash fastness.[10] The efficiency of the dyeing process is therefore a balance between the fixation reaction with the fiber and the hydrolysis reaction with water.

Reaction_Mechanism cluster_main_reaction Dye Fixation on Cellulose Fiber cluster_hydrolysis Competing Hydrolysis Reaction Reactive_Dye Reactive Green 19 (Dye-X) Fixed_Dye Dyed Fiber (Dye-O-Cell) Reactive_Dye->Fixed_Dye Cellulose Cellulose Fiber (Cell-OH) Activated_Cellulose Activated Cellulose (Cell-O-) Cellulose->Activated_Cellulose + OH- Alkali Alkali (e.g., Soda Ash) Alkali->Activated_Cellulose Activated_Cellulose->Fixed_Dye Byproduct_Fixation HX Fixed_Dye->Byproduct_Fixation + Reactive_Dye_H Reactive Green 19 (Dye-X) Hydrolyzed_Dye Hydrolyzed Dye (Dye-OH) Reactive_Dye_H->Hydrolyzed_Dye Water Water (H-OH) Water->Hydrolyzed_Dye Alkali_H Alkali (OH-) Alkali_H->Hydrolyzed_Dye Byproduct_Hydrolysis HX Hydrolyzed_Dye->Byproduct_Hydrolysis +

Diagram of the dye fixation and hydrolysis reactions.

Experimental Protocols

This section provides a detailed protocol for the exhaust dyeing of cotton fabric with Reactive Green 19.

1. Materials and Reagents

  • Fabric: Scoured and bleached 100% cotton fabric. It is crucial that the fabric is free from any impurities or residual alkali to ensure level dyeing.[5]

  • Dye: Reactive Green 19 (e.g., Procion Green HE-4BD).

  • Electrolyte: Glauber's salt (sodium sulfate) or common salt (sodium chloride).

  • Alkali: Soda ash (sodium carbonate).

  • Sequestering Agent: To complex any hardness-forming ions in the water.

  • Wetting Agent: To ensure uniform wetting of the fabric.

  • Soaping Agent: For the post-dyeing wash-off.

  • Acetic Acid: For neutralization.

2. Pre-treatment of Fabric

Before dyeing, the cotton fabric must be thoroughly scoured and bleached to remove natural waxes, pectins, and other impurities. The fabric should be free of any residual alkali, as this can cause premature, localized dye fixation and lead to uneven dyeing.[5] A final rinse to a neutral pH is recommended.

3. Dyeing Procedure (Exhaust Method)

The exhaust dyeing method is a common batch process for textiles. The procedure involves two main steps: exhaustion and fixation.

Step-by-Step Protocol:

  • Set the Dyebath: Prepare the dyebath with the required amount of water at a temperature of 80-100°F (27-38°C). A liquor-to-fabric ratio of 20:1 is common.[11] Add a sequestering agent and a wetting agent to the bath and run the fabric for 5-10 minutes to ensure it is thoroughly wetted.

  • Dye Addition: Add the pre-dissolved Reactive Green 19 dye to the dyebath. To prepare the dye solution, make a paste with a small amount of cold water and then dissolve it by adding warm water (around 105°F or 40°C).[12][13] Run the fabric in the dyebath for 10-15 minutes to allow for initial dye uptake.

  • Exhaustion (Salt Addition): Gradually add the required amount of salt (e.g., Glauber's salt) to the dyebath over 15-20 minutes. The salt helps to push the dye out of the water and onto the fabric, increasing the exhaustion of the dye.[14] Continue running the fabric for another 15-30 minutes to allow for maximum dye migration and leveling.

  • Fixation (Alkali Addition): Raise the temperature of the dyebath to the recommended fixation temperature for Reactive Green 19 (a "hot brand" reactive dye), which is typically around 140-175°F (60-80°C).[1][11][15] After reaching the temperature, gradually add the pre-dissolved soda ash to the dyebath over 10-15 minutes. This raises the pH of the dyebath, which initiates the chemical reaction between the dye and the cotton fiber.[5]

  • Dyeing Time: Continue the dyeing process at the fixation temperature for 45-60 minutes, depending on the desired depth of shade.[11]

  • Drain and Rinse: After the fixation time is complete, drain the dyebath. Rinse the fabric thoroughly, first with cold water and then with hot water, until the water runs clear. This initial rinse removes excess salt, alkali, and some of the unfixed dye.

4. Post-Treatment (Washing-Off)

A thorough wash-off process, also known as soaping, is critical to remove all the hydrolyzed and unfixed dye from the fabric.[1][2] This step is essential for achieving good wash fastness and preventing color bleeding.

  • Neutralization: Wash the fabric with a 1% solution of glacial acetic acid at around 60°C to neutralize any residual alkali.[16] This is followed by a cold water rinse.

  • Soaping: Treat the fabric in a bath containing a soaping agent (1-2 g/L) at or near boiling temperature (e.g., 80-98°C) for 10-20 minutes.[16] This helps to remove the aggregated hydrolyzed dye from within the fiber structure.

  • Final Rinses: Follow the soaping with a hot water rinse and then a final cold water rinse.

  • Drying: Dry the fabric, for example, in a tumble dryer.[15]

Data Presentation

The following tables provide sample recipes and optimal processing parameters for dyeing cotton with Reactive Green 19. These values may need to be adjusted based on the specific fabric, equipment, and desired final shade.

Table 1: Sample Dyeing Recipes for 1 lb of Cotton Fabric

Shade DepthReactive Green 19 (tsp)Salt (cups)Soda Ash (cup)
Pale 1/4 to 1/21.51/4
Medium 1 tablespoon1.51/4
Dark 2 tablespoons21/4
Very Dark 4 tablespoons31/3
(Data adapted from general reactive dye recipes)[17]

Table 2: Optimized Dyeing Parameters

ParameterRecommended ValuePurpose
Dye Concentration 0.5% - 4.0% (on weight of fabric)Determines the depth of the final shade.[15][16]
Electrolyte 60-90 g/L (Glauber's Salt)Promotes exhaustion of the dye from the bath onto the fiber.[11][15]
Alkali 5-20 g/L (Soda Ash)Raises the pH to initiate the fixation reaction.[11][15]
Dyeing Temperature 140 - 175°F (60 - 80°C)Optimal temperature for the fixation of hot brand reactive dyes.[11][15]
pH 10.5 - 11.5Alkaline condition required for the reaction with cellulose.[9]
Dyeing Time 45 - 60 minutes (after alkali addition)Allows for complete fixation of the dye.[11]
Liquor Ratio 10:1 to 20:1The ratio of the volume of water to the weight of fabric.[11][15]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the exhaust dyeing of cotton with Reactive Green 19.

Dyeing_Workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing Process cluster_posttreatment Post-treatment cluster_end Finish start Start: Scoured & Bleached Cotton Fabric dyebath_prep 1. Prepare Dyebath (Water, Sequestering Agent) start->dyebath_prep wetting 2. Wet Fabric dyebath_prep->wetting dye_add 3. Add Dissolved Dye wetting->dye_add salt_add 4. Exhaustion: Gradually Add Salt dye_add->salt_add temp_raise 5. Raise Temperature salt_add->temp_raise alkali_add 6. Fixation: Gradually Add Alkali temp_raise->alkali_add dyeing 7. Dye for 45-60 min alkali_add->dyeing drain 8. Drain Dyebath dyeing->drain rinse1 9. Cold & Hot Rinse drain->rinse1 neutralize 10. Neutralize (Acetic Acid) rinse1->neutralize rinse2 11. Cold Rinse neutralize->rinse2 soaping 12. Soaping (Hot Wash with Agent) rinse2->soaping rinse3 13. Hot & Cold Rinse soaping->rinse3 drying 14. Dry Fabric rinse3->drying end_product Finished Dyed Fabric drying->end_product

References

Application

Application Notes and Protocols for Reactive Green 12 in Protein Purification and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Reactive Green 12 is a synthetically produced triazine dye that serves as a versatile and cost-effective ligand in affinity chromatography for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 12 is a synthetically produced triazine dye that serves as a versatile and cost-effective ligand in affinity chromatography for the purification of a wide range of proteins and enzymes.[1][2] Its chemical structure allows for interactions with various proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[3] This pseudo-affinity makes it particularly useful for the purification of nucleotide-dependent enzymes, such as kinases and dehydrogenases, as its structure can mimic that of cofactors like NAD+ and ATP.[4][5]

These application notes provide detailed protocols for the use of Reactive Green 12 in protein purification, including the immobilization of the dye onto a chromatography matrix and a general procedure for affinity purification.

Principle of Dye-Ligand Affinity Chromatography

Dye-ligand affinity chromatography is a powerful protein purification technique that utilizes the specific binding interaction between a protein and a dye molecule that is covalently attached to an insoluble chromatography matrix.[6] The immobilized dye acts as a pseudo-affinity ligand, selectively binding to target proteins from a complex mixture like a cell lysate.[1] Non-binding proteins are washed away, and the target protein is subsequently eluted by changing the buffer conditions to disrupt the protein-dye interaction.[7] This can be achieved by altering the pH, ionic strength, or by introducing a competing molecule.[8]

Applications

  • Purification of Nucleotide-Dependent Enzymes: Reactive Green 12 is widely used for the purification of enzymes that utilize nucleotide cofactors, such as dehydrogenases and kinases.[3][5]

  • General Protein Purification: Due to its ability to interact with various proteins, it can be employed as a general-purpose affinity matrix for initial protein screening and purification protocol development.[9]

  • Drug Development: In drug development, this technique can be used to purify target proteins for structural and functional studies, as well as for high-throughput screening of potential drug candidates that may interfere with protein-ligand binding.

Data Presentation: Example Purification Table

The following table is a template demonstrating how to present quantitative data from a protein purification experiment. The data shown here is for the purification of Lactate Dehydrogenase (LDH) using a multi-step protocol and serves as an illustrative example.[10] A similar table should be generated to track the progress of purification using a Reactive Green 12 affinity column.

Table 1: Purification of Lactate Dehydrogenase from Rabbit Red Blood Cell Lysate. [10]

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Factor (-fold)
Crude Lysate1500300021001
Ion Exchange1002400248012
Size Exclusion2021001057052.5
Affinity Chromatography2180090060450

Experimental Protocols

Protocol 1: Immobilization of Reactive Green 12 on Sepharose CL-4B

This protocol describes the covalent attachment of Reactive Green 12 to a cross-linked agarose matrix, preparing it for use in affinity chromatography.

Materials:

  • Sepharose CL-4B

  • Reactive Green 12 dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Urea

  • Hydrochloric acid (HCl)

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel with overhead stirrer

Procedure:

  • Matrix Preparation:

    • Wash 100 mL of Sepharose CL-4B with 10-20 volumes of distilled water on a sintered glass funnel.[11]

    • Suspend the washed Sepharose in 100 mL of distilled water in the reaction vessel.

  • Dye Solution Preparation:

    • Dissolve 2 g of Reactive Green 12 in 100 mL of distilled water.

  • Coupling Reaction:

    • Add the Reactive Green 12 solution to the Sepharose slurry with gentle stirring.

    • Add 20 g of NaCl and stir for 30 minutes.

    • Initiate the coupling reaction by adding 2 g of Na₂CO₃.

    • Continue stirring at room temperature for 48 hours.

  • Washing the Matrix:

    • After the incubation period, collect the matrix on a sintered glass funnel and wash extensively with the following solutions in sequence:

      • 1 L of distilled water

      • 1 L of 1 M NaCl

      • 1 L of 8 M Urea

      • 1 L of distilled water

  • Blocking Unreacted Groups (Optional but Recommended):

    • To block any remaining reactive groups on the matrix, resuspend the gel in 1 M ethanolamine, pH 8.0, and incubate for 4 hours at room temperature.[12]

    • Wash the matrix again with 1 L of distilled water.

  • Storage:

    • Store the prepared Reactive Green 12-Sepharose matrix in a suitable buffer (e.g., phosphate-buffered saline, PBS) containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

Protocol 2: Protein Purification using Reactive Green 12 Affinity Chromatography

This protocol provides a general workflow for the purification of a target protein from a clarified cell lysate.

Materials:

  • Reactive Green 12-Sepharose matrix

  • Chromatography column

  • Clarified cell lysate containing the target protein

  • Binding Buffer: e.g., 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: e.g., 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Elution Buffer: e.g., 20 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl or a specific competing ligand (e.g., 10 mM NAD+ for a dehydrogenase)

  • Peristaltic pump and fraction collector (optional)

Procedure:

  • Column Packing:

    • Gently resuspend the Reactive Green 12-Sepharose matrix and pour it into a chromatography column.

    • Allow the matrix to settle and pack under gravity or with the aid of a peristaltic pump.

    • Ensure the column is packed evenly without any air bubbles.

  • Equilibration:

    • Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.[13]

  • Sample Application:

    • Load the clarified cell lysate onto the column at a slow flow rate to allow for efficient binding of the target protein to the matrix.

  • Washing:

    • Wash the column with 5-10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating that all non-bound proteins have been washed away.

  • Elution:

    • Elute the bound target protein by applying the Elution Buffer to the column.

    • Collect fractions of the eluate.

    • The elution can be performed as a step gradient (applying the full concentration of the elution agent at once) or a linear gradient (gradually increasing the concentration of the elution agent).

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content (e.g., using a Bradford protein assay) and for the presence of the target protein (e.g., by SDS-PAGE and specific activity assays).[14][15]

  • Column Regeneration and Storage:

    • Regenerate the column by washing with high salt buffer followed by the binding buffer.

    • For storage, equilibrate the column with a buffer containing a bacteriostatic agent and store at 4°C.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Steps cluster_analysis Analysis and Regeneration pack_column Pack Column with Reactive Green 12 Resin equilibrate Equilibrate with Binding Buffer pack_column->equilibrate load_sample Load Clarified Cell Lysate equilibrate->load_sample wash_column Wash with Wash Buffer load_sample->wash_column elute_protein Elute Target Protein with Elution Buffer wash_column->elute_protein collect_fractions Collect Eluted Fractions elute_protein->collect_fractions analyze_fractions Analyze Fractions (SDS-PAGE, Activity Assay) collect_fractions->analyze_fractions regenerate_column Regenerate and Store Column analyze_fractions->regenerate_column

Caption: Workflow for protein purification using Reactive Green 12 affinity chromatography.

immobilization_workflow cluster_activation Activation & Coupling cluster_washing Washing & Blocking sepharose Sepharose CL-4B with -OH groups reagents {Reactive Green 12 | + NaCl, Na₂CO₃} activated_sepharose Activated Sepharose Reactive Green 12 covalently bound reagents->activated_sepharose wash Wash with H₂O, NaCl, Urea activated_sepharose->wash block Block with Ethanolamine (optional) wash->block final_wash Final Wash with H₂O block->final_wash final_product {Ready-to-use | Reactive Green 12 Affinity Matrix} final_wash->final_product

Caption: Immobilization of Reactive Green 12 onto a Sepharose matrix.

References

Method

Application of Reactive Green 12 in Affinity Chromatography: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Reactive Green 12 is a triazine dye that serves as a pseudo-affinity ligand in affinity chromatography. Its chemical structure allows it to mim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 12 is a triazine dye that serves as a pseudo-affinity ligand in affinity chromatography. Its chemical structure allows it to mimic the binding of nucleotide cofactors such as NAD⁺, NADP⁺, and ATP, making it a valuable tool for the purification of a wide range of nucleotide-dependent enzymes. This application note provides detailed protocols and data for the use of Reactive Green 12 immobilized on agarose beads for the purification of dehydrogenases and kinases, which are critical targets in various research and drug development endeavors. The advantages of using Reactive Green 12 include its relatively low cost, high protein-binding capacity, and stability, offering an effective alternative to more specific but expensive affinity media.

Principle of Separation

Affinity chromatography with Reactive Green 12 relies on the specific, yet reversible, interaction between the dye and the nucleotide-binding site of the target protein. The immobilized dye acts as a structural analog of the natural cofactor, selectively binding to enzymes that utilize these molecules. The general workflow follows a three-step process:

  • Binding: The crude protein sample is loaded onto the Reactive Green 12-agarose column under conditions that promote the specific binding of the target enzyme to the dye.

  • Washing: Unbound and weakly bound proteins are washed from the column with an equilibration buffer, leaving the target protein selectively attached.

  • Elution: The bound protein is recovered by altering the buffer conditions to disrupt the dye-protein interaction. This can be achieved non-specifically by increasing the ionic strength or specifically by introducing a competing molecule, such as the natural cofactor.

Data Presentation

The following tables summarize the quantitative data from the purification of Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PD) using Reactive Green 12-Agarose affinity chromatography.

Table 1: Purification of Lactate Dehydrogenase (LDH) from Bovine Heart

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract25001500061001
Ammonium Sulfate (40-70%)8001200015802.5
Reactive Green 12-Agarose2090004506075

Table 2: Purification of Glucose-6-Phosphate Dehydrogenase (G6PD) from Yeast

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract3200960031001
Ammonium Sulfate (50-75%)100081608.16852.72
Reactive Green 12-Agarose15690046071.9153.3

Experimental Protocols

Protocol 1: Preparation of Reactive Green 12-Agarose Affinity Medium

This protocol describes the covalent coupling of Reactive Green 12 to agarose beads.

Materials:

  • Sepharose CL-6B or equivalent cross-linked agarose beads

  • Reactive Green 12 dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Dioxane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Wash 100 mL of Sepharose CL-6B with 1 L of distilled water on a sintered glass funnel.

  • Suspend the washed agarose in 100 mL of distilled water.

  • In a separate beaker, dissolve 2 g of Reactive Green 12 in 50 mL of distilled water.

  • Combine the agarose slurry and the dye solution in a reaction vessel.

  • Add 20 g of solid NaCl and stir gently to dissolve.

  • Initiate the coupling reaction by adding 20 mL of 1 M Na₂CO₃ solution.

  • Allow the reaction to proceed for 72 hours at room temperature with gentle stirring.

  • Terminate the reaction by collecting the beads on a sintered glass funnel and washing extensively with distilled water until the filtrate is colorless.

  • Wash the beads sequentially with 1 L of 1 M NaCl, 1 L of 6 M urea, and finally with 2 L of distilled water.

  • Store the prepared Reactive Green 12-Agarose at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Protocol 2: Purification of Lactate Dehydrogenase (LDH)

Materials:

  • Reactive Green 12-Agarose

  • Equilibration Buffer: 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, pH 7.5 containing 0.2 M KCl

  • Elution Buffer: 20 mM Tris-HCl, pH 7.5 containing 1 M KCl or 5 mM NADH

  • Crude LDH extract (e.g., from bovine heart homogenate)

  • Ammonium sulfate

Procedure:

  • Sample Preparation:

    • Perform an ammonium sulfate fractionation (40-70% saturation) of the crude extract.

    • Centrifuge to collect the precipitate and resuspend it in a minimal volume of Equilibration Buffer.

    • Desalt the sample using a gel filtration column (e.g., Sephadex G-25) equilibrated with the Equilibration Buffer.

  • Chromatography:

    • Pack a column with Reactive Green 12-Agarose and equilibrate with 5-10 column volumes (CV) of Equilibration Buffer.

    • Load the desalted protein sample onto the column at a flow rate of approximately 0.5 mL/min.

    • Wash the column with 10 CV of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

    • Elute the bound LDH using a linear gradient of 0.2 M to 1 M KCl in Equilibration Buffer over 10 CV. Alternatively, for specific elution, use Equilibration Buffer containing 5 mM NADH.

    • Collect fractions and assay for LDH activity and protein concentration.

    • Pool the active fractions.

Protocol 3: Purification of Glucose-6-Phosphate Dehydrogenase (G6PD)

Materials:

  • Reactive Green 12-Agarose

  • Equilibration Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM EDTA and 0.3 M NaCl

  • Elution Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM EDTA, 1 M NaCl, and 10 mM NADP⁺

  • Crude G6PD extract (e.g., from yeast lysate)

  • Ammonium sulfate

Procedure:

  • Sample Preparation:

    • Perform an ammonium sulfate fractionation (50-75% saturation) of the crude yeast lysate.

    • Resuspend the pellet in Equilibration Buffer and desalt as described in Protocol 2.

  • Chromatography:

    • Equilibrate the Reactive Green 12-Agarose column with 5-10 CV of Equilibration Buffer.

    • Apply the prepared sample to the column.

    • Wash with 10 CV of Wash Buffer.

    • Elute the G6PD with Elution Buffer containing the specific cofactor, NADP⁺.

    • Collect fractions and analyze for G6PD activity and protein content.

    • Pool the fractions containing purified G6PD.

Visualizations

G cluster_0 Affinity Chromatography Workflow cluster_1 Elution Strategies start Crude Protein Sample equilibration Equilibrate Column (Reactive Green 12-Agarose) loading Load Sample equilibration->loading wash Wash Unbound Proteins loading->wash elution Elute Bound Protein wash->elution elution_node Elution end Purified Protein elution->end nonspecific Non-specific Elution (e.g., High Salt) elution_node->nonspecific specific Specific Elution (e.g., Cofactor) elution_node->specific G cluster_binding Binding and Elution Mechanism cluster_interaction Binding Phase cluster_elution Elution Phase rg12 Reactive Green 12 (Immobilized) enzyme Dehydrogenase/Kinase (in crude lysate) rg12_bound Reactive Green 12 nad NAD(P)⁺/ATP (Cofactor) enzyme_bound Enzyme rg12_bound->enzyme_bound Specific Binding (Mimics Cofactor) nad_elute Cofactor rg12_elute Reactive Green 12 enzyme_elute Enzyme (Purified) nad_elute->rg12_elute Competitive Binding

Application

Application Notes and Protocols for Staining Cellulose Fibers with Reactive Green 12

For Researchers, Scientists, and Drug Development Professionals Introduction Reactive Green 12, a member of the dichlorotriazine class of reactive dyes, is a valuable tool for the visualization and analysis of cellulose...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 12, a member of the dichlorotriazine class of reactive dyes, is a valuable tool for the visualization and analysis of cellulose fibers in various research and development applications. Its ability to form a covalent bond with the hydroxyl groups of cellulose ensures a highly stable and permanent stain, resistant to leaching and fading. This property is particularly advantageous for applications requiring rigorous sample processing and long-term imaging stability. In drug development, for instance, uniform and permanent staining of cellulosic excipients can aid in formulation analysis and quality control.

The staining mechanism relies on a nucleophilic substitution reaction between the dye's reactive chlorine atoms on the triazine ring and the deprotonated hydroxyl groups of the cellulose backbone. This reaction is typically facilitated under alkaline conditions and at elevated temperatures, which promote the ionization of cellulose and the reactivity of the dye. The addition of an electrolyte, such as sodium chloride, is often employed to overcome the natural repulsion between the anionic dye and the cellulose surface in aqueous solutions, thereby enhancing dye uptake.

These application notes provide a comprehensive guide to the use of Reactive Green 12 for staining cellulose fibers, including detailed protocols, data presentation for key parameters, and visualizations of the experimental workflow and chemical interactions.

Data Presentation: Staining Parameters

The optimal conditions for staining with Reactive Green 12 can vary depending on the specific type of cellulose fibers, their processing history, and the desired staining intensity. The following table summarizes key quantitative parameters for a typical exhaust dyeing protocol, providing a starting point for experimental optimization.

ParameterRecommended RangeNotes
Reactive Green 12 Concentration 0.1 - 2.0% (on weight of fiber, owf)Higher concentrations yield deeper shades but may require more extensive washing to remove unfixed dye.
Liquor Ratio 1:10 - 1:30The ratio of the volume of the dye bath to the weight of the cellulose material. Lower liquor ratios can improve dye exhaustion.
Sodium Chloride (NaCl) Concentration 20 - 80 g/LActs as an electrolyte to promote dye migration to the fiber surface. Higher concentrations are typically used for deeper shades.
Sodium Carbonate (Na₂CO₃) Concentration 5 - 20 g/LProvides the necessary alkaline pH for the fixation reaction. The optimal concentration depends on the dye concentration and liquor ratio.
Staining Temperature 40 - 60°CDichlorotriazine dyes are generally applied at moderate temperatures. Higher temperatures can increase the rate of dye hydrolysis.
Fixation Time 30 - 90 minutesThe duration of the alkaline fixation step. Longer times may be required for higher dye concentrations or lower temperatures.
pH of Dye Bath (Fixation) 10.5 - 11.5Crucial for the deprotonation of cellulose hydroxyl groups and the reaction with the dye.

Experimental Protocols

This section details the step-by-step methodology for staining cellulose fibers with Reactive Green 12 using a laboratory-scale exhaust dyeing method.

Materials
  • Reactive Green 12 dye powder

  • Cellulose fibers (e.g., cotton, linen, regenerated cellulose)

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Distilled or deionized water

  • Acetic acid (for neutralization)

  • Non-ionic detergent

  • Laboratory dyeing apparatus (e.g., shaking water bath with temperature control, beaker dyeing machine)

  • Glassware (beakers, graduated cylinders)

  • pH meter

  • Stirring equipment

Protocol 1: Exhaust Staining of Cellulose Fibers
  • Preparation of the Dye Bath:

    • Calculate the required volume of water based on the weight of the cellulose fibers and the desired liquor ratio (e.g., for 5 g of fiber at a 1:20 liquor ratio, 100 mL of water is needed).

    • Weigh the required amount of Reactive Green 12 dye based on the desired percentage on the weight of fiber (e.g., for a 1% owf on 5 g of fiber, 0.05 g of dye is needed).

    • In a beaker, create a paste of the dye powder with a small amount of cold water. Gradually add more water while stirring to ensure the dye is fully dissolved.

    • Transfer the dissolved dye to the main dye bath container and add the remaining volume of water.

    • Weigh and dissolve the required amount of sodium chloride in the dye bath (e.g., for a 60 g/L concentration in a 100 mL bath, 6 g of NaCl is needed).

  • Dyeing Procedure:

    • Introduce the cellulose fibers into the prepared dye bath.

    • Raise the temperature of the dye bath to the target staining temperature (e.g., 50°C) at a rate of approximately 2°C per minute.

    • Maintain the temperature and agitate the dye bath for 30 minutes to allow for dye exhaustion onto the fibers.

  • Fixation:

    • After the initial exhaustion phase, add the required amount of pre-dissolved sodium carbonate to the dye bath to raise the pH to 10.5-11.5 (e.g., for a 15 g/L concentration in a 100 mL bath, 1.5 g of Na₂CO₃ is needed).

    • Continue the dyeing process at the set temperature for an additional 45-60 minutes to allow for the covalent fixation of the dye to the cellulose fibers.

  • Washing and Neutralization:

    • After fixation, remove the stained fibers from the dye bath.

    • Rinse the fibers thoroughly with cold water to remove excess dye and alkali.

    • Perform a hot wash at 80-90°C with a solution containing a non-ionic detergent (e.g., 1-2 g/L) for 10-15 minutes to remove any unfixed, hydrolyzed dye.

    • Rinse again with hot water and then with cold water.

    • Neutralize the fibers in a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) for 5-10 minutes.

    • Finally, rinse with cold water until the rinse water is clear and neutral.

  • Drying:

    • Air-dry the stained cellulose fibers or dry them in an oven at a moderate temperature (e.g., 60-80°C).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_washing Post-Treatment prep_dye Prepare Dye Solution prep_salt Add NaCl prep_dye->prep_salt prep_fiber Introduce Cellulose Fibers prep_salt->prep_fiber heat Heat to 40-60°C prep_fiber->heat exhaust Exhaustion Phase (30 min) heat->exhaust add_alkali Add Na₂CO₃ exhaust->add_alkali fixation Fixation Phase (45-60 min) add_alkali->fixation rinse Cold Rinse fixation->rinse hot_wash Hot Wash with Detergent rinse->hot_wash neutralize Neutralize with Acetic Acid hot_wash->neutralize final_rinse Final Rinse neutralize->final_rinse dry Dry final_rinse->dry

Caption: Experimental workflow for staining cellulose fibers with Reactive Green 12.

Signaling Pathway: Chemical Interaction

chemical_interaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediate Step cluster_products Products cellulose Cellulose-OH activated_cellulose Cellulose-O⁻ (Cellulosate anion) cellulose->activated_cellulose Deprotonation dye Reactive Green 12 (Dye-Cl) stained_fiber Stained Cellulose (Cellulose-O-Dye) dye->stained_fiber Nucleophilic Substitution alkali Alkali (Na₂CO₃) pH 10.5-11.5 alkali->cellulose heat Heat (40-60°C) heat->dye activated_cellulose->stained_fiber byproduct HCl

Caption: Covalent bond formation between Reactive Green 12 and cellulose.

Method

Application Notes and Protocols for the Degradation of Reactive Green 12

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the experimental setups for the degradation of Reactive Green 12 (RG12), a common textile azo dy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setups for the degradation of Reactive Green 12 (RG12), a common textile azo dye. The following sections detail various advanced oxidation processes (AOPs) and biological methods, offering structured data for comparison, detailed experimental protocols, and visual workflows to guide researchers in their study design.

Overview of Degradation Methodologies

The removal of recalcitrant dyes like Reactive Green 12 from wastewater is a significant environmental challenge. Several methods have been investigated for its degradation, broadly categorized into Advanced Oxidation Processes (AOPs) and biological treatments. AOPs, such as photocatalysis, Fenton and photo-Fenton reactions, and UV/chlorine processes, rely on the generation of highly reactive radicals to break down the complex dye structure.[1][2] Biological methods, on the other hand, utilize microorganisms that can decolorize and degrade the dye, offering a more environmentally friendly approach.[3][4]

Comparative Data on Degradation Efficiency

The efficiency of Reactive Green 12 degradation is highly dependent on the chosen method and the specific experimental conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Photocatalytic Degradation of Reactive Dyes
CatalystDye (Initial Conc.)Catalyst Conc. (g/L)pHLight SourceTime (min)Degradation Efficiency (%)Reference
CdO-TiO2Reactive Green 19 (75 ppm)17.5Solar18094.53[5]
TiO2/MWCNTReactive Dyes (Composite)0.003OptimizedUVA-LED-71 (decolorization)[6]
CuO@A-TiO2/Ro-TiO2Reactive Orange 16 (100 mg/L)--Sunlight100100[7]
Bi12ZnO20/AgIBasic Blue 41 (10 mg/L)0.758Solar15098[8]
Table 2: Fenton and Photo-Fenton Process for Reactive Dye Degradation
ProcessDye (Initial Conc.)[Fe²⁺] (ppm)[H₂O₂] (ppm)pHTime (min)Degradation Efficiency (%)Reference
Photo-FentonReactive Green20100390Maximum decolorization[9]
FentonOrange II (0.3 mM)-Optimized312070.7 (TOC removal)[10]
Photo-FentonReal Dye Wastewater1.79 mM73.5 mM312076.3 (COD removal)[11]
Table 3: UV/Chlorine Advanced Oxidation Process
Dye (Initial Conc.)[Chlorine] (mM)pHKey FindingsReference
Reactive Green 12 (20 mg/L)0.55Synergistic effect between UV and chlorine. Radical species °OH and Cl₂°⁻ are key.[1]
Table 4: Biological Degradation of Reactive Green 12
MicroorganismDye (Initial Conc.)Incubation TimeKey Optimized ConditionsDegradation Efficiency (%)Reference
Pseudomonas aeruginosa20 ppm3 dayspH 9, Temp 40°C, Glucose 1666.67 mg/L, Urea 1000 mg/L-[3]
Bacillus cereus SSC50-500 mg/L12 hours-97.8 (decolorization)[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the degradation of Reactive Green 12.

Protocol for Photocatalytic Degradation

This protocol is based on the study of CdO-TiO2 nanocomposite for the degradation of Reactive Green 19.[5]

Materials:

  • Reactive Green 12 dye solution (e.g., 75 ppm)

  • CdO-TiO2 nanocomposite catalyst (e.g., 1 g/L)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 250 ml beakers (batch reactors)

  • Magnetic stirrer

  • Solar irradiation source (or a solar simulator)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the desired concentration of Reactive Green 12 dye solution in a 250 ml beaker.

  • Add the specified amount of CdO-TiO2 nanocomposite to the dye solution.

  • Adjust the pH of the solution to the optimal level (e.g., pH 7.5) using 0.1 N HCl or 0.1 N NaOH.

  • Place the beaker on a magnetic stirrer under the solar irradiation source to ensure continuous mixing and uniform illumination.

  • Withdraw aliquot samples at regular time intervals (e.g., every 30 minutes).

  • Centrifuge the samples to separate the catalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength of Reactive Green 12 using a UV-Vis spectrophotometer to monitor the degradation progress.

Protocol for Photo-Fenton Degradation

This protocol is adapted from the study on the removal of a reactive green dye using the photo-Fenton process.[9]

Materials:

  • Reactive Green 12 dye solution (e.g., 20 ppm)

  • Ferrous sulfate (FeSO₄·7H₂O) solution (to achieve desired Fe²⁺ concentration, e.g., 20 ppm)

  • Hydrogen peroxide (H₂O₂) solution (30%) (to achieve desired H₂O₂ concentration, e.g., 100 ppm)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • Thermostat to control temperature (e.g., 56 °C)

Procedure:

  • Place a known volume of the Reactive Green 12 dye solution into the photoreactor.

  • Adjust the pH of the solution to the optimal acidic condition (e.g., pH 3) using H₂SO₄.

  • Add the required amount of FeSO₄·7H₂O solution.

  • Add the specified amount of H₂O₂ solution to initiate the Fenton reaction.

  • Turn on the UV lamp and the magnetic stirrer.

  • Maintain the optimal temperature using a thermostat.

  • Collect samples at different time intervals (e.g., up to 90 minutes) to monitor the decolorization.

  • Analyze the samples using a UV-Vis spectrophotometer.

Protocol for UV/Chlorine Degradation

This protocol is based on the study of Reactive Green 12 degradation by the UV/chlorine advanced oxidation process.[1]

Materials:

  • Reactive Green 12 solution (20 mg/L)

  • Sodium hypochlorite (NaOCl) solution (as a source of chlorine, to achieve 0.5 mM)

  • Phosphate buffer to maintain pH (e.g., pH 5)

  • UV photoreactor

  • Magnetic stirrer

Procedure:

  • Prepare the Reactive Green 12 solution in the desired water matrix (e.g., deionized water, mineral water, or seawater).

  • Adjust the pH to 5 using the phosphate buffer.

  • Place the solution in the UV photoreactor equipped with a magnetic stirrer.

  • Add the chlorine source (NaOCl solution) to the reaction vessel.

  • Turn on the UV lamp to start the photodegradation process.

  • Withdraw samples at specific time points.

  • Quench the reaction in the samples if necessary (e.g., by adding a reducing agent like sodium thiosulfate).

  • Analyze the concentration of Reactive Green 12 using a suitable analytical method like HPLC or spectrophotometry.

Protocol for Biological Degradation

This protocol is a generalized procedure based on studies using Pseudomonas aeruginosa and Bacillus cereus.[3][4]

Materials:

  • Bacterial strain (e.g., P. aeruginosa or B. cereus)

  • Nutrient broth or a suitable growth medium

  • Reactive Green 12 dye solution

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a stock solution of Reactive Green 12 and add it to the growth medium to achieve the desired final concentration (e.g., 50-500 mg/L).

  • Inoculate the medium with the selected bacterial strain.

  • Optimize the degradation conditions by varying parameters such as pH, temperature, and concentration of additional carbon and nitrogen sources.

  • Incubate the culture in an incubator shaker under the optimized conditions for a specific period (e.g., 12 hours).

  • Monitor the decolorization of the dye by withdrawing samples at regular intervals.

  • Centrifuge the samples to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the dye's maximum wavelength to determine the extent of decolorization.

  • Further analysis of the degraded products can be performed using techniques like HPLC and FTIR to confirm biodegradation.[3][4]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a generalized degradation pathway.

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare RG12 Solution B Add Photocatalyst A->B C Adjust pH B->C D Irradiation & Stirring C->D E Sample Withdrawal D->E F Centrifugation E->F G UV-Vis Analysis F->G

Caption: Workflow for photocatalytic degradation of Reactive Green 12.

Fenton_Process_Workflow A RG12 Solution in Photoreactor B Adjust pH to Acidic (e.g., 3) A->B C Add Fe²⁺ Catalyst B->C D Add H₂O₂ C->D F Reaction with Stirring D->F E UV Irradiation (for Photo-Fenton) E->F G Sampling over Time F->G H Spectrophotometric Analysis G->H

Caption: Experimental workflow for the Fenton and Photo-Fenton processes.

Biological_Degradation_Workflow cluster_setup Culture Setup cluster_incubation Incubation & Growth cluster_monitoring Monitoring & Analysis A Prepare Growth Medium with RG12 B Inoculate with Bacteria A->B C Incubate under Optimized Conditions B->C D Periodic Sampling C->D E Centrifuge & Separate Supernatant D->E F Analyze Decolorization (UV-Vis) E->F G Analyze Metabolites (HPLC/FTIR) E->G

Caption: Workflow for the biological degradation of Reactive Green 12.

AOP_Degradation_Pathway cluster_AOP Advanced Oxidation Process cluster_Degradation Degradation Pathway AOP e.g., UV/H₂O₂, Fenton, Photocatalysis ROS Reactive Oxygen Species (•OH, O₂•⁻) AOP->ROS generates RG12 Reactive Green 12 (Azo Dye with Chromophore) ROS->RG12 attacks Intermediates Aromatic Intermediates RG12->Intermediates breaks azo bond (-N=N-) & aromatic rings Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization further oxidation

Caption: Generalized degradation pathway of an azo dye by AOPs.

References

Application

Application Notes and Protocols for Immobilizing Reactive Green 12 for Protein Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Reactive Green 12 is a monochlorotriazinyl reactive dye that serves as a versatile and cost-effective pseudo-affinity ligand in protein chromat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 12 is a monochlorotriazinyl reactive dye that serves as a versatile and cost-effective pseudo-affinity ligand in protein chromatography.[1][2] Its chemical structure allows for straightforward and stable covalent immobilization onto hydroxyl-containing matrices, such as agarose beads.[1][3] The immobilized dye exhibits a broad affinity for a variety of proteins, particularly those with binding sites for nucleotides like NAD+, NADP+, and ATP, as well as other proteins such as albumin.[4][5] This makes Reactive Green 12-agarose an excellent tool for the purification and study of enzymes like dehydrogenases, kinases, and other plasma proteins.[4][6]

These application notes provide detailed protocols for the immobilization of Reactive Green 12 onto agarose beads and its subsequent use in the affinity purification of two model proteins: Lactate Dehydrogenase (LDH) and Human Serum Albumin (HSA).

Principle of Immobilization

The immobilization of Reactive Green 12, a triazine dye, onto an agarose matrix occurs via a nucleophilic substitution reaction. The hydroxyl groups on the agarose act as nucleophiles, attacking the electrophilic carbon atom of the chlorotriazine ring of the dye. This reaction is facilitated under alkaline conditions and in the presence of a high salt concentration, which helps to "salt out" the dye onto the matrix, increasing the reaction efficiency.[1] The resulting ether linkage is highly stable, ensuring minimal ligand leakage during protein purification procedures.[1]

Experimental Protocols

Protocol 1: Immobilization of Reactive Green 12 on Agarose Beads

This protocol details the covalent coupling of Reactive Green 12 to cross-linked agarose beads (e.g., Sepharose CL-6B).

Materials:

  • Cross-linked Agarose Beads (e.g., Sepharose CL-6B)

  • Reactive Green 12 Dye

  • Sodium Chloride (NaCl)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Hydroxide (NaOH)

  • Acetone

  • Distilled Water

  • Sintered Glass Funnel

  • Reaction Vessel with Overhead Stirrer

  • pH Meter

Procedure:

  • Agarose Bead Preparation:

    • Wash 100 mL of settled cross-linked agarose beads with 10 volumes of distilled water on a sintered glass funnel.

    • Suction dry the beads to a moist cake.

  • Dye Solution Preparation:

    • In a 200 mL beaker, dissolve 2 g of Reactive Green 12 in 100 mL of distilled water. Stir until fully dissolved.

  • Immobilization Reaction:

    • Transfer the washed agarose beads to a 500 mL reaction vessel.

    • Add the 100 mL of Reactive Green 12 solution to the beads.

    • Add 20 g of solid Sodium Chloride (NaCl) to the slurry and stir gently with an overhead stirrer for 30 minutes.

    • After 30 minutes, add 1 g of anhydrous Sodium Carbonate (Na₂CO₃) and continue stirring for 1 hour.

    • Initiate the covalent coupling by slowly adding 100 mL of 0.1 M Sodium Hydroxide (NaOH) to the slurry.

    • Continue stirring the reaction mixture at room temperature for 48 hours.

  • Washing the Immobilized Gel:

    • After the incubation period, transfer the slurry to a sintered glass funnel and wash extensively with distilled water until the filtrate is colorless.

    • Wash the gel with 500 mL of 1 M NaCl to remove any non-covalently bound dye.

    • Continue washing with distilled water until the conductivity of the filtrate is the same as that of fresh distilled water.

    • Finally, wash the gel with a 20% acetone solution for storage.

  • Storage:

    • Store the prepared Reactive Green 12-agarose at 4°C in a 20% acetone solution.

Diagram of the Immobilization Workflow:

G cluster_prep Preparation cluster_reaction Immobilization cluster_wash Washing wash_beads Wash Agarose Beads mix Mix Beads and Dye wash_beads->mix dissolve_dye Dissolve Reactive Green 12 dissolve_dye->mix add_nacl Add NaCl and Stir mix->add_nacl add_na2co3 Add Na2CO3 and Stir add_nacl->add_na2co3 add_naoh Add NaOH and React for 48h add_na2co3->add_naoh wash_water Wash with Distilled Water add_naoh->wash_water wash_nacl Wash with 1M NaCl wash_water->wash_nacl wash_final Final Water Wash wash_nacl->wash_final storage Store at 4°C in 20% Acetone wash_final->storage

Caption: Workflow for the immobilization of Reactive Green 12 on agarose beads.

Protocol 2: Purification of Lactate Dehydrogenase (LDH)

This protocol describes the purification of LDH from a crude tissue extract using the prepared Reactive Green 12-agarose.

Materials:

  • Reactive Green 12-Agarose

  • Chromatography Column

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Elution Buffer A (Salt Gradient): 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5

  • Elution Buffer B (Specific Elution): 20 mM Tris-HCl, 1 mM NADH, pH 7.5

  • Crude LDH extract (e.g., from pig heart)

  • Spectrophotometer and reagents for LDH activity assay

Procedure:

  • Column Packing and Equilibration:

    • Pack a chromatography column with the prepared Reactive Green 12-agarose.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Application:

    • Apply the crude LDH extract to the column at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the column with Binding Buffer until the absorbance of the eluate at 280 nm returns to baseline, indicating the removal of unbound proteins.

  • Elution:

    • Option A: Salt Gradient Elution: Elute the bound LDH with a linear gradient of 0-1.5 M NaCl in Binding Buffer (mixing Binding Buffer and Elution Buffer A). Collect fractions and assay for LDH activity.

    • Option B: Specific Elution: Elute the bound LDH by applying Elution Buffer B containing NADH. The NADH will compete with the dye for the nucleotide-binding site of LDH, thus eluting the enzyme.[7]

  • Analysis:

    • Assay the collected fractions for LDH activity and protein concentration to determine the purification fold and yield.

Diagram of the LDH Purification Workflow:

G start Start equilibrate Equilibrate Column with Binding Buffer start->equilibrate load Load Crude LDH Extract equilibrate->load wash Wash with Binding Buffer load->wash elute Elute LDH wash->elute elute_salt Salt Gradient Elution (0-1.5M NaCl) elute->elute_salt Non-specific elute_nadh Specific Elution (1mM NADH) elute->elute_nadh Specific collect Collect and Assay Fractions elute_salt->collect elute_nadh->collect end End collect->end

Caption: Workflow for the purification of Lactate Dehydrogenase (LDH).

Protocol 3: Purification of Human Serum Albumin (HSA)

This protocol outlines the purification of HSA from plasma using the prepared Reactive Green 12-agarose.

Materials:

  • Reactive Green 12-Agarose

  • Chromatography Column

  • Binding Buffer: 50 mM Phosphate Buffer, pH 7.0

  • Elution Buffer: 50 mM Phosphate Buffer, 1.0 M KSCN, pH 7.0

  • Human Plasma

  • Bradford Assay Reagent for protein quantification

Procedure:

  • Column Packing and Equilibration:

    • Pack a chromatography column with the prepared Reactive Green 12-agarose.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Application:

    • Apply human plasma to the column at a controlled flow rate.

  • Washing:

    • Wash the column with Binding Buffer until the A280 of the eluate is negligible.

  • Elution:

    • Elute the bound HSA with the Elution Buffer containing 1.0 M KSCN. Collect fractions.

  • Analysis:

    • Measure the protein concentration in the eluted fractions using the Bradford assay to determine the amount of purified HSA.

Quantitative Data

The following tables provide representative quantitative data for the performance of triazine dye affinity chromatography. Note that these values can vary depending on the specific support, dye density, and experimental conditions.

Table 1: Immobilization and Binding Capacity

ParameterValueReference/Comment
Support MatrixSepharose CL-6BA common cross-linked agarose support.
Dye Concentration for Immobilization20 mg/mL of gelA typical starting concentration.
Estimated Ligand Density2-5 µmol/g of moist gelVaries with reaction conditions.
Binding Capacity for LDH ~5-10 mg/mL of gel Dependent on LDH source and purity.
Binding Capacity for HSA ~15-20 mg/mL of gel HSA generally shows high binding capacity.[8]

Table 2: Purification of Lactate Dehydrogenase (LDH) - Example Data

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract500100021001
Reactive Green 12-Agarose10750757537.5

Table 3: Elution Conditions for Bound Proteins

ProteinElution MethodEluent ConcentrationExpected Recovery
Lactate Dehydrogenase (LDH)Salt Gradient0.5 - 1.0 M NaCl> 70%
Lactate Dehydrogenase (LDH)Specific Elution0.5 - 1.0 mM NADH> 80%[7]
Human Serum Albumin (HSA)Chaotropic Salt0.5 - 1.0 M KSCN> 90%

Signaling Pathways and Logical Relationships

The interaction between a triazine dye and a protein like LDH is based on the dye mimicking the structure of a natural cofactor, in this case, NAD+.

Diagram of the Protein-Ligand Interaction Logic:

G cluster_protein Lactate Dehydrogenase (LDH) cluster_ligand Ligands active_site Nucleotide-Binding Site nadh NADH (Natural Cofactor) active_site->nadh Binds rg12 Reactive Green 12 (Mimic) active_site->rg12 Binds (Pseudo-affinity) nadh->rg12 Competes for Binding

Caption: Competitive binding at the LDH active site.

Conclusion

Immobilized Reactive Green 12 is a powerful and adaptable tool for protein purification and interaction studies. The protocols provided herein offer a robust starting point for researchers to purify and study a wide range of proteins. The versatility in elution strategies, from general salt gradients to specific cofactor competition, allows for the optimization of purification protocols to achieve high purity and yield.

References

Method

Reactive Green 12: A Versatile Tool in Enzyme Downstream Processing

Application Note and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction: Reactive Green 12 is a synthetically produced triazine dye that has found significant application as a p...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Reactive Green 12 is a synthetically produced triazine dye that has found significant application as a pseudo-affinity ligand in the downstream processing of enzymes and other proteins.[1] Its chemical structure allows for specific and reversible interactions with a variety of enzymes, making it a valuable tool for purification techniques such as affinity chromatography, aqueous two-phase partitioning, and dye-ligand affinity precipitation. The advantages of using Reactive Green 12 and other reactive dyes include their low cost, high stability, ease of immobilization to a matrix, and high protein-binding capacity.[2][3] This document provides detailed application notes and protocols for the use of Reactive Green 12 in various enzyme purification strategies.

Affinity Chromatography

Affinity chromatography is a powerful technique that separates proteins based on a reversible interaction between a protein and a specific ligand immobilized on a chromatographic matrix.[4] Reactive Green 12, when coupled to a support matrix like agarose, serves as an effective affinity ligand for a range of enzymes, particularly those with nucleotide-binding sites.

Mechanism of Interaction

The binding of enzymes to Reactive Green 12 is a complex interplay of electrostatic, hydrophobic, and hydrogen bonding interactions.[5] The dye's structure can mimic the binding of natural substrates or cofactors, leading to its pseudo-affinity nature.[5]

Experimental Workflow: Enzyme Purification by Affinity Chromatography

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Regeneration Immobilization Immobilization of Reactive Green 12 on Agarose Beads ColumnPacking Column Packing Immobilization->ColumnPacking Equilibration Column Equilibration ColumnPacking->Equilibration SampleApplication Sample Application (Crude Enzyme Extract) Equilibration->SampleApplication Washing Washing (Removal of Unbound Proteins) SampleApplication->Washing Elution Elution (Recovery of Target Enzyme) Washing->Elution Analysis Purity & Activity Analysis (SDS-PAGE, Enzyme Assay) Elution->Analysis Regeneration Column Regeneration Elution->Regeneration

Caption: Workflow for enzyme purification using Reactive Green 12 affinity chromatography.

Protocols

Protocol 1: Immobilization of Reactive Green 12 on Agarose Beads

This protocol describes the covalent attachment of Reactive Green 12 to an agarose matrix.

Materials:

  • Crosslinked agarose beads (e.g., Sepharose CL-6B)

  • Reactive Green 12 dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Distilled water

  • Reaction vessel with stirring capability

Procedure:

  • Wash 100 mL of agarose beads with 10 volumes of distilled water.

  • Prepare a 1% (w/v) solution of Reactive Green 12 in distilled water.

  • In the reaction vessel, add the washed agarose beads and the Reactive Green 12 solution.

  • Add sodium carbonate to a final concentration of 5% (w/v).

  • Stir the suspension at 60°C for 2-3 hours.

  • After the reaction, wash the beads extensively with distilled water to remove any unbound dye.

  • Wash the beads with 1 M NaCl to remove any ionically bound dye, followed by a final wash with distilled water.

  • The Reactive Green 12-agarose matrix is now ready for use and can be stored in a buffer with a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

Protocol 2: Purification of Lactate Dehydrogenase (LDH) - A Case Study

This protocol provides a general procedure for the purification of Lactate Dehydrogenase (LDH) from a crude cell extract using a Reactive Green 12-agarose column.

Materials:

  • Reactive Green 12-agarose column

  • Crude enzyme extract containing LDH

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Washing Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 5 mM NADH

  • Spectrophotometer and reagents for LDH activity assay

Procedure:

  • Equilibrate the Reactive Green 12-agarose column with 5-10 column volumes of Binding Buffer.

  • Apply the crude enzyme extract to the column at a low flow rate.

  • Wash the column with Binding Buffer until the absorbance of the effluent at 280 nm returns to baseline, indicating the removal of all unbound proteins.

  • Wash the column with Washing Buffer to remove non-specifically bound proteins.

  • Elute the bound LDH from the column using the Elution Buffer. The specific elution can be achieved by including a competing ligand like NADH in the elution buffer.

  • Collect fractions and measure the protein concentration (A280) and LDH activity.

  • Pool the fractions containing high LDH activity.

  • Perform SDS-PAGE and specific activity determination to assess the purity of the enzyme.

Protocol 3: Column Regeneration

To reuse the affinity column, it's essential to remove any remaining bound molecules and re-equilibrate it.

Procedure:

  • Wash the column with 3-5 column volumes of high salt buffer (e.g., 2 M NaCl).

  • Wash with 3-5 column volumes of a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) followed immediately by a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5) to remove any precipitated protein.

  • Wash extensively with distilled water.

  • Re-equilibrate the column with the Binding Buffer.

  • For long-term storage, wash the column with a buffer containing a bacteriostatic agent and store at 4°C.

Data Presentation

The efficiency of the purification process can be summarized in a purification table. The following table is a representative example for the purification of Lactate Dehydrogenase.

Table 1: Purification of Lactate Dehydrogenase using Reactive Green 12-Agarose Affinity Chromatography

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract500100021001
Reactive Green 12 Affinity10750757537.5

Note: The values presented are for illustrative purposes and the actual results may vary depending on the experimental conditions.

Aqueous Two-Phase Partitioning (ATPS)

Aqueous two-phase systems (ATPS) are formed by mixing two incompatible water-soluble polymers (e.g., polyethylene glycol (PEG) and dextran) or a polymer and a salt (e.g., PEG and phosphate), creating two immiscible aqueous phases.[6] This technique offers a gentle and effective method for the separation and purification of biomolecules.[7] By incorporating a dye-ligand like Reactive Green 12 into one of the phases, the partitioning of the target enzyme can be significantly enhanced.

Logical Relationship in ATPS with an Affinity Ligand

G Crude_Extract Crude Enzyme Extract (Target Enzyme + Contaminants) ATPS Aqueous Two-Phase System (e.g., PEG/Dextran) Crude_Extract->ATPS Top_Phase Top Phase (PEG-rich) Enriched with Target Enzyme ATPS->Top_Phase Bottom_Phase Bottom Phase (Dextran-rich) Contains Contaminants ATPS->Bottom_Phase RG12_PEG Reactive Green 12 conjugated to PEG RG12_PEG->ATPS

Caption: Principle of enzyme partitioning in an ATPS with Reactive Green 12.

Protocol 4: Purification of Glucose-6-Phosphate Dehydrogenase (G6PD) using ATPS

This protocol outlines the purification of Glucose-6-Phosphate Dehydrogenase (G6PD) using a PEG/dextran system with Reactive Green 12-conjugated PEG.

Materials:

  • Polyethylene glycol (PEG), MW 8000

  • Dextran T500

  • Reactive Green 12-conjugated PEG (RG12-PEG)

  • Crude enzyme extract containing G6PD

  • Phosphate buffer, pH 7.0

  • Centrifuge

Procedure:

  • Prepare a stock solution of 20% (w/w) PEG 8000, 20% (w/w) Dextran T500, and 1% (w/w) RG12-PEG.

  • In a centrifuge tube, combine the appropriate amounts of PEG, Dextran, RG12-PEG stock solutions, crude enzyme extract, and phosphate buffer to achieve the desired final concentrations (e.g., 6% PEG, 8% Dextran).

  • Mix the components thoroughly by inverting the tube multiple times.

  • Centrifuge the tube at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation.

  • Carefully collect the top (PEG-rich) and bottom (Dextran-rich) phases separately.

  • Measure the volume, protein concentration, and G6PD activity in both phases and the initial crude extract.

  • Calculate the partition coefficient (K), purification factor, and yield.

Data Presentation

Table 2: Purification of Glucose-6-Phosphate Dehydrogenase using Reactive Green 12-ATPS

ParameterCrude ExtractTop PhaseBottom Phase
Volume (mL)105.54.5
Total Protein (mg)20040160
Total Activity (U)50045050
Specific Activity (U/mg)2.511.250.31
Yield in Top Phase (%)-90-
Purification Factor-4.5-

Note: The values presented are for illustrative purposes and the actual results may vary depending on the experimental conditions.

Dye-Ligand Affinity Precipitation

Affinity precipitation is a technique where a soluble, bifunctional ligand is used to crosslink and precipitate a target protein from a solution. Alternatively, a ligand can be conjugated to a "smart" polymer that can be induced to precipitate by a change in environmental conditions such as pH or temperature.

Experimental Workflow: Dye-Ligand Affinity Precipitation

G Crude_Extract Crude Enzyme Extract Binding Binding of Target Enzyme to Polymer Conjugate Crude_Extract->Binding Smart_Polymer Reactive Green 12 conjugated to a 'Smart' Polymer Smart_Polymer->Binding Precipitation Induce Precipitation (e.g., pH change) Binding->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Pellet Pellet: Polymer-Enzyme Complex Centrifugation->Pellet Supernatant Supernatant: Contaminants Centrifugation->Supernatant Elution Resuspend & Elute Target Enzyme Pellet->Elution Purified_Enzyme Purified Enzyme Elution->Purified_Enzyme

Caption: Workflow for enzyme purification by dye-ligand affinity precipitation.

Protocol 5: Affinity Precipitation of LDH

This protocol is based on the integration of aqueous two-phase extraction and affinity precipitation using a pH-responsive polymer.[8]

Materials:

  • Crude LDH extract

  • pH-responsive polymer (e.g., Eudragit S100) conjugated with Reactive Green 12

  • PEG 8000 and Dextran T500 for initial ATPS

  • Buffers for pH adjustment

  • High salt buffer for elution (e.g., 0.5 M NaCl)

Procedure:

  • Perform an initial separation using a PEG/Dextran ATPS to partition the LDH into the bottom phase, while the polymer conjugate is in the top phase.

  • Transfer the LDH-containing bottom phase to a new tube and add fresh PEG and the Reactive Green 12-polymer conjugate.

  • Mix and allow the LDH to bind to the conjugate in the top PEG phase.

  • Separate the phases and wash the top phase with a fresh bottom phase to remove contaminants.

  • Induce precipitation of the polymer-LDH complex from the top phase by adjusting the pH (e.g., to 5.1 for Eudragit S100).[8]

  • Collect the precipitate by centrifugation.

  • Resuspend the pellet and elute the LDH using a high salt buffer.[8]

Data Presentation

Table 3: Purification of Lactate Dehydrogenase by Integrated ATPS and Affinity Precipitation

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract1000500051001
Affinity Precipitation1527001805436

Note: The values presented are based on a similar study using a different dye and are for illustrative purposes.[8] Actual results with Reactive Green 12 may vary.

Signaling Pathways of Exemplary Enzymes

Understanding the biological context of the purified enzyme is crucial for its application. Below are simplified diagrams of the metabolic pathways involving LDH and G6PD.

Lactate Dehydrogenase in Anaerobic Glycolysis

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH LDH Pyruvate->LDH NAD NAD+ NADH NADH NADH->LDH LDH->Lactate LDH->NAD

Caption: Role of LDH in the reversible conversion of pyruvate to lactate.[9]

Glucose-6-Phosphate Dehydrogenase in the Pentose Phosphate Pathway

G G6P Glucose-6-Phosphate 6PGL 6-Phosphoglucono- δ-lactone G6P->6PGL G6PD G6PD G6P->G6PD Ribose5P Ribose-5-Phosphate (for nucleotide synthesis) 6PGL->Ribose5P Pentose Phosphate Pathway NADP NADP+ NADP->G6PD NADPH NADPH (for reductive biosynthesis & antioxidant defense) G6PD->6PGL G6PD->NADPH

Caption: Role of G6PD as the rate-limiting enzyme in the pentose phosphate pathway.[10]

Reactive Green 12 is a highly effective and economical tool for the downstream processing of enzymes. Its versatility allows for its use in various purification techniques, including affinity chromatography, aqueous two-phase partitioning, and affinity precipitation. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and optimize purification strategies for their enzymes of interest. The choice of technique will depend on the specific properties of the target enzyme, the required purity level, and the scale of the operation.

References

Application

Application Notes and Protocols for Assessing the Phytotoxicity of Reactive Green 12 Degradation Products

Audience: Researchers, scientists, and drug development professionals. Introduction Reactive Green 12 is a synthetic azo dye extensively used in the textile industry.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Green 12 is a synthetic azo dye extensively used in the textile industry. Due to incomplete exhaustion during the dyeing process, a significant amount of the dye is released into wastewater. Various physical, chemical, and biological treatment methods are employed to degrade Reactive Green 12 and reduce the environmental impact of textile effluents. However, the degradation process can lead to the formation of various intermediate byproducts, which may themselves be toxic to the environment. Therefore, it is crucial to assess the phytotoxicity of both the parent dye and its degradation products to ensure the treated effluent is safe for discharge.

These application notes provide detailed protocols for assessing the phytotoxicity of Reactive Green 12 and its degradation products using common and reliable bioassays: the seed germination and root elongation test, and the Allium cepa (onion) genotoxicity test.

Data Presentation

The following tables are templates for recording and presenting quantitative data from phytotoxicity assessments of Reactive Green 12 and its degradation products. They are designed for easy comparison of the effects of the parent dye and its metabolites at various concentrations.

Table 1: Effect of Reactive Green 12 and Its Degradation Products on Seed Germination of Triticum aestivum (Wheat)

Treatment Concentration (mg/L)Sample TypeGermination Percentage (%)Relative Seed Germination (%)Germination Index (GI)
0 (Control)Distilled Water981001.00
50Reactive Green 127576.50.77
100Reactive Green 126061.20.61
200Reactive Green 124545.90.46
500Reactive Green 122020.40.20
50Degraded Products9596.90.97
100Degraded Products9293.90.94
200Degraded Products9091.80.92
500Degraded Products8889.80.90

Note: Data presented are hypothetical examples for illustrative purposes.

Table 2: Effect of Reactive Green 12 and Its Degradation Products on Root and Shoot Elongation of Triticum aestivum (Wheat)

Treatment Concentration (mg/L)Sample TypeAverage Root Length (cm)Average Shoot Length (cm)Vigor Index (VI)
0 (Control)Distilled Water8.57.21539.6
50Reactive Green 125.24.8750.0
100Reactive Green 123.12.9360.0
200Reactive Green 121.51.2121.5
500Reactive Green 120.80.526.0
50Degraded Products8.26.91434.5
100Degraded Products7.96.51324.8
200Degraded Products7.56.11224.0
500Degraded Products7.15.81135.2

Note: Data presented are hypothetical examples for illustrative purposes.

Table 3: Genotoxic Effects of Reactive Green 12 and Its Degradation Products on Allium cepa Root Tip Cells

Treatment Concentration (mg/L)Sample TypeMitotic Index (%)Chromosomal Aberrations (%)
0 (Control)Distilled Water12.51.2
50Reactive Green 128.28.5
100Reactive Green 125.115.2
200Reactive Green 122.825.8
500Reactive Green 121.138.4
50Degraded Products11.82.1
100Degraded Products11.52.5
200Degraded Products11.22.9
500Degraded Products10.93.4

Note: Data presented are hypothetical examples for illustrative purposes.

Experimental Protocols

Protocol 1: Seed Germination and Root Elongation Phytotoxicity Test

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 2, Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test.

1. Objective: To assess the phytotoxic effects of Reactive Green 12 and its degradation products on the germination and early growth of a selected plant species (e.g., Triticum aestivum).

2. Materials:

  • Certified seeds of Triticum aestivum (or other suitable species like Vigna radiata, Raphanus sativus).

  • Sterile Petri dishes (90 mm diameter).

  • Sterile filter paper (Whatman No. 1 or equivalent).

  • Reactive Green 12 solutions of varying concentrations (e.g., 50, 100, 200, 500 mg/L).

  • Solutions of degraded Reactive Green 12 at corresponding concentrations.

  • Distilled water (as a negative control).

  • Growth chamber or incubator with controlled temperature (25 ± 2°C) and light/dark cycle (16h/8h).

  • Graduated cylinders and beakers.

  • Forceps.

  • Ruler or caliper for measurements.

3. Procedure:

  • Seed Sterilization: Surface sterilize the seeds by rinsing them with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution. Rinse the seeds thoroughly with sterile distilled water (3-5 times) to remove any residual sterilizing agents.

  • Preparation of Petri Dishes: Place two layers of sterile filter paper in each sterile Petri dish.

  • Treatment Application: Moisten the filter paper with 10 mL of the respective test solution (different concentrations of Reactive Green 12, its degradation products, or distilled water for the control).

  • Seed Sowing: Place 20 uniformly sized, sterilized seeds on the moistened filter paper in each Petri dish using sterile forceps. Ensure the seeds are evenly spaced.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber or incubator at 25 ± 2°C for 7 to 10 days.

  • Data Collection:

    • Germination Count: Count the number of germinated seeds daily. A seed is considered germinated when the radicle emerges to a length of at least 2 mm.

    • Root and Shoot Length Measurement: At the end of the incubation period, carefully remove the seedlings and measure the length of the primary root and shoot of each germinated seed.

  • Calculations:

    • Germination Percentage (GP): (Number of germinated seeds / Total number of seeds) x 100

    • Relative Seed Germination (RSG): (GP of treatment / GP of control) x 100

    • Germination Index (GI): (Number of germinated seeds in treatment / Number of germinated seeds in control) x (Mean root length in treatment / Mean root length in control)

    • Vigor Index (VI): (Mean root length + Mean shoot length) x Germination Percentage

Protocol 2: Allium cepa (Onion) Genotoxicity Test

This protocol is a widely used method for evaluating the genotoxic potential of substances by observing chromosomal aberrations in the root tip cells of Allium cepa.

1. Objective: To assess the genotoxic and cytotoxic effects of Reactive Green 12 and its degradation products using the Allium cepa root chromosomal aberration assay.

2. Materials:

  • Healthy, equal-sized onion bulbs (Allium cepa).

  • Beakers or small glass vials.

  • Reactive Green 12 solutions of varying concentrations (e.g., 50, 100, 200, 500 mg/L).

  • Solutions of degraded Reactive Green 12 at corresponding concentrations.

  • Distilled water (as a negative control).

  • Fixative solution (e.g., Carnoy's fixative: 6 parts ethanol: 3 parts chloroform: 1 part glacial acetic acid).

  • 1 N Hydrochloric acid (HCl).

  • 2% Aceto-orcein or Acetocarmine stain.

  • Microscope slides and coverslips.

  • Light microscope.

  • Water bath.

  • Forceps, needles, and razor blades.

3. Procedure:

  • Root Growth: Remove the dry outer scales of the onion bulbs and place them on top of beakers filled with distilled water, ensuring only the basal plate is in contact with the water. Allow the roots to grow to a length of 2-3 cm in the dark at room temperature.

  • Exposure: Transfer the onion bulbs with newly grown roots to beakers containing the different concentrations of Reactive Green 12 and its degradation products. A control group should be maintained in distilled water. Expose the roots for 24 to 48 hours.

  • Fixation: After the exposure period, carefully excise the root tips and immediately place them in the fixative solution for 24 hours at 4°C.

  • Hydrolysis: Wash the fixed root tips with distilled water and then hydrolyze them in 1 N HCl at 60°C in a water bath for 5-10 minutes. This step softens the tissue for squashing.

  • Staining: After hydrolysis, wash the root tips thoroughly with distilled water and then stain them with 2% aceto-orcein or acetocarmine for 30-60 minutes.

  • Slide Preparation (Squash Technique): Place a single stained root tip on a clean microscope slide. Add a drop of 45% acetic acid. Carefully place a coverslip over the root tip and gently apply pressure with your thumb over a piece of blotting paper to squash the tissue and spread the cells in a single layer.

  • Microscopic Examination: Examine the slides under a light microscope at high magnification (400x or 1000x). Score at least 1000 cells per treatment group (and control) to determine the mitotic index and the frequency of chromosomal aberrations.

  • Data Collection and Analysis:

    • Mitotic Index (MI): (Number of dividing cells / Total number of cells observed) x 100. A decrease in MI compared to the control indicates cytotoxicity.

    • Chromosomal Aberrations (CA): Count the number of cells showing aberrations such as chromosome breaks, bridges, lagging chromosomes, and micronuclei. The frequency of aberrations is expressed as a percentage of the total number of dividing cells. An increase in the CA frequency indicates genotoxicity.

Mandatory Visualizations

Experimental Workflow Diagrams

Seed_Germination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_sterilization Seed Sterilization treatment_app Moisten Filter Paper seed_sterilization->treatment_app petri_prep Petri Dish Preparation petri_prep->treatment_app solution_prep Test Solution Preparation (RG12 & Degradation Products) solution_prep->treatment_app seed_sowing Sow Seeds treatment_app->seed_sowing incubation Incubate (7-10 days) seed_sowing->incubation germ_count Count Germinated Seeds incubation->germ_count length_measure Measure Root & Shoot Length incubation->length_measure calc Calculate Phytotoxicity Indices (GP, RSG, GI, VI) germ_count->calc length_measure->calc Allium_Cepa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis root_growth Grow Onion Roots in Water exposure Expose Roots to Test Solutions (24-48 hours) root_growth->exposure solution_prep Prepare Test Solutions (RG12 & Degradation Products) solution_prep->exposure fixation Fix Root Tips exposure->fixation hydrolysis Hydrolyze Root Tips fixation->hydrolysis staining Stain with Aceto-orcein hydrolysis->staining slide_prep Prepare Squash Slides staining->slide_prep microscopy Microscopic Examination slide_prep->microscopy data_analysis Calculate Mitotic Index & Chromosomal Aberrations microscopy->data_analysis Phytotoxicity_Assessment_Logic cluster_inputs Test Substances cluster_assays Phytotoxicity Bioassays cluster_endpoints Measured Endpoints cluster_conclusion Conclusion rg12 Reactive Green 12 seed_germination Seed Germination & Root Elongation Test rg12->seed_germination allium_cepa Allium cepa Genotoxicity Test rg12->allium_cepa degraded_rg12 Degradation Products degraded_rg12->seed_germination degraded_rg12->allium_cepa phytotoxicity Phytotoxicity (Germination %, Root/Shoot Length) seed_germination->phytotoxicity cytotoxicity Cytotoxicity (Mitotic Index) allium_cepa->cytotoxicity genotoxicity Genotoxicity (Chromosomal Aberrations) allium_cepa->genotoxicity conclusion Assessment of Environmental Risk phytotoxicity->conclusion cytotoxicity->conclusion genotoxicity->conclusion

Method

Application Notes and Protocols for Reactive Green 12 in Dye-Ligand Interaction Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Reactive Green 12 is a triazine dye commonly employed in biochemical and pharmaceutical research as a versatile pseudo-affinity ligand. Its che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 12 is a triazine dye commonly employed in biochemical and pharmaceutical research as a versatile pseudo-affinity ligand. Its chemical structure allows for stable immobilization onto various chromatography matrices, creating a robust platform for the purification and study of a wide range of proteins. This application note provides detailed protocols and quantitative data to guide researchers in utilizing Reactive Green 12 for dye-ligand interaction studies, with a focus on protein purification and characterization. The methodologies described herein are particularly relevant for the study of dehydrogenases, kinases, and albumins, which are known to interact with triazine dyes.

Principle of Dye-Ligand Affinity Chromatography

Dye-ligand affinity chromatography is a powerful purification technique that exploits the specific binding interactions between proteins and immobilized dye molecules.[1] The triazine core of Reactive Green 12 can mimic the structure of biological cofactors such as NAD⁺ and ATP, enabling it to bind to the nucleotide-binding sites of many enzymes.[2] This specific interaction allows for the selective capture of target proteins from complex mixtures like cell lysates or serum. Unbound proteins are washed away, and the purified target protein is subsequently eluted by altering the buffer conditions to disrupt the dye-ligand interaction.

Data Presentation: Quantitative Analysis of Dye-Ligand Interactions

While specific quantitative binding data for Reactive Green 12 is not extensively available in the public domain, data from structurally similar and widely used triazine dyes, such as Cibacron Blue 3G-A, provide valuable insights into the expected binding affinities. The following table summarizes key binding and inhibition constants for the interaction of various proteins with immobilized triazine dyes. This data is essential for designing purification strategies and for quantitative studies of protein-ligand interactions.

ProteinLigand (Immobilized Dye)MethodParameterValueReference
Lactate Dehydrogenase (LDH)Cibacron BlueAffinity ChromatographyK_d0.29 µM[3]
Human Serum Albumin (HSA)Cibacron Blue 3G-AAffinity Gel ElectrophoresisK_dNot specified, but highest affinity among species
Pyruvate Kinase (L-type)Procion Blue MX-REnzyme Kinetics-Specific Inhibition[4][5]

Note: The dissociation constant (K_d) is a measure of the binding affinity between the protein and the immobilized dye, with a lower K_d value indicating a stronger interaction. The inhibition constant (K_i) quantifies the potency of an inhibitor.

Experimental Protocols

Protocol 1: Immobilization of Reactive Green 12 on Agarose Beads

This protocol describes the covalent attachment of Reactive Green 12 to an agarose matrix, creating an affinity resin for protein purification.

Materials:

  • Agarose beads (e.g., Sepharose CL-6B)

  • Reactive Green 12

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Distilled water

Procedure:

  • Swell and wash the agarose beads with distilled water to remove any preservatives.

  • Prepare a dye solution by dissolving Reactive Green 12 in distilled water.

  • In a reaction vessel, combine the washed agarose beads with the Reactive Green 12 solution.

  • Add sodium carbonate to the slurry to raise the pH, which facilitates the covalent coupling of the dye to the agarose hydroxyl groups.

  • Allow the reaction to proceed with gentle mixing at room temperature for 24-48 hours.

  • After the incubation, wash the resin extensively with distilled water to remove any unbound dye.

  • Further wash the resin with a high salt buffer (e.g., 1 M NaCl) to remove any non-covalently bound dye.

  • Finally, wash the resin with the desired equilibration buffer for your chromatography experiment.

  • Store the prepared Reactive Green 12-agarose resin at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Protocol 2: Affinity Purification of Lactate Dehydrogenase (LDH)

This protocol provides a method for the purification of Lactate Dehydrogenase from a crude cell extract using a Reactive Green 12 affinity column.

Materials:

  • Reactive Green 12-agarose resin

  • Chromatography column

  • Crude cell extract containing LDH

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 5 mM NADH (or a linear gradient of 0-1 M NaCl)

  • Protein assay reagent (e.g., Bradford)

  • LDH activity assay reagents (pyruvate, NADH)

Procedure:

  • Column Packing and Equilibration:

    • Pack a chromatography column with the prepared Reactive Green 12-agarose resin.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Application:

    • Clarify the crude cell extract by centrifugation or filtration to remove any particulate matter.

    • Apply the clarified extract to the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

    • Wash the column with 5-10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound LDH from the column using the Elution Buffer. This can be done in a single step or with a linear gradient of NaCl to optimize separation. The inclusion of NADH in the elution buffer facilitates the specific elution of LDH by competing for the binding site.

    • Collect fractions and monitor the protein concentration (A280) and LDH activity.

  • Analysis of Purified Protein:

    • Pool the fractions containing the highest LDH activity.

    • Determine the protein concentration of the pooled fractions using a protein assay.

    • Assess the purity of the LDH by SDS-PAGE.

    • Calculate the specific activity of the purified enzyme (Units/mg protein) and the overall purification fold. A specific activity of approximately 480 U/mg can be expected for highly purified bovine heart LDH.[6]

Protocol 3: Study of Enzyme Inhibition by Reactive Green 12

This protocol outlines a general procedure to investigate the inhibitory effect of free Reactive Green 12 on enzyme activity, which can provide insights into the dye-ligand interaction.

Materials:

  • Purified enzyme of interest (e.g., a kinase or dehydrogenase)

  • Substrate(s) for the enzyme

  • Cofactor(s) for the enzyme (if required)

  • Reactive Green 12 solution of known concentration

  • Appropriate assay buffer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Prepare a series of dilutions of the Reactive Green 12 solution in the assay buffer.

  • In a multi-well plate or cuvettes, set up reaction mixtures containing the assay buffer, the enzyme at a fixed concentration, and varying concentrations of Reactive Green 12.

  • Pre-incubate the enzyme with the dye for a defined period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate(s) and cofactor(s).

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the assay method.

  • Determine the initial reaction velocity for each concentration of Reactive Green 12.

  • Plot the enzyme activity (or percentage of inhibition) as a function of the Reactive Green 12 concentration.

  • From this data, the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined.

  • To determine the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed concentrations of Reactive Green 12 and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizations

Experimental_Workflow cluster_preparation Resin Preparation cluster_purification Affinity Chromatography cluster_analysis Analysis prep_start Start: Agarose Beads immobilize Immobilize Reactive Green 12 prep_start->immobilize wash_resin Wash Unbound Dye immobilize->wash_resin equilibrate_resin Equilibrate Resin wash_resin->equilibrate_resin load_sample Load Protein Sample equilibrate_resin->load_sample wash_unbound Wash Unbound Proteins load_sample->wash_unbound elute_target Elute Target Protein wash_unbound->elute_target collect_fractions Collect Fractions elute_target->collect_fractions analyze_purity Analyze Purity (SDS-PAGE) collect_fractions->analyze_purity measure_activity Measure Activity collect_fractions->measure_activity quantify Quantify Protein collect_fractions->quantify

Caption: Workflow for protein purification using Reactive Green 12 affinity chromatography.

Signaling_Pathway_Interaction cluster_enzyme Enzyme Active Site cluster_ligands Ligands cluster_interaction Interaction & Inhibition Enzyme Enzyme (e.g., Dehydrogenase, Kinase) Nucleotide_Site Nucleotide Binding Site Nucleotide_Site->Enzyme Cofactor Natural Cofactor (e.g., NAD+, ATP) Binding Binding Cofactor->Binding RG12 Reactive Green 12 RG12->Binding Binding->Nucleotide_Site Inhibition Inhibition of Catalysis Binding->Inhibition Inhibition->Enzyme

Caption: Interaction of Reactive Green 12 with a nucleotide-binding site of an enzyme.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Culture Conditions for Reactive Green 12 Decolorization

Welcome to the technical support center for optimizing culture conditions for the decolorization of Reactive Green 12. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing culture conditions for the decolorization of Reactive Green 12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during Reactive Green 12 decolorization experiments.

Problem Possible Cause Suggested Solution
Low or no decolorization observed. Suboptimal pH of the culture medium. The pH of the medium is a critical factor. For bacterial decolorization of Reactive Green 12, the optimal pH can range from neutral to slightly alkaline, typically between 7.0 and 9.0.[1] For fungal decolorization, a more acidic pH, often between 4.5 and 6.0, may be required.[2] It is crucial to measure and adjust the initial pH of your medium and monitor it throughout the experiment.
Incorrect incubation temperature. Temperature significantly influences microbial growth and enzymatic activity. For many bacteria capable of degrading Reactive Green 12, the optimal temperature is in the mesophilic range, between 30°C and 40°C.[1][3] Some thermotolerant strains may exhibit optimal activity at higher temperatures, around 60°C.[4] Ensure your incubator is calibrated and set to the optimal temperature for your specific microbial strain.
Inappropriate carbon or nitrogen source. The type and concentration of carbon and nitrogen sources can greatly impact decolorization efficiency. While some microorganisms can utilize the dye as a sole carbon or nitrogen source, many require a co-substrate for efficient degradation.[5][6] Glucose is a commonly used carbon source that can enhance decolorization.[1][7] Yeast extract and peptone are effective nitrogen sources that can improve performance.[3][4][5] Experiment with different sources and concentrations to find the optimal combination for your system.
Initial dye concentration is too high. High concentrations of Reactive Green 12 can be toxic to microorganisms, inhibiting their growth and metabolic activity.[4] If you observe low decolorization, try reducing the initial dye concentration. Studies have shown successful decolorization at concentrations ranging from 50 mg/L to 500 mg/L.[1][3][8] It is advisable to start with a lower concentration (e.g., 100 mg/L) and gradually increase it as you optimize other parameters.
Insufficient inoculum size. A low inoculum density can lead to a long lag phase and slow decolorization. The optimal inoculum size typically ranges from 5% to 20% (v/v).[9] Increasing the inoculum size can often enhance the rate of decolorization.
Inadequate aeration or agitation. The requirement for oxygen can vary depending on the microorganism and the enzymatic mechanism of decolorization. The initial breakdown of azo dyes by azoreductases is often favored under anaerobic or microaerophilic (static) conditions.[10][11] However, the subsequent degradation of the resulting aromatic amines is typically an aerobic process.[10] For many bacterial cultures, a two-stage approach of an initial static phase followed by an agitated (shaking) phase can be effective.[11]
Decolorization starts but then stops. Depletion of essential nutrients. If the carbon or nitrogen source is depleted before complete decolorization, the process may halt. Ensure that the initial concentrations of these nutrients are sufficient to support microbial activity throughout the experiment.
Accumulation of toxic metabolites. The breakdown of Reactive Green 12 can produce intermediate aromatic amines, which may be toxic to the microorganisms at high concentrations.[10] If you suspect this is the case, you may need to use a microbial consortium with diverse metabolic capabilities or investigate methods to remove or detoxify these intermediates.
Inconsistent results between experiments. Variability in inoculum preparation. Ensure that your inoculum is prepared consistently for each experiment. This includes using a culture at the same growth phase (e.g., mid-log phase) and standardizing the cell density.
Fluctuations in experimental conditions. Minor variations in pH, temperature, or medium composition can lead to significant differences in results. Maintain strict control over all experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for Reactive Green 12 decolorization?

A1: The most critical parameters to optimize are pH, temperature, carbon and nitrogen sources, initial dye concentration, inoculum size, and aeration/agitation conditions.[4][5][10] The optimal values for these parameters are highly dependent on the specific microorganism being used.

Q2: What are typical optimal conditions for bacterial decolorization of Reactive Green 12?

A2: While optimal conditions vary between bacterial strains, several studies have reported successful decolorization of Reactive Green 12 and other azo dyes under the following conditions:

  • pH: 7.0 - 9.0[1]

  • Temperature: 30°C - 40°C[1][3]

  • Carbon Source: Glucose (e.g., 1666.67 mg/L)[1]

  • Nitrogen Source: Yeast extract or Urea (e.g., 1000 mg/L)[1][5]

  • Dye Concentration: 20 ppm - 500 mg/L[1][3][8]

  • Incubation Period: 12 hours to 5 days[1][3][8][12]

Q3: Can fungi be used for Reactive Green 12 decolorization?

A3: Yes, various fungi, particularly white-rot fungi, are known to be effective in degrading a wide range of dyes, including azo dyes, through the action of extracellular ligninolytic enzymes.[13][14] Optimal conditions for fungal decolorization often involve a more acidic pH (e.g., 4.5) and the presence of a suitable carbon source like mannose.[2]

Q4: How can I determine the percentage of decolorization?

A4: The percentage of decolorization can be determined spectrophotometrically. You need to measure the absorbance of the supernatant of your culture at the maximum absorbance wavelength (λmax) of Reactive Green 12. The percentage of decolorization is then calculated using the following formula:

Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[15]

Q5: What is the mechanism of bacterial decolorization of azo dyes like Reactive Green 12?

A5: The primary mechanism for the bacterial decolorization of azo dyes is the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases.[10] This initial step is typically anaerobic or microaerophilic and results in the formation of colorless aromatic amines.[10][11] These aromatic amines are then usually degraded further under aerobic conditions.[10]

Data Presentation

Table 1: Optimal Culture Conditions for Azo Dye Decolorization by Various Bacteria

Bacterium Azo Dye Optimal pH Optimal Temp. (°C) Optimal Carbon Source Optimal Nitrogen Source Decolorization Efficiency (%) Time Reference
Pseudomonas aeruginosaReactive Green 12940Glucose (1666.67 mg/L)Urea (1000 mg/L)81.493 days[1][3]
Bacillus cereusReactive Green 12----97.812 hours[3][8]
Bacillus cereusReactive Black 5735-Yeast Extract (8 g/L)94.7436 hours[3]
Bacterial ConsortiumDirect Blue 151 & Direct Red 319.536SucroseYeast Extract97.57 & 95.255 days[5]
Escherichia coliBasic Orange 2740Glucose (1666 mg/L)Urea (1000 mg/L)89.883 days[7]
Streptomyces albidoflavusReactive Orange 122635SucroseBeef Extract94.45 days[15]

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

Protocol 1: Screening of Bacteria for Reactive Green 12 Decolorization

  • Prepare Nutrient Agar Plates: Prepare nutrient agar medium and supplement it with Reactive Green 12 at a concentration of 100 mg/L.

  • Isolate Bacteria: Collect soil or water samples from a textile industry effluent site. Perform serial dilutions of the sample and spread plate onto the prepared nutrient agar plates.[12][16]

  • Incubate: Incubate the plates at 37°C for 24-48 hours.

  • Select Colonies: Observe the plates for bacterial colonies that form a clear zone around them, indicating dye decolorization.[16]

  • Purify and Preserve: Isolate and purify the promising colonies by sub-culturing. Preserve the pure cultures for further studies.

Protocol 2: Optimization of Culture Conditions (One-Factor-at-a-Time Approach)

  • Prepare Basal Medium: Prepare a minimal salt medium. A common composition includes (g/L): K2HPO4 (1.0), KH2PO4 (0.5), NaCl (0.5), MgSO4·7H2O (0.5), and a carbon source (e.g., glucose, 10 g/L) and nitrogen source (e.g., yeast extract, 5 g/L).

  • Inoculum Preparation: Grow the selected bacterial strain in a nutrient broth until it reaches the mid-logarithmic phase. Harvest the cells by centrifugation and wash with sterile saline. Resuspend the cells to a desired optical density.

  • Optimization of pH: Prepare flasks with the basal medium and adjust the pH to different values (e.g., 5, 6, 7, 8, 9, 10) using sterile HCl and NaOH. Add Reactive Green 12 to a final concentration of 100 mg/L. Inoculate with a standardized inoculum (e.g., 5% v/v). Incubate under static or shaking conditions at a constant temperature (e.g., 37°C).[5][12]

  • Optimization of Temperature: Using the optimal pH determined in the previous step, set up experiments at different incubation temperatures (e.g., 25, 30, 35, 40, 45°C).[4][5]

  • Optimization of Carbon and Nitrogen Sources: Using the optimal pH and temperature, test different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., yeast extract, peptone, urea) at various concentrations.[2][4]

  • Optimization of Dye Concentration: Using the optimized parameters, evaluate the decolorization efficiency at different initial concentrations of Reactive Green 12 (e.g., 50, 100, 200, 400, 500 mg/L).[1][3][8]

  • Analysis: At regular intervals, withdraw samples, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the λmax of Reactive Green 12 to determine the percentage of decolorization.

Mandatory Visualization

Experimental_Workflow A Sample Collection (Textile Effluent) B Isolation of Bacteria (Serial Dilution & Plating) A->B C Screening for Decolorizing Bacteria (Clear Zone on Dye Agar) B->C D Pure Culture of Decolorizing Bacterium C->D E Inoculum Preparation D->E F Optimization of Culture Conditions (One-Factor-at-a-Time) E->F G pH Optimization F->G Vary pH H Temperature Optimization F->H Vary Temperature I Carbon/Nitrogen Source Optimization F->I Vary Nutrients J Dye Concentration Optimization F->J Vary Dye Conc. K Analysis of Decolorization (Spectrophotometry) G->K H->K I->K J->K L Optimized Decolorization Process K->L Determine Optimal Conditions

Caption: Workflow for isolation and optimization of culture conditions for decolorizing bacteria.

Logical_Relationship cluster_factors Key Optimization Factors cluster_outcomes Desired Outcomes pH pH Process Microbial Decolorization Process pH->Process Temp Temperature Temp->Process Nutrients Carbon & Nitrogen Sources Nutrients->Process Dye_Conc Dye Concentration Dye_Conc->Process Inoculum Inoculum Size Inoculum->Process Aeration Aeration/Agitation Aeration->Process Decolorization High Decolorization Efficiency Degradation Complete Dye Degradation Process->Decolorization Process->Degradation

Caption: Key factors influencing the microbial decolorization process and its outcomes.

References

Optimization

Technical Support Center: Troubleshooting Poor Fixation of Reactive Green 12 on Cotton

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor fixation of Reactive Green 12 on cotton fibers during dyeing...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor fixation of Reactive Green 12 on cotton fibers during dyeing experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes for poor fixation of reactive dyes like Reactive Green 12 on cotton?

Poor fixation of reactive dyes on cellulosic fibers like cotton typically stems from several key factors:

  • Incorrect pH: The covalent bond formation between the reactive dye and cotton fiber is highly dependent on an alkaline pH. If the pH is too low, the fixation reaction will be incomplete. Conversely, a pH that is too high can accelerate dye hydrolysis.[1][2][3][4]

  • Inadequate Temperature: The temperature of the dye bath influences both the dye's reactivity and its diffusion into the cotton fiber. Suboptimal temperatures can lead to poor fixation.[5][6][7][8][9]

  • Improper Electrolyte Concentration: Salts, such as sodium chloride or sodium sulfate, are crucial for promoting dye exhaustion by overcoming the natural repulsion between the anionic dye and the negatively charged cotton fiber in water.[10][11][12]

  • Dye Hydrolysis: Reactive dyes can react with water (hydrolyze), which deactivates them and prevents them from bonding with the cotton fiber. This is a common cause of reduced fixation and color yield.[13][14][15][16]

  • Issues with Water Quality: The presence of hardness ions (calcium and magnesium) in the water can interfere with the dyeing process.[17][18]

  • Fabric Pre-treatment: Incomplete removal of sizing agents, waxes, and other impurities from the cotton fabric can hinder dye absorption and fixation.[17][18]

Q2: My dyed cotton fabric has a much lighter shade than expected. What could be the problem?

A lighter than expected shade is a classic symptom of poor dye fixation. Here’s a step-by-step guide to troubleshoot this issue:

  • Verify Dye Bath pH: The optimal pH for the fixation of most reactive dyes is in the alkaline range, typically between 10.5 and 11.5.[1][2][3][4] Use a calibrated pH meter to check the dye bath after the addition of alkali.

  • Check Dyeing Temperature: Ensure your water bath is calibrated and maintaining the recommended temperature for the specific reactive dye. While some reactive dyes fix at lower temperatures, many require temperatures around 60°C for optimal fixation.[7][9][19]

  • Evaluate Salt Concentration: Insufficient salt will lead to poor exhaustion of the dye onto the fiber, resulting in a lighter shade.[10][11] Review your protocol for the correct salt concentration for the specific shade depth.

  • Consider Dye Hydrolysis: If the alkali was added to the dye bath too early, or if the dyeing process was prolonged at a high temperature and pH, a significant portion of the dye may have hydrolyzed.[13][15]

Q3: The color of my dyed fabric washes out easily. What is causing this poor wash fastness?

Poor wash fastness is a direct indication that the dye has not covalently bonded with the cotton fibers. The primary reasons for this are:

  • Hydrolyzed Dye: The most common cause is the presence of a large amount of hydrolyzed dye that is only physically adsorbed onto the fabric surface. This unreacted dye will readily wash out.[13][14][16]

  • Incomplete Fixation: If the fixation conditions (pH, temperature, time) were not optimal, a significant portion of the dye will remain unfixed.

  • Ineffective Washing-Off Process: The post-dyeing washing process is critical to remove all unfixed and hydrolyzed dye. An inadequate "soaping" step at a high temperature (e.g., 95°C or boiling) is often the culprit.[17]

Q4: I am observing uneven color or patchiness on my fabric. What could be the cause?

Uneven dyeing can be caused by several factors:

  • Poor Pre-treatment: Residual impurities on the fabric can create areas that resist dye uptake.[17]

  • Uneven Salt or Alkali Addition: If the salt or alkali is not evenly distributed in the dye bath, it can lead to variations in dye exhaustion and fixation across the fabric.[12]

  • Rapid Heating: Raising the temperature of the dye bath too quickly can cause the dye to "rush" onto the fabric unevenly.[17]

  • Dye Agglomeration: Hard water or incorrect pH can cause dye molecules to clump together, leading to spots or blotches on the fabric.[17]

Data Presentation: Typical Dyeing Parameters for Reactive Dyes on Cotton

The following table summarizes the general starting parameters for dyeing cotton with reactive dyes. These may need to be optimized for Reactive Green 12.

ParameterPale ShadesMedium ShadesDeep Shades
Dye (% owf) 0.5%2.0%4.0%
Salt (g/L) 20 - 4040 - 6060 - 80
Alkali (e.g., Soda Ash) (g/L) 5 - 1010 - 1515 - 20
Temperature 40 - 60°C40 - 60°C40 - 60°C
pH 10.5 - 11.510.5 - 11.510.5 - 11.5
Time 45 - 60 min60 - 75 min75 - 90 min

% owf = on the weight of fabric

Experimental Protocols

Protocol 1: Measurement of Dye Bath pH

  • Calibration: Calibrate a laboratory-grade pH meter using standard buffer solutions (pH 7.0 and pH 10.0).

  • Sampling: Carefully extract a small sample (e.g., 10-20 mL) of the dye bath solution at the fixation stage (after alkali addition).

  • Cooling: Allow the sample to cool to room temperature, as pH is temperature-dependent.

  • Measurement: Immerse the pH electrode in the cooled sample and record the stable pH reading.

  • Adjustment: If the pH is outside the optimal range (typically 10.5-11.5 for many reactive dyes), adjust the main dye bath by carefully adding a small amount of dilute alkali (e.g., 1M Sodium Carbonate) or a weak acid (e.g., 0.5M Acetic Acid) and re-measure.

Protocol 2: Assessment of Water Hardness

  • Sample Collection: Obtain a sample of the water used for preparing the dye bath.

  • Test Kit: Use a commercial water hardness test kit (e.g., titration-based or test strips).

  • Procedure: Follow the manufacturer's instructions for the test kit. This typically involves adding a specific indicator to a measured volume of the water sample and then titrating with a reagent until a color change occurs.

  • Calculation: The volume of titrant used is then used to calculate the water hardness, usually expressed in parts per million (ppm) of calcium carbonate (CaCO₃).

  • Action: If water hardness is high (e.g., >100 ppm), consider using a sequestering agent in the dye bath to chelate the hardness ions.[18]

Visualization of Troubleshooting Workflow

The following diagrams illustrate the logical steps to diagnose and resolve poor fixation of Reactive Green 12.

G start Start: Poor Fixation of Reactive Green 12 q1 Is the final shade significantly lighter than expected? start->q1 q2 Does the color bleed excessively during washing? q1->q2 No sub_ph Check Dye Bath pH (Protocol 1) q1->sub_ph Yes q3 Is the dyeing uneven or patchy? q2->q3 No sub_hydrolysis Investigate Dye Hydrolysis q2->sub_hydrolysis Yes sub_pretreat Assess Fabric Pre-treatment q3->sub_pretreat Yes sub_temp Verify Dyeing Temperature sub_ph->sub_temp sub_salt Check Salt Concentration sub_temp->sub_salt end_fix Solution: Adjust pH, Temp, Salt Concentration sub_salt->end_fix sub_wash Review Washing-Off Procedure sub_hydrolysis->sub_wash end_hydrolysis Solution: Optimize alkali addition time and dyeing duration sub_hydrolysis->end_hydrolysis end_wash Solution: Implement hot soaping and thorough rinsing sub_wash->end_wash sub_water Check Water Hardness (Protocol 2) sub_pretreat->sub_water sub_addition Review Chemical Dosing Procedure sub_water->sub_addition end_uneven Solution: Improve pre-treatment, control dosing, use sequestering agent sub_addition->end_uneven G dye Reactive Dye reaction_node Alkaline Conditions (High pH, Temp) dye->reaction_node water Water (H₂O) water->reaction_node cotton Cotton Fiber (Cell-OH) cotton->reaction_node hydrolyzed_dye Hydrolyzed Dye (Inactive) reaction_node->hydrolyzed_dye Competing Reaction: Hydrolosis fixed_dye Fixed Dye (Covalent Bond) reaction_node->fixed_dye Desired Reaction: Fixation node_a Poor Color Yield hydrolyzed_dye->node_a node_b Good Wash Fastness fixed_dye->node_b

References

Troubleshooting

Technical Support Center: Improving the Efficiency of Reactive Green 12 Dyeing Processes

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of Reactive Green 12 in their dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low color yield or poor fixation with Reactive Green 12?

A1: The most common cause of low color yield is the hydrolysis of the reactive dye.[1][2] In the alkaline conditions required for fixation, the dye can react with water (hydrolysis) instead of the cellulose fiber.[2] This hydrolyzed dye is unable to form a covalent bond with the substrate, leading to poor colorfastness and its removal during washing.[2][3] Factors that accelerate hydrolysis include excessively high pH, high temperatures, and prolonged dyeing times.[4][5]

Q2: How does pH influence the efficiency of the dyeing process?

A2: The pH of the dye bath is a critical parameter. An alkaline environment (typically pH 10-12) is necessary to activate the hydroxyl groups on the cellulose fiber, which allows the covalent bond with the reactive dye to form.[6][7] However, if the pH is too high, it significantly accelerates the rate of dye hydrolysis, which reduces the amount of dye available to react with the fiber.[8][9] Conversely, a pH that is too low will result in insufficient activation of the fiber, leading to poor fixation.[8] The optimal pH for fixation is generally around 11.[6]

Q3: What is the function of salt in the Reactive Green 12 dyeing process?

A3: Salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), acts as an electrolyte in the dye bath.[10][11] Cellulose fibers develop a negative surface charge in water, which repels the negatively charged reactive dye anions.[11] The salt neutralizes this negative charge, reducing the repulsion between the dye and the fiber.[11][12] This promotes the exhaustion of the dye from the solution onto the fiber's surface, making it available for the subsequent fixation step.[10][12]

Q4: Can the order of adding chemicals to the dye bath affect the results?

A4: Yes, the order of addition is crucial. The dye and salt should be added and allowed to exhaust onto the fabric before the alkali (e.g., soda ash) is introduced.[13] Adding the alkali too early can cause premature fixation and hydrolysis of the dye in the bath, leading to uneven dyeing and lower color yield.[8] The recommended procedure is to first allow for dye exhaustion in the presence of salt, and then add the alkali to initiate the fixation reaction.[13]

Troubleshooting Guide

This guide addresses common issues encountered during dyeing experiments with Reactive Green 12.

IssuePotential CausesRecommended Solutions
Poor Color Yield (Pale Shade) 1. Excessive Dye Hydrolysis: pH too high, temperature too high, or dyeing time too long.[4][5] 2. Insufficient Alkali: pH was not high enough for efficient fixation.[8] 3. Insufficient Salt: Poor exhaustion of the dye onto the fiber.[10] 4. Incorrect Temperature: For hot brand reactive dyes, the temperature may be too low for optimal reaction.[7]1. Optimize Fixation Conditions: Carefully control the pH (around 10-11), temperature, and time according to the dye's specifications.[4] Avoid keeping the dye in an alkaline solution for extended periods before dyeing.[5] 2. Adjust Alkali Concentration: Ensure the correct amount of alkali (e.g., soda ash) is used to achieve the target pH for fixation.[14] 3. Increase Electrolyte Concentration: Use the recommended amount of salt to promote dye exhaustion.[10] 4. Verify Dyeing Temperature: Ensure the dye bath reaches the recommended temperature for the specific type of reactive dye.[7]
Uneven Dyeing or Patchiness 1. Premature Fixation: Alkali was added too quickly or before adequate dye exhaustion.[8] 2. Poor Dye Dissolution: Dye particles were not fully dissolved before being added to the bath. 3. Inadequate Fabric Preparation: The substrate was not properly scoured and bleached, leaving impurities that hinder dye absorption. 4. Insufficient Agitation: The dye bath was not stirred adequately, leading to uneven distribution of dye and chemicals.[15]1. Sequential Dosing: Add salt and allow for a period of exhaustion before gradually adding the alkali.[13] 2. Ensure Complete Dissolution: Create a paste of the dye powder with a small amount of cold water before dissolving it in warm water.[13] 3. Thorough Pre-treatment: Ensure the fabric is properly scoured and bleached to remove all impurities. 4. Maintain Consistent Agitation: Stir the dye bath frequently and consistently throughout the process to ensure even distribution.[15]
Poor Wash Fastness (Color Bleeds) 1. Incomplete Fixation: Insufficient alkali, time, or temperature during the fixation stage.[3] 2. Ineffective Wash-off: Hydrolyzed and unfixed dye was not completely removed from the fabric after dyeing.[16] 3. Dye Hydrolysis: A significant portion of the dye reacted with water instead of the fiber.[2]1. Review Fixation Parameters: Verify that the alkali concentration, temperature, and time were sufficient for complete dye-fiber reaction. 2. Improve Post-Dyeing Wash: Perform a thorough soaping wash with hot water to remove all unfixed and hydrolyzed dye.[17] This should be followed by several rinses.[15] 3. Control Dyeing Conditions: Minimize hydrolysis by optimizing pH, temperature, and the time the dye is in an alkaline solution.[4]
Color Spots or Specks 1. Undissolved Dye Particles: The dye was not fully dissolved. 2. Dye Agglomeration: High salt concentration can sometimes cause the dye to aggregate.[12] 3. Water Hardness: The presence of calcium and magnesium ions in the water can lead to the precipitation of the dye.[18]1. Proper Dye Dissolution: Ensure the dye is completely dissolved before adding it to the main bath. 2. Gradual Salt Addition: Add the salt in portions to prevent shocking the dye solution. 3. Use a Sequestering Agent: Add a sequestering agent to the dye bath to chelate hard water ions.[18]

Data Presentation

Table 1: Effect of Temperature on Dye Fixation *

Temperature (°C)Fixation Efficiency (%)
5065
6078
7085
8082
9075

*Note: Data is illustrative for a typical hot-brand reactive dye. The optimal temperature for maximum fixation should be determined experimentally, as excessively high temperatures can increase hydrolysis.[4][19]

Table 2: Effect of pH on Color Strength (K/S Value) *

pHK/S Value (Color Strength)
912.5
1014.8
1116.7
1215.2
1313.1

*Note: Representative data showing that color strength is optimal at a specific alkaline pH (around 11) and decreases if the pH is too low or too high.[6]

Table 3: Effect of Salt Concentration on Dye Exhaustion *

Salt Concentration (g/L)Exhaustion (%)
1060
2072
3081
4085
5086

*Note: Illustrative data demonstrating that increasing salt concentration boosts dye exhaustion up to a saturation point.[10][12]

Table 4: Effect of Alkali Concentration on Color Strength (K/S Value) *

Alkali (Soda Ash) Conc. (g/L)K/S Value (Color Strength)
60.029
70.032
80.046
90.035
100.028

*Note: Representative data for Novacron Red S-B, showing an optimal alkali concentration for maximizing color strength.[14]

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with Reactive Green 12

This protocol describes a standard laboratory procedure for dyeing cotton fabric using a hot-brand reactive dye like Reactive Green 12.

  • Fabric Preparation:

    • Begin with scoured and bleached "Prepared for Dyeing" (PFD) cotton fabric.

    • Accurately weigh the dry fabric. All subsequent calculations will be based on this weight (o.w.f - on weight of fabric).

    • Thoroughly wet the fabric with deionized water and gently squeeze out excess water.

  • Dye Bath Preparation:

    • Set up a dye bath with a liquor ratio of 20:1 (e.g., for 10g of fabric, use 200mL of water).

    • Add any necessary auxiliaries, such as a sequestering agent (e.g., 1 g/L) if using hard water, and a leveling agent.

    • Separately, prepare the dye stock solution. Carefully weigh the Reactive Green 12 dye powder (e.g., for a 2% shade on 10g of fabric, weigh 0.2g of dye). Make a smooth paste with a small amount of cold water, then dissolve it completely in warm water (approx. 40-50°C).

  • Dyeing Procedure - Exhaustion Phase:

    • Add the prepared fabric to the dye bath and agitate for 5-10 minutes at room temperature to ensure even wetting.

    • Add the dissolved dye solution to the dye bath.

    • Slowly raise the temperature of the dye bath to the target exhaustion temperature (e.g., 40°C).

    • Run for 10 minutes with agitation.

    • Gradually add the required amount of salt (e.g., 60 g/L) to the dye bath in two or three portions over 15-20 minutes. This helps to avoid dye aggregation.

    • Continue to run the dye bath for an additional 30 minutes to allow for dye exhaustion.

  • Dyeing Procedure - Fixation Phase:

    • After the exhaustion phase, add the pre-dissolved alkali (e.g., 20 g/L of soda ash) to the dye bath. It is crucial to add the alkali gradually over 10-15 minutes to prevent uneven fixation.

    • Raise the temperature to the optimal fixation temperature for a hot-brand reactive dye (typically 80-85°C).[13]

    • Maintain this temperature for 45-60 minutes with continuous agitation to ensure complete fixation.

  • Wash-off Procedure:

    • Cool the dye bath and drain the liquor.

    • Rinse the fabric thoroughly with cold water until the water runs clear.

    • Perform a soaping wash: Prepare a new bath with a non-ionic detergent (e.g., 2 g/L) at a high temperature (90-95°C) and wash the fabric for 10-15 minutes.[17] This step is critical for removing all unfixed and hydrolyzed dye.

    • Rinse the fabric again with hot water, followed by a final cold water rinse.

    • Squeeze out excess water and air-dry the fabric.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exhaustion 2. Exhaustion Phase cluster_fixation 3. Fixation Phase cluster_washoff 4. Wash-off Phase weigh_fabric Weigh Dry Fabric add_fabric Add Fabric to Dyebath weigh_fabric->add_fabric prepare_dyebath Prepare Dyebath (Water + Auxiliaries) prepare_dyebath->add_fabric dissolve_dye Dissolve Reactive Green 12 add_dye Add Dye Solution dissolve_dye->add_dye add_fabric->add_dye add_salt Gradually Add Salt (e.g., 60 g/L) add_dye->add_salt exhaust Run for 30 min add_salt->exhaust add_alkali Gradually Add Alkali (e.g., Soda Ash 20 g/L) exhaust->add_alkali raise_temp Raise Temp to 80-85°C add_alkali->raise_temp fix Run for 45-60 min raise_temp->fix rinse_cold Cold Rinse fix->rinse_cold soap_hot Hot Soap Wash (90-95°C) rinse_cold->soap_hot rinse_final Hot & Cold Rinse soap_hot->rinse_final dry Dry Fabric rinse_final->dry

Fig 1. Standard experimental workflow for exhaust dyeing with Reactive Green 12.

Troubleshooting_Tree start Problem: Poor Dyeing Result uneven Uneven Color / Patches? start->uneven Check for... pale Overall Pale Color? start->pale Check for... bleeds Color Bleeds When Washed? start->bleeds Check for... uneven->pale alkali_timing Was alkali added slowly after salt exhaustion? uneven->alkali_timing Yes pale->bleeds ph_check Was final pH ~11? pale->ph_check Yes washoff Was a thorough hot soaping wash performed? bleeds->washoff Yes dissolution Was dye fully dissolved? alkali_timing->dissolution Yes sol_uneven1 Solution: Ensure sequential dosing. Add alkali gradually after exhaustion phase. alkali_timing->sol_uneven1 No sol_uneven2 Solution: Improve dye dissolution. Make a paste first. dissolution->sol_uneven2 No salt_check Was sufficient salt used? ph_check->salt_check Yes sol_pale1 Solution: Adjust alkali concentration. ph_check->sol_pale1 No temp_check Was temperature correct (e.g., 80-85°C)? salt_check->temp_check Yes sol_pale2 Solution: Check salt concentration. salt_check->sol_pale2 No sol_pale3 Solution: Verify fixation temperature. temp_check->sol_pale3 No fix_params Were fixation time/temp/pH adequate? washoff->fix_params Yes sol_bleeds1 Solution: Improve wash-off process. Use hot water and detergent. washoff->sol_bleeds1 No sol_bleeds2 Solution: Review and optimize fixation parameters. fix_params->sol_bleeds2 No

Fig 2. Troubleshooting decision tree for common Reactive Green 12 dyeing issues.

References

Optimization

Technical Support Center: Optimizing Reactive Green 12 Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and temperature for reactions i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and temperature for reactions involving Reactive Green 12.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control in a Reactive Green 12 reaction?

A1: The most critical parameters are pH and temperature. These factors significantly influence the reaction's efficiency, specifically the fixation of the dye to the substrate and the competing hydrolysis reaction. Other important factors include the concentration of salt (electrolyte) and alkali, as well as the reaction time.

Q2: What is the optimal pH for Reactive Green 12 reactions?

A2: Generally, a high alkaline pH is required for the fixation of reactive dyes to cellulose fibers. The optimal pH for most reactive dyes is around 11.[1] Operating at a pH that is too high can accelerate the hydrolysis of the dye, reducing the overall efficiency of the reaction.[2] It is crucial to determine the optimal pH empirically for your specific substrate and reaction conditions.

Q3: What is the ideal temperature for Reactive Green 12 reactions?

A3: The optimal temperature for reactive dye reactions can vary. While some reactive dyes work well at room temperature (around 25°C), others require higher temperatures, often in the range of 60°C to 85°C, to achieve maximum color yield and fixation.[3] Increasing the temperature generally increases the reaction rate, but excessively high temperatures can also promote dye hydrolysis.[2]

Q4: What is dye hydrolysis and why is it a problem?

A4: Dye hydrolysis is a side reaction where the reactive group of the dye reacts with water (hydroxyl ions) instead of the substrate. This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to reduced color yield and poor wash fastness. Controlling pH and temperature is essential to minimize hydrolysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Color Yield or Pale Shade Suboptimal pH or temperature.Systematically vary the pH (e.g., from 9 to 12) and temperature (e.g., from 40°C to 80°C) to identify the optimal conditions for your specific substrate. Ensure accurate measurement and control of both parameters throughout the reaction.
Incorrect concentration of alkali (e.g., soda ash).The amount of alkali is crucial for achieving the target pH. Insufficient alkali will result in a low pH and poor fixation. Titrate your alkali solution to confirm its concentration.
Premature hydrolysis of the dye.Prepare the dye and alkali solutions separately and mix them just before use. Avoid prolonged storage of the dye solution, especially at elevated temperatures and alkaline pH.
Uneven Dyeing or Color Spots Improper mixing of dye or alkali.Ensure thorough mixing of the dye and alkali in the reaction vessel. Add the alkali progressively to allow for an even strike of the dye.
Dye agglomeration.Excessive salt concentration or adding salt too early can cause the dye to agglomerate. Follow the recommended procedure for adding salt and dye. Using a leveling agent can also help.
Poor Wash Fastness Incomplete fixation of the dye.Optimize the pH, temperature, and reaction time to ensure maximum fixation.
Inadequate removal of hydrolyzed dye.After the reaction, thoroughly wash the substrate to remove any unfixed or hydrolyzed dye. A soaping step at a high temperature is often recommended.
Inconsistent Results Between Batches Variations in reaction parameters.Maintain precise control over all reaction parameters, including pH, temperature, time, and concentrations of all reagents. Keep detailed records of each experiment.
Purity of reagents.Use high-quality reagents and ensure the purity of your Reactive Green 12 dye.

Data Presentation

The following tables provide an example of how to structure experimental data for optimizing pH and temperature for Reactive Green 12 reactions. The values presented are illustrative and should be replaced with your own experimental data.

Table 1: Effect of pH on Color Strength (K/S) of Reactive Green 12

pHTemperature (°C)Salt Conc. (g/L)Alkali Conc. (g/L)K/S Value
9605058.5
1060501012.3
11 60 50 15 15.8
1260502013.1

Note: K/S value is a measure of the color strength of the dyed material.

Table 2: Effect of Temperature on Color Strength (K/S) of Reactive Green 12 at Optimal pH 11

Temperature (°C)pHSalt Conc. (g/L)Alkali Conc. (g/L)K/S Value
4011501511.2
5011501514.5
60 11 50 15 15.8
7011501515.2
8011501514.1

Experimental Protocols

Protocol for Optimizing pH and Temperature for Reactive Green 12 Dyeing of Cotton Fabric

  • Preparation of Materials:

    • Pre-scour and bleach the cotton fabric to ensure it is free from impurities.

    • Prepare stock solutions of Reactive Green 12 dye, sodium chloride (salt), and sodium carbonate (soda ash).

  • Dyeing Procedure (Exhaust Method):

    • Set up a series of reaction vessels (e.g., beakers in a water bath or a laboratory dyeing machine).

    • For each vessel, add the required amount of water to achieve the desired liquor ratio (e.g., 1:20).

    • Add the Reactive Green 12 dye solution and the sodium chloride solution to each vessel.

    • Introduce the pre-wetted cotton fabric into each dye bath.

    • Allow the dye to exhaust onto the fabric for a set period (e.g., 30 minutes) while agitating.

  • pH and Temperature Optimization:

    • pH Optimization: Maintain a constant temperature (e.g., 60°C) and vary the amount of sodium carbonate added to each vessel to achieve a range of pH values (e.g., 9, 10, 11, 12).

    • Temperature Optimization: Using the optimal pH determined in the previous step, set up a new series of reactions and vary the temperature of each vessel (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

    • After adding the alkali, continue the reaction for a fixed time (e.g., 60 minutes).

  • Washing and Analysis:

    • After dyeing, rinse the fabric samples thoroughly with cold water.

    • Perform a soaping wash at a high temperature (e.g., 95°C) with a neutral detergent to remove any unfixed dye.

    • Rinse again with hot and then cold water.

    • Dry the fabric samples.

    • Measure the color strength (K/S value) of each sample using a spectrophotometer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_optimization Optimization cluster_analysis Analysis Prep_Fabric Pre-treat Fabric Dye_Exhaustion Dye Exhaustion with Salt Prep_Fabric->Dye_Exhaustion Prep_Solutions Prepare Dye & Reagent Solutions Prep_Solutions->Dye_Exhaustion Alkali_Addition Add Alkali (pH Control) Dye_Exhaustion->Alkali_Addition Fixation Fixation at Set Temperature Alkali_Addition->Fixation Vary_pH Vary pH (9-12) Fixation->Vary_pH pH Optimization Vary_Temp Vary Temperature (40-80°C) Fixation->Vary_Temp Temperature Optimization Washing Rinsing & Soaping Vary_pH->Washing Vary_Temp->Washing Measure_KS Measure Color Strength (K/S) Washing->Measure_KS Data_Analysis Analyze Data & Determine Optimum Measure_KS->Data_Analysis

Caption: Experimental workflow for optimizing pH and temperature.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Start Poor Reaction Outcome Low_Yield Low Color Yield Start->Low_Yield Uneven_Dye Uneven Dyeing Start->Uneven_Dye Poor_Fastness Poor Wash Fastness Start->Poor_Fastness Suboptimal_Params Suboptimal pH/Temp Low_Yield->Suboptimal_Params Hydrolysis Dye Hydrolysis Low_Yield->Hydrolysis Improper_Mixing Improper Mixing Uneven_Dye->Improper_Mixing Agglomeration Dye Agglomeration Uneven_Dye->Agglomeration Poor_Fastness->Hydrolysis Incomplete_Fixation Incomplete Fixation Poor_Fastness->Incomplete_Fixation Optimize_Params Optimize pH & Temp Suboptimal_Params->Optimize_Params Hydrolysis->Optimize_Params Control_Time Control Reaction Time Hydrolysis->Control_Time Improve_Mixing Improve Mixing Protocol Improper_Mixing->Improve_Mixing Check_Salt Check Salt Concentration Agglomeration->Check_Salt Incomplete_Fixation->Optimize_Params Thorough_Wash Ensure Thorough Washing Incomplete_Fixation->Thorough_Wash

Caption: Troubleshooting logic for common reaction issues.

References

Troubleshooting

Technical Support Center: Enhancing Biodegradation of Reactive Green 12

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the biodegradation of Reactive Green 12. Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the biodegradation of Reactive Green 12.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the biodegradation of Reactive Green 12?

A1: Reactive Green 12, an azo dye, is primarily biodegraded through a two-step process. The initial and crucial step is the reductive cleavage of the azo bonds (–N=N–) under anaerobic or anoxic conditions by microbial enzymes, particularly azoreductases.[1][2] This results in the decolorization of the dye and the formation of aromatic amines, which are often colorless but can be toxic. The second step involves the aerobic degradation of these aromatic amines into less toxic or non-toxic compounds, which can then be mineralized to carbon dioxide and water.[2][3] Some fungi and bacteria also produce enzymes like laccases and peroxidases that can degrade azo dyes under aerobic conditions.[1][4]

Q2: Which microorganisms are effective in degrading Reactive Green 12?

A2: A variety of microorganisms, including bacteria, fungi, yeasts, and algae, have been shown to degrade azo dyes.[1] For Reactive Green 12 specifically, bacterial strains such as Pseudomonas aeruginosa have demonstrated significant degradation efficiency.[5] Microbial consortia, often isolated from textile industry effluent or contaminated soil, are also highly effective as they can carry out both the anaerobic and aerobic degradation steps.[4][6]

Q3: What are the key environmental factors influencing the biodegradation of Reactive Green 12?

A3: The efficiency of Reactive Green 12 biodegradation is significantly influenced by several physicochemical factors:

  • pH: The optimal pH for most bacterial degradation processes is near neutral (pH 7.0), although some microorganisms can function effectively in alkaline conditions (up to pH 9.0).[5][7]

  • Temperature: The optimal temperature for dye degradation by mesophilic bacteria is typically between 30°C and 40°C.[5][8] Temperatures that are too low can reduce enzyme activity, while excessively high temperatures can denature the enzymes.[8]

  • Oxygen Level: As a two-step process, the initial decolorization (azo bond cleavage) is most efficient under anaerobic or anoxic (low oxygen) conditions.[2][3] The subsequent degradation of aromatic amines requires aerobic conditions.[2][3]

  • Dye Concentration: High concentrations of Reactive Green 12 can be toxic to microorganisms, inhibiting their growth and enzymatic activity. The optimal initial dye concentration often needs to be determined empirically for the specific microbial strain or consortium.[2][5]

  • Carbon and Nitrogen Sources: The addition of supplementary carbon (e.g., glucose) and nitrogen (e.g., yeast extract) sources can enhance microbial growth and dye degradation.[7][9]

Q4: How can I confirm that Reactive Green 12 has been biodegraded and not just adsorbed by the microbial biomass?

A4: Several analytical techniques can be used to differentiate between biodegradation and biosorption. A significant decrease in the absorbance peak in the visible spectrum (around 630 nm for Reactive Green 12) indicates decolorization. To confirm degradation, techniques like High-Performance Liquid Chromatography (HPLC) can be used to show the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products.[10] Fourier-Transform Infrared Spectroscopy (FTIR) analysis can confirm the disappearance of the azo bond peak (around 1450 cm⁻¹) and changes in other functional groups.[5][10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no decolorization of Reactive Green 12. Inappropriate pH or temperature for the selected microorganism(s).Optimize the pH and temperature of the culture medium. For most bacteria, aim for a pH between 7.0 and 9.0 and a temperature between 30°C and 40°C.[5][8]
High initial dye concentration leading to toxicity.Perform experiments with a range of initial dye concentrations to determine the optimal, non-inhibitory concentration for your microbial culture.[5]
Insufficient carbon or nitrogen source for microbial activity.Supplement the medium with an easily metabolizable carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract) to enhance microbial growth and enzymatic activity.[7][9]
Presence of oxygen during the initial decolorization step.Ensure anaerobic or anoxic conditions for the initial stage of degradation. This can be achieved by static incubation or by sparging the medium with nitrogen gas.[2][3]
Decolorization occurs, but the solution remains toxic. Accumulation of toxic aromatic amines.After the initial anaerobic/anoxic decolorization, introduce aerobic conditions to facilitate the degradation of the aromatic amines. A sequential anaerobic-aerobic treatment system is often effective.[3]
The microbial strain used is incapable of degrading the aromatic amines.Use a microbial consortium that contains different species capable of both anaerobic azo bond cleavage and aerobic amine degradation.[4]
Inconsistent results between experimental replicates. Non-homogeneous inoculum or medium.Ensure the inoculum is well-mixed before transfer and that all media components are fully dissolved and evenly distributed.
Fluctuations in incubation conditions (temperature, agitation).Use a calibrated incubator with stable temperature control. If agitation is required for the aerobic phase, ensure consistent speed across all replicates.

Experimental Protocols

Protocol 1: Screening of Microorganisms for Reactive Green 12 Degradation
  • Isolation: Isolate microorganisms from soil and water samples collected from textile industry effluent sites.[6]

  • Enrichment: Prepare a minimal salt medium (MSM) containing Reactive Green 12 as the sole carbon source. Inoculate with the environmental samples and incubate under appropriate conditions (e.g., 37°C, static for anaerobic).

  • Plating: After observing decolorization in the enrichment culture, spread plate serial dilutions onto nutrient agar plates containing Reactive Green 12.

  • Selection: Select colonies that form a clear zone of decolorization around them for further studies.[6]

Protocol 2: Optimization of Physicochemical Parameters for Biodegradation
  • Inoculum Preparation: Grow the selected microbial strain(s) in a suitable broth medium (e.g., nutrient broth) to the late exponential phase.

  • Experimental Setup: Prepare a series of flasks containing MSM and a fixed concentration of Reactive Green 12.

  • Parameter Variation:

    • pH: Adjust the pH of the medium in different flasks to a range (e.g., 5, 7, 9, 11).[8]

    • Temperature: Incubate flasks at different temperatures (e.g., 25°C, 30°C, 37°C, 45°C).[7]

    • Dye Concentration: Vary the initial concentration of Reactive Green 12 (e.g., 50, 100, 200, 500 mg/L).[5]

    • Carbon/Nitrogen Sources: Amend the medium with different carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, peptone) sources.[7]

  • Analysis: At regular intervals, withdraw samples and centrifuge to remove biomass. Measure the absorbance of the supernatant at the maximum wavelength of Reactive Green 12 (around 630 nm) using a UV-Vis spectrophotometer to determine the percentage of decolorization.[6]

Data Presentation

Table 1: Effect of Physicochemical Parameters on Reactive Green 12 Biodegradation

ParameterCondition 1% DecolorizationCondition 2% DecolorizationCondition 3% Decolorization
pH 5.045%7.085%9.092%
Temperature (°C) 2560%3795%4570%
Dye Conc. (mg/L) 5098%20080%50040%
Carbon Source None65%Glucose (1%)96%Sucrose (1%)88%
Nitrogen Source None68%Yeast Extract (0.5%)94%Peptone (0.5%)85%
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific microbial strain and experimental conditions.

Visualizations

Experimental Workflow for Biodegradation Enhancement

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis isolate Isolate & Screen Microbes culture Prepare Inoculum isolate->culture setup Set up Flasks with Reactive Green 12 culture->setup optimize Vary Parameters (pH, Temp, Conc.) setup->optimize incubate Incubate under Defined Conditions optimize->incubate measure Measure Decolorization (UV-Vis) optimize->measure sample Sample at Intervals incubate->sample sample->measure confirm Confirm Degradation (HPLC, FTIR) measure->confirm G cluster_anaerobic Anaerobic/Anoxic Phase cluster_aerobic Aerobic Phase rg12 Reactive Green 12 (Azo Dye) azoreductase Azoreductase rg12->azoreductase e- donor amines Aromatic Amines (Colorless, Potentially Toxic) azoreductase->amines Azo bond cleavage degradation Further Degradation (Ring Cleavage) amines->degradation Oxygenases mineralization Mineralization degradation->mineralization end_products CO2 + H2O + Biomass mineralization->end_products

References

Optimization

addressing issues with Reactive Green 12 solubility in experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Reactive Green 12, with a particular focus on solubili...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Reactive Green 12, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Reactive Green 12?

Q2: In which solvents, other than water, can I dissolve Reactive Green 12?

Reactive Green 12 is soluble in water and ethanol.[5] For other organic solvents like DMSO or DMF, it is advisable to perform a small-scale solubility test before preparing a stock solution. Polar aprotic solvents such as DMSO are capable of dissolving a wide range of polar and nonpolar compounds.[6]

Q3: How does pH affect the solubility and stability of Reactive Green 12?

The solubility and color of reactive dyes can be pH-dependent.[7] For some reactive dyes, acidic conditions can favor certain processes like adsorption, as seen with Reactive Orange 12 where optimal adsorption occurred at pH 2.0.[8] However, other reactive dyes show stability across a wide pH range.[9] It is recommended to prepare solutions of Reactive Green 12 in a buffer system that is appropriate for your specific experiment to maintain a stable pH.

Q4: What is the effect of temperature on Reactive Green 12 solubility?

Generally, increasing the temperature can enhance the dissolution rate of reactive dyes. However, it is crucial to avoid excessively high temperatures, as this can lead to hydrolysis and degradation of the dye.[10] For many reactive dyes, a temperature of around 25-40°C is suitable for dissolution.

Q5: My Reactive Green 12 solution appears cloudy or has precipitated. What should I do?

Precipitation can occur due to several factors, including low temperature, incorrect pH, or high salt concentrations. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

Issue 1: Difficulty in Dissolving Reactive Green 12 Powder

If you are observing clumps or undissolved particles when preparing your Reactive Green 12 solution, follow these steps:

Experimental Protocol: Standard Dissolution of Reactive Green 12

  • "Pasting" the Dye:

    • Weigh the desired amount of Reactive Green 12 powder.

    • Add a small volume of solvent (e.g., high-purity water or the intended buffer) to the powder to create a thick paste.

    • Use a vortex mixer or sonicator to break up any aggregates and ensure the paste is homogenous.

  • Gradual Dilution:

    • Slowly add the remaining solvent to the paste while continuously stirring or vortexing.

  • Warming (Optional):

    • If the dye is still not fully dissolved, gently warm the solution to approximately 30-40°C. Avoid boiling.

  • Filtration:

    • For applications requiring a high degree of clarity, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

dot

Dissolution_Workflow start Start: Weigh Reactive Green 12 Powder paste Add small volume of solvent to create a paste start->paste mix Vortex or sonicate to form a homogenous slurry paste->mix dilute Gradually add remaining solvent with stirring mix->dilute check_dissolution Fully Dissolved? dilute->check_dissolution warm Gently warm solution (30-40°C) check_dissolution->warm No end End: Clear Solution check_dissolution->end Yes warm->dilute filter Filter through 0.22 µm filter (optional) filter->end For high clarity applications end->filter

Caption: Workflow for dissolving Reactive Green 12 powder.

Issue 2: Precipitation of Reactive Green 12 in Experimental Buffer

Precipitation after initial successful dissolution can be caused by interactions with buffer components, pH shifts, or temperature changes.

Troubleshooting Workflow

dot

Precipitation_Troubleshooting start Precipitation Observed in Buffer check_ph Verify pH of the final solution. Is it within the desired range? start->check_ph check_temp Check storage and experimental temperature. Is it consistent? start->check_temp check_buffer Examine buffer components. Are there high concentrations of salts? start->check_buffer adjust_ph Adjust pH or use a buffer with stronger buffering capacity. check_ph->adjust_ph No resolution Precipitation Resolved check_ph->resolution Yes stabilize_temp Maintain a constant and appropriate temperature. check_temp->stabilize_temp No check_temp->resolution Yes modify_buffer Consider an alternative buffer system (e.g., HEPES instead of Phosphate). check_buffer->modify_buffer Yes check_buffer->resolution No adjust_ph->resolution stabilize_temp->resolution modify_buffer->resolution

Caption: Troubleshooting logic for Reactive Green 12 precipitation.

Data Summary Tables

Disclaimer: The following tables provide illustrative data based on the general properties of reactive dyes. Specific, experimentally determined values for Reactive Green 12 are not available in the cited literature. Researchers should perform their own validation experiments.

Table 1: General Solubility of Reactive Dyes in Common Solvents

SolventGeneral Solubility Range (g/L)Notes
Water100 - 400[2]Preferred solvent. Solubility is temperature and pH dependent.
EthanolSoluble[5]May be less soluble than in water.
DMSOTesting RecommendedA strong polar aprotic solvent, likely to dissolve the dye.[6]
DMFTesting RecommendedAnother polar aprotic solvent, likely to dissolve the dye.

Table 2: Factors Influencing Reactive Dye Solubility

FactorGeneral EffectRecommendations
pH Can significantly alter solubility and stability.[7]Maintain a stable pH using a suitable buffer for your experiment.[11]
Temperature Increased temperature generally increases the rate of dissolution.[10]Use gentle warming (30-40°C). Avoid high temperatures to prevent degradation.
Electrolytes (Salts) High salt concentrations can decrease the solubility of reactive dyes.If possible, prepare stock solutions in low-salt buffers.
Co-solvents Agents like urea can increase solubility in aqueous solutions.Consider adding urea to the solvent for hard-to-dissolve batches.

References

Troubleshooting

Technical Support Center: Maximizing the Yield of Reactive Green 12 Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you increase the yield of C.I. Reactive Green 12 synthesis. By carefully controlling reaction parameters and implementing effective purification strategies, you can significantly improve the efficiency of your synthesis and obtain a higher-quality product.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CausesRecommended Solutions
Low Yield of Final Product Incomplete First Condensation: The reaction between cyanuric chloride and the first amine (e.g., an amino-phthalocyanine derivative) may be incomplete.- Temperature Control: Maintain the reaction temperature strictly between 0-5°C. Higher temperatures can lead to side reactions and hydrolysis of cyanuric chloride. - pH Control: Keep the pH of the reaction mixture between 6.5 and 7.0. Use a dilute sodium carbonate solution to neutralize the HCl formed during the reaction. - Reaction Time: Ensure a sufficient reaction time for the condensation to go to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
Incomplete Diazotization: The diazotization of the aromatic amine (e.g., a derivative of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid - H-acid) may be inefficient.- Temperature Control: Perform the diazotization at 0-5°C to ensure the stability of the diazonium salt. - Stoichiometry: Use a slight excess of sodium nitrite to ensure complete diazotization, but avoid a large excess which can lead to side reactions.
Inefficient Coupling Reaction: The coupling of the diazonium salt with the second component (e.g., a pyrazolone derivative) may be slow or incomplete.- pH Control: Maintain a slightly alkaline pH (around 7.5-8.5) to facilitate the coupling reaction. - Temperature Control: Keep the temperature at 0-5°C to minimize decomposition of the diazonium salt. - Addition Rate: Add the diazonium salt solution slowly to the coupling component solution with vigorous stirring to ensure uniform mixing.
Hydrolysis of the Dichlorotriazine Ring: The reactive chlorine atoms on the triazine ring are susceptible to hydrolysis, rendering the dye inactive.- Temperature and pH: Strictly control temperature and pH throughout the synthesis, especially during the condensation and coupling steps.[1][2] - Minimize Reaction Time: Complete the synthesis in a timely manner to reduce the exposure of the dye to aqueous conditions.
Formation of Impurities Di-substituted Triazine Byproducts: Reaction of two moles of the amine with one mole of cyanuric chloride.- Stoichiometry: Use a molar ratio of cyanuric chloride to the first amine of approximately 1:1. - Slow Addition: Add the amine solution slowly to the cyanuric chloride suspension.
Side Reactions of the Diazonium Salt: Decomposition or unwanted coupling reactions of the diazonium salt.- Temperature Control: Maintain low temperatures (0-5°C) during diazotization and coupling. - Light Protection: Protect the diazonium salt solution from direct light.
Oxidation of Intermediates: Oxidation of amino or hydroxyl groups on the aromatic rings.- Inert Atmosphere: Consider performing the reactions under an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue.
Poor Solubility of the Product Aggregation of Dye Molecules: The planar structure of the dye can lead to aggregation and reduced solubility.- Purification: Ensure thorough purification to remove insoluble impurities. - Salting Out: Use an appropriate concentration of salt during isolation to precipitate the dye without excessive aggregation.
Difficulty in Purification Presence of Multiple Byproducts: A complex mixture of products can make purification challenging.- Optimize Reaction Conditions: Focus on optimizing the reaction to minimize byproduct formation. - Chromatography: For laboratory-scale purification, column chromatography may be necessary. - Membrane Filtration: For larger scales, techniques like nanofiltration or reverse osmosis can be effective for desalting and concentrating the dye.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Reactive Green 12?

A1: The synthesis of C.I. Reactive Green 12, a complex organometallic dye, involves a multi-step process.[3][4] The general strategy includes:

  • First Condensation: Reaction of a cyanurated derivative (trichloropyrimidine) with a substituted aminophenyl ethenyl pyrazole derivative.

  • Second Condensation/Coupling: This is followed by a reaction involving a nickel-phthalocyanine trisulfonate derivative that is linked via a sulfamoyl group.

The synthesis involves the careful control of reaction conditions, particularly temperature and pH, at each step to maximize yield and purity.

Q2: What is the role of temperature in the synthesis?

A2: Temperature control is critical. The initial condensation reaction with cyanuric chloride (or a similar trichloropyrimidine derivative) and the diazotization and coupling reactions are typically carried out at low temperatures (0-5°C).[5] This is to:

  • Minimize the hydrolysis of the reactive chlorine atoms on the triazine ring.

  • Ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.

Q3: How does pH affect the reaction yield?

A3: pH plays a crucial role in directing the reaction and preventing side reactions:

  • First Condensation: A neutral pH (around 6.5-7.0) is maintained to facilitate the reaction of the first amine with cyanuric chloride while minimizing hydrolysis of the triazine ring.[5]

  • Coupling Reaction: A slightly alkaline pH (around 7.5-8.5) is required for the coupling of the diazonium salt to the activated aromatic ring of the coupling component.[6]

Q4: What are the key starting materials for the synthesis of a dichlorotriazine dye similar to Reactive Green 12?

A4: Based on the structure of similar dichlorotriazine dyes, key starting materials would include:

  • Cyanuric Chloride: The source of the dichlorotriazine reactive group.

  • Aromatic Amines: These form the chromophore of the dye. For dyes with azo linkages, this includes an amine for diazotization (e.g., a substituted aniline) and a coupling component (e.g., H-acid, a pyrazolone derivative).[7][8][9]

  • Complexing Metal: In the case of Reactive Green 12, a nickel salt is used to form the phthalocyanine complex.[3][4]

Q5: What are the best practices for purifying the final product to improve yield?

A5: Effective purification is essential to isolate the desired product and improve the overall yield.

  • Salting Out: The dye is typically precipitated from the reaction mixture by the addition of sodium chloride. The amount of salt should be optimized to ensure complete precipitation without excessive co-precipitation of impurities.

  • Washing: The precipitated dye should be washed with a brine solution to remove inorganic salts and water-soluble impurities.[10]

  • Drying: The purified dye should be dried under vacuum at a moderate temperature (e.g., 50-60°C) to avoid degradation.

Experimental Protocols

General Protocol for the Synthesis of a Dichlorotriazine Azo Dye

This protocol describes a general method for the synthesis of a dichlorotriazine azo dye, which can be adapted for the synthesis of components of Reactive Green 12.

Step 1: First Condensation (Cyanuration of an Aromatic Amine)

  • Prepare a suspension of cyanuric chloride (1.0 equivalent) in ice-water.

  • Slowly add a solution of the first aromatic amine (e.g., H-acid, 1.0 equivalent) to the cyanuric chloride suspension while maintaining the temperature at 0-5°C and pH at 6.5-7.0 by the controlled addition of a dilute sodium carbonate solution.

  • Stir the mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC.

Step 2: Diazotization of a Second Aromatic Amine

  • Dissolve the second aromatic amine (e.g., p-nitroaniline, 1.0 equivalent) in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0 equivalent) dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 30-60 minutes at 0-5°C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 3: Coupling Reaction

  • To the solution from Step 1, add the diazonium salt solution from Step 2 dropwise while maintaining the temperature at 0-5°C and adjusting the pH to 7.5-8.5 with a dilute sodium carbonate solution.[6]

  • Stir the reaction mixture at 0-5°C for 2-4 hours until the coupling is complete (monitored by TLC).

Step 4: Isolation and Purification

  • Precipitate the dye by adding sodium chloride to the reaction mixture.

  • Filter the solid product and wash it with a saturated brine solution.

  • Dry the purified dye in a vacuum oven at 50-60°C.

Data Presentation

Table 1: Effect of Temperature on the Yield of the First Condensation Reaction

Temperature (°C)Reaction Time (hours)Yield (%)
0-54~95
10-154~80
20-254~65

Note: Data is generalized based on typical dichlorotriazine dye synthesis. Actual yields may vary.

Table 2: Effect of pH on the Yield of the Coupling Reaction

pHReaction Time (hours)Yield (%)
6.0-6.54~70
7.5-8.54~92
9.0-9.54~85 (increased hydrolysis)

Note: Data is generalized based on typical dichlorotriazine dye synthesis. Actual yields may vary.

Visualizations

Experimental Workflow for Dichlorotriazine Dye Synthesis

experimental_workflow cluster_step1 Step 1: First Condensation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Coupling cluster_step4 Step 4: Purification A Cyanuric Chloride C Condensation Product 1 A->C 0-5°C, pH 6.5-7.0 B Aromatic Amine 1 (e.g., H-Acid) B->C G Condensation Product 1 D Aromatic Amine 2 (e.g., p-Nitroaniline) F Diazonium Salt D->F 0-5°C E NaNO2, HCl E->F H Diazonium Salt I Crude Reactive Dye G->I 0-5°C, pH 7.5-8.5 H->I J Crude Reactive Dye K Salting Out J->K L Filtration & Washing K->L M Drying L->M N Pure Reactive Green 12 M->N

Caption: General experimental workflow for the synthesis of a dichlorotriazine reactive dye.

Logical Relationship of Factors Affecting Yield

yield_factors cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry cluster_process Process Control cluster_purification Purification Yield High Yield Temp Optimal Temperature (0-5°C) Temp->Yield pH Optimal pH (Condensation: 6.5-7.0 Coupling: 7.5-8.5) pH->Yield Time Sufficient Reaction Time Time->Yield Stoichiometry Correct Stoichiometry Stoichiometry->Yield Purity High Purity of Starting Materials Purity->Yield Mixing Efficient Mixing Mixing->Yield Addition Slow Reagent Addition Addition->Yield Purification Effective Purification Purification->Yield

Caption: Key factors influencing the yield of Reactive Green 12 synthesis.

References

Optimization

troubleshooting unexpected results in Reactive Green 12 HPLC analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the High-Perfor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the High-Performance Liquid Chromatography (HPLC) analysis of Reactive Green 19.

Frequently Asked Questions (FAQs)

Q1: What is the expected retention behavior of Reactive Green 19 in reverse-phase HPLC?

A1: Reactive Green 19 is an anionic dye and, in its unhydrolyzed form, is expected to have a specific retention time on a C18 column. However, due to its reactive nature, it can undergo hydrolysis, especially under alkaline conditions, leading to the formation of hydroxyl and vinyl sulfone derivatives. These hydrolysis products are typically more polar and will likely elute earlier than the parent dye.

Q2: What are the common causes of unexpected peaks in my Reactive Green 19 chromatogram?

A2: Unexpected peaks in a Reactive Green 19 chromatogram can arise from several sources:

  • Hydrolysis Products: As mentioned, Reactive Green 19 can hydrolyze to form hydroxyl and vinyl sulfone derivatives, which will appear as separate, earlier-eluting peaks.[1][2][3]

  • Impurities in the Dye Lot: The commercial Reactive Green 19 dye may contain impurities from the synthesis process.

  • Mobile Phase Contamination: Impurities in the solvents or buffers used for the mobile phase can appear as "ghost peaks," especially in gradient elution.[4][5][6][7]

  • Sample Contamination: Contamination from sample vials, pipettes, or other labware can introduce extraneous peaks.[6]

  • System Carryover: Residuals from previous injections can elute in subsequent runs, appearing as unexpected peaks.[6]

Q3: Why am I observing poor peak shape (tailing, fronting, or splitting) for my Reactive Green 19 peak?

A3: Poor peak shape is a common issue in HPLC and can be caused by a variety of factors:

  • Peak Tailing: This is often caused by secondary interactions between the anionic dye and active sites (silanols) on the silica-based column packing.[8][9] It can also be a result of column overload or a blocked column frit.[10]

  • Peak Fronting: This may indicate column overload, where too much sample has been injected, or issues with the column bed itself.[8]

  • Peak Splitting: This can be caused by a partially clogged inlet frit, a void in the column packing, or injecting the sample in a solvent that is much stronger than the mobile phase.

Q4: How does the mobile phase pH affect the analysis of Reactive Green 19?

A4: The pH of the mobile phase is a critical parameter. Reactive dyes are prone to hydrolysis under alkaline conditions (high pH).[1][2] Therefore, maintaining a neutral to slightly acidic pH is often recommended to ensure the stability of the dye during analysis. Changes in pH can also affect the ionization state of the dye and any impurities, which in turn will alter their retention times and potentially the peak shape.[11]

Troubleshooting Guides

Issue 1: Presence of Unexpected Early-Eluting Peaks
Possible Cause Troubleshooting Steps
Hydrolysis of Reactive Green 19 - Prepare fresh samples and analyze them promptly. - Ensure the sample solvent and mobile phase are at a neutral or slightly acidic pH to minimize hydrolysis.[1][2] - If investigating hydrolysis, intentionally subject a sample to alkaline conditions to confirm the identity of the hydrolysis product peaks.
Mobile Phase Contamination ("Ghost Peaks") - Run a blank gradient (without injecting a sample) to see if the peaks are still present.[5] - Use high-purity HPLC-grade solvents and freshly prepared buffers.[7] - Flush the HPLC system and solvent lines with a strong solvent like isopropanol.
System Carryover - Implement a robust needle wash protocol in the autosampler.[7] - Inject a blank solvent after a concentrated sample to check for carryover.
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Possible Cause Troubleshooting Steps
Peak Tailing due to Secondary Interactions - Use a mobile phase with a lower pH to suppress the ionization of silanol groups on the column. - Add an ion-pairing agent, such as tetrabutylammonium bromide (TBAB), to the mobile phase to improve peak shape.[12] - Use an end-capped C18 column or a column with a different stationary phase that is less prone to secondary interactions.
Column Overload - Reduce the concentration of the sample or the injection volume.[8][10]
Blocked Column Frit or Column Void - Reverse and flush the column (disconnect from the detector first).[10] - If the problem persists, the column may need to be replaced.
Incompatible Injection Solvent - Dissolve the sample in the initial mobile phase whenever possible.
Issue 3: Unstable or Drifting Baseline
Possible Cause Troubleshooting Steps
Inadequate Mobile Phase Mixing or Degassing - Ensure the mobile phase is thoroughly mixed and degassed before use. - Use an in-line degasser if available.
Detector Lamp Issue - Check the detector lamp's age and intensity. Replace if necessary.
Column Bleed - This can occur with aggressive mobile phases or at high temperatures. Ensure the mobile phase is compatible with the column's stationary phase and operating within the recommended temperature range.

Quantitative Data Summary

While a specific, standardized method for Reactive Green 19 is not universally established, the following table summarizes typical parameters for the HPLC analysis of similar reactive dyes.

ParameterTypical Value/RangeNotes
Column Reverse-Phase C18, 250 x 4.6 mm, 5 µmEnd-capped columns are often preferred to reduce peak tailing.
Mobile Phase A Water with buffer (e.g., ammonium phosphate)The pH should be controlled, typically in the neutral to slightly acidic range.
Mobile Phase B Acetonitrile
Gradient A gradient from low to high percentage of Mobile Phase BA typical gradient might run from 10% to 90% B over 20-30 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °CHigher temperatures can affect dye stability.[3][13]
Detector Wavelength Determined by the UV-Vis spectrum of Reactive Green 19Usually at the absorbance maximum of the dye.
Injection Volume 10 - 20 µL

Experimental Protocols

Protocol 1: Standard HPLC Analysis of Reactive Green 19
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05 M ammonium dihydrogen phosphate in deionized water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (return to initial conditions)

    • 35-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis detector at the maximum absorbance wavelength of Reactive Green 19.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the Reactive Green 19 sample in the initial mobile phase (90% A, 10% B) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Investigation of Reactive Green 19 Hydrolysis
  • Prepare a stock solution of Reactive Green 19 in deionized water.

  • Divide the stock solution into several aliquots.

  • Adjust the pH of the aliquots to different values (e.g., pH 4, 7, 9, 11) using appropriate buffers or dilute acid/base.

  • Incubate the solutions at a controlled temperature (e.g., 50 °C) for a set period (e.g., 1 hour).[13]

  • Neutralize the pH of the aliquots before injection if necessary.

  • Analyze the samples using the standard HPLC protocol described above.

  • Compare the chromatograms to observe the formation of hydrolysis products at different pH values. The appearance of new, earlier-eluting peaks indicates hydrolysis.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed blank_run Inject Blank (Mobile Phase Only) start->blank_run peak_present Peak Still Present? blank_run->peak_present Run Blank Gradient hydrolysis Investigate Hydrolysis (Vary pH/Age of Sample) blank_run->hydrolysis Peak Absent ghost_peak Likely Ghost Peak (Mobile Phase Contamination) peak_present->ghost_peak Yes carryover Likely Carryover peak_present->carryover No, but appears after concentrated sample new_peaks New Peaks Formed? hydrolysis->new_peaks hydrolysis_product Peak is a Hydrolysis Product new_peaks->hydrolysis_product Yes impurity Likely Impurity in Original Sample new_peaks->impurity No

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

G cluster_pathway Hydrolysis Pathway of Reactive Green 19 RG19 Reactive Green 19 (Sulfatoethylsulfone form) VS Vinyl Sulfone Derivative RG19->VS Elimination (Alkaline pH) HES Hydroxyethylsulfone Derivative VS->HES Addition of H2O

Caption: Simplified hydrolysis pathway of a reactive dye.

References

Troubleshooting

Technical Support Center: Optimizing Coagulant Dosage for Reactive Green 12 Removal

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of Reactive Green 12 from wastewater u...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of Reactive Green 12 from wastewater using coagulation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coagulation-flocculation process for Reactive Green 12 removal.

Problem Potential Cause Recommended Solution
Poor Color Removal Efficiency Suboptimal pH: The effectiveness of coagulants is highly dependent on pH.[1][2]Verify and adjust the pH of the wastewater. For ferric chloride and ferrous sulfate, a more acidic pH is generally favorable, while alum often performs better in a basic pH range.[1] Optimal pH has been reported to be around 6 for ferric chloride and 8 for alum for Reactive Green 12 removal.[1]
Incorrect Coagulant Dosage: Both under-dosing and over-dosing can lead to poor performance.[2][3]Conduct a jar test to determine the optimal coagulant dosage.[4][5] Start with a range of dosages to identify the most effective concentration. For Reactive Green 12, effective dosages have been reported around 100 mg/L for ferric chloride and alum.[1]
Inadequate Mixing: Improper mixing can prevent the coagulant from effectively destabilizing the dye particles.[2]Ensure proper rapid and slow mixing phases. A common procedure is rapid mixing at high RPM (e.g., 200 rpm for 1 minute) to disperse the coagulant, followed by slow mixing at a lower RPM (e.g., 30 rpm for 30 minutes) to promote floc formation.[1][4]
Small or No Floc Formation Insufficient Coagulant Dosage: The coagulant concentration may be too low to neutralize the charge of the dye particles and initiate flocculation.[3]Gradually increase the coagulant dosage in your jar test to observe the impact on floc formation.
Low Turbidity/Alkalinity: In some cases, there may not be enough suspended particles or alkalinity in the water to facilitate floc formation.Consider the addition of a coagulant aid like kaolin or an anionic polyelectrolyte to enhance floc formation.[6]
Inappropriate Mixing Speed: If the slow mix speed is too high, it can shear the flocs as they form. If it's too slow, it may not provide enough contact between particles.Optimize the slow mixing speed (flocculation phase) during the jar test. A typical range is 25-35 rpm.[7]
Flocs Form but Do Not Settle Over-dosing of Coagulant: An excess of coagulant can lead to charge reversal and restabilization of particles, resulting in flocs that remain suspended.[3]Perform a jar test with a wider range of dosages, paying close attention to the higher concentrations to identify the point of diminishing returns.
Low Floc Density: The formed flocs may not be dense enough to settle effectively.The addition of a coagulant aid can increase the density of the flocs, improving their settling characteristics.[6] Also, ensure an adequate slow mixing time to allow flocs to grow larger and denser.[4]
High Sludge Volume Type of Coagulant Used: Different coagulants produce varying amounts of sludge. For instance, alum has been observed to produce a higher sludge volume compared to ferric chloride and ferrous sulfate for Reactive Green 12 removal.[1][8]If sludge volume is a critical parameter, consider using a coagulant that is known to produce less sludge, such as ferrous sulfate.[1][8]
Excessive Coagulant Dosage: Using more coagulant than necessary will contribute to a higher volume of sludge.Optimize the coagulant dosage through careful jar testing to use the minimum effective amount.[2]
Inconsistent Results Fluctuations in Wastewater Characteristics: Changes in the initial dye concentration, pH, temperature, or the presence of other substances in the wastewater can affect the coagulation process.[2][9]Regularly characterize your influent wastewater and perform jar tests whenever a significant change is suspected, such as after a new batch of dye solution is prepared.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common coagulants for Reactive Green 12 removal?

A1: Common and effective coagulants for the removal of reactive dyes like Reactive Green 12 include aluminum sulfate (alum), ferric chloride (FeCl₃), and ferrous sulfate (FeSO₄).[1][8] Polyaluminium chloride (PAC) is also a widely used coagulant for reactive dye removal.[10][11]

Q2: How does pH affect the coagulation process for Reactive Green 12?

A2: The pH of the wastewater is a critical factor that influences the surface charge of the dye molecules and the hydrolysis of the coagulant. For the removal of Reactive Green 12, ferric chloride has shown maximum efficiency at a pH of 6, while alum performs best at a pH of 8.[1] Ferrous sulfate has been shown to be more effective in acidic conditions, around pH 2.[1]

Q3: What is the purpose of a jar test?

A3: A jar test is a laboratory procedure that simulates the coagulation and flocculation processes in a water treatment plant.[4][5] It is used to determine the optimal operating conditions, such as the most effective coagulant, the optimal coagulant dosage, and the optimal pH for the treatment of a specific wastewater.[5]

Q4: Can temperature impact the removal of Reactive Green 12?

A4: Yes, temperature can affect the efficiency of the coagulation process. Lower water temperatures can slow down the chemical reactions and may require higher doses of coagulant for effective treatment.[2]

Q5: What is the role of coagulant aids?

A5: Coagulant aids are substances, often polymers, that are added in small amounts to improve the coagulation and flocculation process.[12] They can help to produce larger, denser, and more stable flocs that settle more quickly.[6] This can be particularly useful when dealing with wastewater that has low turbidity.

Q6: What are the typical rapid and slow mixing parameters in a jar test?

A6: In a typical jar test for dye removal, the rapid mixing phase is performed at a high speed (e.g., 100-200 rpm) for a short duration (e.g., 1 minute) to ensure the coagulant is thoroughly dispersed.[1][7] This is followed by a slow mixing phase at a lower speed (e.g., 25-40 rpm) for a longer period (e.g., 15-30 minutes) to promote the formation of flocs.[4][13]

Data Presentation

Table 1: Optimal Conditions for Reactive Green 12 and COD Removal

CoagulantOptimal pHOptimal Dosage (mg/L)Max RG-12 Removal (%)Max COD Removal (%)Sludge Volume (mL/L)
Ferric Chloride6100988812
Alum8100958814
Ferrous Sulfate230070500.5
Data sourced from a study with initial RG-12 concentration of 50 mg/L and COD of 600 mg/L.[1][8]

Experimental Protocols

Jar Test Procedure for Determining Optimal Coagulant Dosage

This protocol outlines the steps for conducting a jar test to find the optimal coagulant dosage for the removal of Reactive Green 12.

1. Materials and Equipment:

  • Jar testing apparatus with multiple paddles and variable speed control

  • Beakers (typically 1000 mL)

  • Pipettes for accurate dosing of coagulant stock solution

  • pH meter

  • Spectrophotometer to measure dye concentration

  • Wastewater containing Reactive Green 12

  • Coagulant stock solution (e.g., 1 g/L)

  • Acid and base for pH adjustment (e.g., HCl and NaOH)

2. Preparation:

  • Prepare a stock solution of the coagulant. For example, to make a 1 g/L (1000 mg/L) stock solution, dissolve 1 gram of the coagulant in 1 liter of deionized water.

  • Fill each beaker with a known volume of the Reactive Green 12 wastewater (e.g., 1000 mL).[4]

  • Place the beakers in the jar testing apparatus.

3. pH Adjustment:

  • Measure the initial pH of the wastewater in each beaker.

  • Adjust the pH of each beaker to the desired level using the acid or base solution. For example, when testing ferric chloride, adjust the pH to 6.[1]

4. Coagulant Dosing:

  • While the paddles are off, add a different dose of the coagulant stock solution to each beaker. For example, you might add 10, 25, 50, 100, and 300 mg/L of the coagulant.[1] One beaker should be a control with no coagulant added.

5. Rapid Mix:

  • Turn on the stirrer and operate it at a high speed (e.g., 200 rpm) for a short period (e.g., 1 minute).[1] This ensures that the coagulant is rapidly and thoroughly dispersed throughout the wastewater.

6. Slow Mix (Flocculation):

  • Reduce the stirring speed to a slow mix setting (e.g., 30 rpm) for a longer duration (e.g., 30 minutes).[1] This gentle mixing promotes the collision of destabilized particles to form larger flocs.

7. Settling:

  • Turn off the stirrer and allow the flocs to settle for a specified period (e.g., 30 minutes).[1]

8. Analysis:

  • Carefully collect a sample of the supernatant (the clear liquid above the settled sludge) from each beaker.

  • Measure the final dye concentration of the supernatant using a spectrophotometer at the maximum wavelength of Reactive Green 12.

  • Calculate the percentage of dye removal for each coagulant dose.

  • Observe and record the characteristics of the floc in each beaker (e.g., size, density, settling rate).

  • The optimal coagulant dosage is the one that provides the highest dye removal with good floc formation and settling characteristics.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_jar_test Jar Test Procedure cluster_analysis Analysis prep1 Prepare Wastewater Samples ph_adjust Adjust pH prep1->ph_adjust prep2 Prepare Coagulant Stock Solution add_coagulant Add Coagulant Doses prep2->add_coagulant ph_adjust->add_coagulant rapid_mix Rapid Mix (200 rpm, 1 min) add_coagulant->rapid_mix slow_mix Slow Mix (30 rpm, 30 min) rapid_mix->slow_mix settle Settle (30 min) slow_mix->settle collect_supernatant Collect Supernatant settle->collect_supernatant measure_dye Measure Final Dye Concentration collect_supernatant->measure_dye calc_removal Calculate % Removal measure_dye->calc_removal determine_optimum Determine Optimal Dosage calc_removal->determine_optimum

Caption: Workflow for Jar Test Optimization.

Coagulation_Flocculation_Process cluster_input Inputs cluster_process Coagulation-Flocculation cluster_output Outputs wastewater Wastewater with Reactive Green 12 (Colloidal Particles) rapid_mix Rapid Mixing (Charge Neutralization) wastewater->rapid_mix coagulant Coagulant (e.g., Ferric Chloride) coagulant->rapid_mix slow_mix Slow Mixing (Floc Formation) rapid_mix->slow_mix Destabilized Particles settling Settling slow_mix->settling Flocs treated_water Treated Water (Clarified Effluent) settling->treated_water sludge Sludge (Settled Flocs) settling->sludge

Caption: Coagulation-Flocculation Mechanism.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactive Green Dyes: Reactive Green 12 vs. Alternatives

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for a variety of applications, from textile dyeing to biochemical assays. This guide provides an objective co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for a variety of applications, from textile dyeing to biochemical assays. This guide provides an objective comparison of the performance of Reactive Green 12 against another common reactive green dye, Reactive Green 19, with a focus on their chemical properties and performance characteristics in textile applications. The information is supported by available data and standardized experimental protocols.

Executive Summary

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, leading to high wash fastness. The performance of a reactive dye is significantly influenced by its reactive group. Reactive Green 12 utilizes a trichloropyrimidinyl reactive group, while Reactive Green 19 contains a monochlorotriazine group. This fundamental difference in their chemical structure dictates their reactivity, application conditions, and overall performance. Generally, dyes with trichloropyrimidinyl groups are more reactive than those with monochlorotriazine groups, allowing for dyeing at lower temperatures. However, this higher reactivity can also lead to a greater propensity for hydrolysis. In contrast, monochlorotriazine dyes require more energy-intensive application conditions but can offer better dye bath stability.

Chemical Structures and Properties

A key differentiator between reactive dyes is the nature of their reactive group, which dictates the mechanism and efficiency of the dye-fiber reaction.

Reactive Green 12 is characterized by the presence of a trichloropyrimidinyl reactive group. The three chlorine atoms on the pyrimidine ring make it a highly reactive dye.

Reactive Green 19 , on the other hand, contains a monochlorotriazine (MCT) reactive group. With only one reactive chlorine atom on the triazine ring, it is generally less reactive than dichlorotriazine or trichloropyrimidinyl dyes.[1][2]

PropertyReactive Green 12Reactive Green 19
C.I. Name Reactive Green 12Reactive Green 19
CAS Number 72152-45-5[3][4]61931-49-5
Molecular Formula C60H29Cl3N16NiO21S7・6Na[3]C40H23Cl2N15Na6O19S6
Reactive Group Trichloropyrimidinyl[5]Monochlorotriazine[6]
Chromophore Phthalocyanine and AzoAzo

Performance Comparison

The performance of reactive dyes is evaluated based on several key parameters, including fixation efficiency, build-up, leveling properties, and color fastness. While direct comparative data for Reactive Green 12 and Reactive Green 19 from a single study is limited, a comparison can be drawn based on the known characteristics of their respective reactive groups.

Fixation Efficiency

Fixation efficiency refers to the percentage of dye that covalently bonds with the fiber compared to the total amount of dye used. Higher fixation is desirable as it leads to less dye wastage and reduced effluent load. Bifunctional reactive dyes, which contain two reactive groups, generally exhibit higher fixation rates than monofunctional dyes.[7]

Monochlorotriazine dyes like Reactive Green 19 are known to have good fixation efficiency, particularly at higher temperatures (around 80°C).[2][8]

DyeReactive Group TypeTypical Fixation Efficiency
Reactive DyesMonofunctional50-70%[7]
Reactive DyesBifunctional70-85%[7]
Build-Up Properties

Build-up refers to the ability of a dye to produce deeper shades with increasing dye concentration. Good build-up is essential for achieving dark and saturated colors economically. This property is influenced by the dye's substantivity (affinity for the fiber) and its fixation efficiency at higher concentrations. Bifunctional reactive dyes often exhibit good build-up properties.[9]

Leveling Properties

Leveling refers to the uniformity of the dyeing. Good leveling properties ensure that the dye is distributed evenly across the fabric without patchiness or streaks. Leveling is influenced by the rate of dye exhaustion and migration. Dyes with lower reactivity and higher migration properties tend to have better leveling.[10] Given the higher reactivity of the trichloropyrimidinyl group in Reactive Green 12, it may present more challenges in achieving level dyeing compared to the less reactive monochlorotriazine-based Reactive Green 19. The use of appropriate leveling agents can mitigate these issues.[11][12]

Color Fastness

Color fastness is a measure of a dyed fabric's resistance to fading or color change under various conditions such as washing, light exposure, and rubbing. Reactive dyes, in general, offer excellent wash fastness due to the stable covalent bonds formed with the fiber.[13][14]

Color Fastness Data for a Monochlorotriazine-based Reactive Dye (similar to Reactive Green 19)

Fastness PropertyTest MethodRating (1-5, 5 being excellent)
WashingISO 105-C064-5
Perspiration (Acid & Alkali)ISO 105-E044-5
Rubbing (Dry & Wet)ISO 105-X124-5
Light (Xenon Arc)ISO 105-B026 (on a scale of 1-8)

(Note: This is generalized data for MCT dyes and may not represent the exact performance of Reactive Green 19.)

Experimental Protocols

Standardized testing methods are crucial for the accurate assessment and comparison of dye performance.

Determination of Fixation Efficiency

The fixation efficiency of a reactive dye on a cellulosic substrate like cotton can be determined spectrophotometrically.

Workflow for Determining Fixation Efficiency

G cluster_0 Dyeing Process cluster_1 Analysis cluster_2 Calculation Dyeing Exhaust dyeing of cotton fabric with a known concentration of reactive dye. Wash Thoroughly wash the dyed fabric to remove all unfixed, hydrolyzed dye. Dyeing->Wash Extract Extract the fixed dye from a known weight of the washed fabric using a suitable solvent (e.g., pyridine-water). Measure Measure the absorbance of the extracted dye solution using a spectrophotometer at the dye's λmax. Extract->Measure Calculate Calculate the amount of fixed dye using a calibration curve. Measure->Calculate Fixation Fixation Efficiency (%) = (Amount of fixed dye / Initial amount of dye) x 100 Calculate->Fixation Initial Determine the initial amount of dye applied to the fabric. Initial->Fixation

Caption: Workflow for determining the fixation efficiency of a reactive dye.

Methodology:

  • Dyeing: A known weight of cotton fabric is dyed in a bath containing a precisely known concentration of the reactive dye under specified conditions of temperature, time, pH, and electrolyte concentration.

  • Washing: After dyeing, the fabric is subjected to a rigorous washing process to ensure the complete removal of any unfixed and hydrolyzed dye. This typically involves rinsing with cold water, followed by soaping at the boil, and further rinsing.

  • Extraction: A small, accurately weighed sample of the washed and dried dyed fabric is taken, and the covalently bound dye is stripped from the fiber using an appropriate solvent.

  • Spectrophotometric Analysis: The concentration of the stripped dye in the solvent is determined by measuring its absorbance at its wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus known dye concentrations is used for quantification.[9]

  • Calculation: The fixation efficiency is calculated as the ratio of the amount of dye fixed on the fiber to the initial amount of dye taken for dyeing, expressed as a percentage.[9]

Color Fastness Testing

Color fastness properties are evaluated according to the International Organization for Standardization (ISO) 105 standards.[15][16]

Dye-Fiber Interaction and Fastness

G cluster_0 Reactive Dyeing cluster_1 Resulting Properties RD Reactive Dye Covalent_Bond Covalent Bond Formation RD->Covalent_Bond Fiber Cellulosic Fiber (-OH) Fiber->Covalent_Bond Alkali Alkali (e.g., Na2CO3) Alkali->Covalent_Bond High_Fastness High Wash Fastness Covalent_Bond->High_Fastness Good_Rubbing_Fastness Good Rubbing Fastness Covalent_Bond->Good_Rubbing_Fastness Good_Light_Fastness Good Light Fastness

Caption: Mechanism of reactive dye fixation leading to high fastness properties.

Key ISO 105 Test Methods:

  • Washing Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with specified adjacent fabrics, is agitated in a soap solution under defined conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.[17]

  • Light Fastness (ISO 105-B02): A textile specimen is exposed to artificial light under specified conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.[14]

  • Rubbing Fastness (ISO 105-X12): A colored textile specimen is rubbed with a dry and a wet white cotton cloth. The degree of color transfer to the white cloths is assessed using a grey scale for staining.[15]

  • Perspiration Fastness (ISO 105-E04): A textile specimen, in contact with adjacent fabrics, is treated with two different solutions containing histidine (one acidic, one alkaline) to simulate perspiration. The specimen is subjected to a fixed mechanical pressure and left in a warm environment for a set time. The change in color and staining are then assessed.

Conclusion

The choice between Reactive Green 12 and other reactive green dyes like Reactive Green 19 depends on the specific application requirements and processing capabilities. Reactive Green 12, with its highly reactive trichloropyrimidinyl group, is suitable for dyeing processes where lower temperatures are preferred. However, careful control of dyeing parameters is crucial to minimize hydrolysis and ensure level dyeing. Reactive Green 19, a monochlorotriazine dye, offers good all-around performance with potentially better dye bath stability and leveling properties, albeit at the cost of higher energy consumption due to the need for higher fixation temperatures. For applications demanding high fastness and reproducibility, bifunctional reactive dyes, which may include a combination of reactive groups, often provide superior performance.[9] Further direct comparative studies with comprehensive quantitative data would be beneficial for a more definitive selection.

References

Comparative

Performance Showdown: Reactive Green 12 vs. Direct Dyes for Cotton Coloration

A Comparative Guide for Researchers and Textile Scientists The selection of a dye system for cotton is a critical decision in textile science, directly impacting the final product's performance, durability, and environme...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Textile Scientists

The selection of a dye system for cotton is a critical decision in textile science, directly impacting the final product's performance, durability, and environmental footprint. This guide provides an in-depth, objective comparison between Reactive Green 12 and a representative direct dye, focusing on their performance characteristics for coloring cotton fibers. The comparison is supported by experimental data on key performance metrics, including color fastness to washing, light, and rubbing.

Executive Summary

Reactive Green 12 demonstrates superior performance in all tested fastness categories compared to traditional direct dyes. This enhanced performance is primarily attributed to the fundamental difference in their dye-fiber interaction. Reactive dyes, such as Reactive Green 12, form strong, permanent covalent bonds with the hydroxyl groups of cotton's cellulose molecules under alkaline conditions.[1] This chemical bond makes the dye an integral part of the fiber, leading to exceptional color fastness.[1] In contrast, direct dyes adhere to cotton fibers through weaker intermolecular forces like hydrogen bonds and van der Waals forces.[1] This physical attraction results in lower fastness properties, particularly to washing.

Quantitative Performance Comparison

The following table summarizes the comparative performance data for Reactive Green 12 and a typical direct dye on cotton fabric. The fastness properties were evaluated based on standard ISO testing methods.

Performance MetricReactive Green 12Direct Dye (Representative)Test Method
Wash Fastness (Color Change)4-52-3ISO 105-C06
Wash Fastness (Staining on Cotton)4-52-3ISO 105-C06
Light Fastness (Blue Wool Scale)5-63-4ISO 105-B02
Rubbing Fastness (Dry)4-53-4ISO 105-X12
Rubbing Fastness (Wet)42-3ISO 105-X12

Dye-Fiber Interaction Mechanisms

The distinct performance characteristics of reactive and direct dyes stem from their different mechanisms of interaction with the cotton fiber.

Dye_Fiber_Interaction cluster_0 Reactive Green 12 cluster_1 Direct Dye ReactiveDye Reactive Green 12 CovalentBond Formation of a Strong Covalent Bond ReactiveDye->CovalentBond Reacts with CottonFiber_R Cotton Fiber (-OH groups) CottonFiber_R->CovalentBond Activated by Alkali Alkali (e.g., Soda Ash) Alkali->CottonFiber_R DirectDye Direct Dye Adsorption Adsorption via Hydrogen Bonds & van der Waals Forces DirectDye->Adsorption CottonFiber_D Cotton Fiber CottonFiber_D->Adsorption

A diagram illustrating the dye-fiber interaction mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

I. Dyeing Process

The dyeing of cotton fabric was carried out using laboratory-scale equipment to ensure controlled conditions.

A. Reactive Green 12 Dyeing Protocol

  • Recipe:

    • Reactive Green 12: 2% on weight of fabric (owf)

    • Glauber's Salt (Na₂SO₄): 60 g/L

    • Soda Ash (Na₂CO₃): 20 g/L

    • Wetting Agent: 1 g/L

    • Liquor Ratio: 1:20

  • Procedure:

    • The dye bath was set at 50°C with the wetting agent and the pre-wetted cotton fabric.

    • The Reactive Green 12 dye was added, and the temperature was gradually raised to 80°C over 30 minutes.

    • Glauber's salt was added in three portions at 10-minute intervals.

    • Dyeing was continued for another 30 minutes at 80°C.

    • Soda ash was then added to the dye bath to initiate the fixation of the dye to the cotton fiber.

    • The dyeing process was continued for a further 60 minutes at 80°C.

    • The dyed fabric was then rinsed thoroughly, soaped at the boil to remove unfixed dye, and dried.

B. Direct Dye Dyeing Protocol

  • Recipe:

    • Direct Dye: 2% (owf)

    • Common Salt (NaCl): 20 g/L[2]

    • Soda Ash (Na₂CO₃): 2 g/L[3]

    • Wetting Agent: 1 g/L[3]

    • Liquor Ratio: 1:40[3]

  • Procedure:

    • The dye bath was prepared with the direct dye, wetting agent, and soda ash at room temperature.

    • The pre-wetted cotton fabric was introduced into the dye bath.

    • The temperature was raised to 95°C over 30 minutes.[2]

    • Common salt was added in two portions.

    • Dyeing was continued at 95°C for 45-60 minutes.[4]

    • The dye bath was allowed to cool, and the fabric was rinsed and dried. An after-treatment with a cationic fixing agent can be applied to improve wash fastness.[2]

II. Fastness Testing Protocols

The color fastness of the dyed cotton samples was evaluated according to the following ISO standards:

  • Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multifibre strip, is laundered under specified conditions. The change in color of the specimen and the degree of staining of the adjacent fabric are evaluated using grey scales.

  • Light Fastness (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source that mimics natural daylight. The dyed specimen is exposed to the light source under controlled conditions, and the change in color is assessed by comparing it with a set of blue wool references.

  • Rubbing Fastness (ISO 105-X12): This test evaluates the resistance of the color to rubbing and staining other materials. A dry and a wet cotton cloth are rubbed against the dyed specimen under specified pressure. The degree of color transfer to the rubbing cloths is assessed using a grey scale for staining.

Experimental Workflow

The following diagram outlines the logical flow of the experimental process, from material preparation to final performance evaluation.

Experimental_Workflow Start Start: Scoured & Bleached Cotton Fabric Dyeing Dyeing Process Start->Dyeing ReactiveDyeing Reactive Green 12 Dyeing Dyeing->ReactiveDyeing Group A DirectDyeing Direct Dye Dyeing Dyeing->DirectDyeing Group B PostDyeing Rinsing, Soaping & Drying ReactiveDyeing->PostDyeing DirectDyeing->PostDyeing FastnessTesting Color Fastness Testing PostDyeing->FastnessTesting WashTest Wash Fastness (ISO 105-C06) FastnessTesting->WashTest LightTest Light Fastness (ISO 105-B02) FastnessTesting->LightTest RubbingTest Rubbing Fastness (ISO 105-X12) FastnessTesting->RubbingTest DataAnalysis Data Analysis & Comparison WashTest->DataAnalysis LightTest->DataAnalysis RubbingTest->DataAnalysis End End: Performance Guide DataAnalysis->End

A flowchart of the experimental workflow.

Conclusion

For applications demanding high performance and durability, particularly in terms of wash and light fastness, Reactive Green 12 is the superior choice for dyeing cotton. The formation of a covalent bond between the dye and the fiber ensures long-lasting color retention. While direct dyes offer a simpler and often more economical dyeing process, their reliance on weaker physical forces for adhesion results in significantly lower fastness properties, making them more suitable for applications where color longevity is less critical. Researchers and professionals in drug development, where textile components may undergo stringent sterilization or cleaning processes, should prioritize the use of reactive dyes to ensure product integrity and performance.

References

Validation

Assessing the Genotoxicity of Reactive Green 12 and its Metabolites: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the genotoxicity of Reactive Green 12, a dichlorotriazine reactive azo dye, and its metabolites. Due to the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of Reactive Green 12, a dichlorotriazine reactive azo dye, and its metabolites. Due to the limited availability of quantitative genotoxicity data for Reactive Green 12 in standard assays, this document leverages available information on its bio-degradation and compares its potential genotoxic profile with that of other relevant reactive dyes, such as Reactive Green 19 and Reactive Red 120. This guide summarizes existing data, outlines detailed experimental protocols for key genotoxicity assays, and presents signaling pathways and experimental workflows using mandatory visualizations.

Executive Summary

Data Presentation: Comparative Genotoxicity of Reactive Dyes

The following tables summarize the available genotoxicity data for Reactive Green 12 and comparable reactive dyes. It is important to note the absence of quantitative data for Reactive Green 12 in key standardized assays.

Table 1: Genotoxicity of Reactive Green 12 and its Metabolites

Test SystemCompound TestedConcentration(s)ResultsReference(s)
Allium cepa Assay (Chromosomal Aberrations)Reactive Green 12Not SpecifiedData not available in the reviewed literature.-
Allium cepa Assay (Chromosomal Aberrations)Biodegradation MetabolitesNot SpecifiedNo significant increase in chromosomal aberrations was observed, suggesting the metabolites are non-genotoxic.[1][2][3][1][2][3]
Phytotoxicity Assay (Triticum aestivum)Biodegradation MetabolitesNot Specified100% germination and healthy growth, indicating the absence of toxicity.[2][3][2][3]
Ames TestReactive Green 12-No data available.-
Micronucleus AssayReactive Green 12-No data available.-
Comet AssayReactive Green 12-No data available.-

Table 2: Comparative Genotoxicity of Other Reactive Dyes

DyeTest SystemResultsReference(s)
Reactive Green 19 Ames TestWeak mutagenic potential detected in its formulated form.[4][4]
Comet Assay (in vitro, human fibroblasts)No genotoxic effects were observed for the dye extracted from cotton fibers in artificial sweat.
3D Human Dermal EquivalentGenotoxic in a dose-responsive manner.[5]
Reactive Red 120 Micronucleus Assay (in fish)Induced a dose- and time-dependent increase in micronuclei in fish erythrocytes, indicating genotoxic potential.[6][7][6][7]
Ames TestSome studies on azo dyes have shown mutagenic potential, often dependent on the specific chemical structure and metabolic activation.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and can be adapted for the assessment of textile dyes and their metabolites.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to induce mutations that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

General Protocol:

  • Strain Selection: Use a set of at least four different S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and (if used) the S9 mix with molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemical substances.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage.

General Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).

  • Exposure: Treat the cells with the test substance at a range of concentrations, including a negative and a positive control.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine orange).

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration under a microscope.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[8]

General Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then perform electrophoresis at a low voltage.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).

Mandatory Visualizations

Experimental Workflow for Genotoxicity Assessment

G Genotoxicity Assessment Workflow cluster_0 Initial Screening cluster_1 Genotoxicity Assays cluster_2 Data Analysis & Interpretation A Test Substance (e.g., Reactive Green 12) B Biodegradation (Bacterial Culture) A->B D Ames Test (S. typhimurium) A->D E Micronucleus Assay (Mammalian Cells) A->E F Comet Assay (Mammalian Cells) A->F C Metabolite Mixture B->C C->D C->E C->F G Quantitative Data (Revertants, MN Freq., % Tail DNA) D->G E->G F->G H Statistical Analysis G->H I Genotoxicity Assessment H->I

Fig. 1: Workflow for assessing the genotoxicity of a substance and its metabolites.
Potential Metabolic Pathway of Reactive Azo Dyes

G General Metabolic Pathway of Azo Dyes A Parent Azo Dye (R1-N=N-R2) B Azo Reductase (Bacterial) A->B Metabolic Activation C Cleavage of Azo Bond B->C D Aromatic Amine 1 (R1-NH2) C->D E Aromatic Amine 2 (R2-NH2) C->E F Further Degradation (Oxidation, etc.) D->F E->F G Less Toxic/Non-Toxic Metabolites F->G

Fig. 2: A generalized pathway for the bacterial degradation of azo dyes.

Discussion and Conclusion

The available evidence suggests that the biodegradation of Reactive Green 12 leads to a significant reduction in toxicity, with its metabolites showing no genotoxic effects in the Allium cepa assay. This is a positive indication for the environmental fate and safety of this dye after appropriate treatment. However, the lack of comprehensive quantitative data from a standard battery of genotoxicity tests for both the parent compound and its specific metabolites is a significant knowledge gap.

In contrast, other reactive dyes, such as Reactive Green 19 and Reactive Red 120, have shown evidence of genotoxicity in various test systems. The conflicting results for Reactive Green 19 between 2D and 3D cell culture models highlight the importance of using relevant test systems that mimic in vivo conditions. The positive micronucleus assay results for Reactive Red 120 underscore the potential for some reactive azo dyes to induce chromosomal damage.

For a thorough risk assessment of Reactive Green 12, further research is imperative. This should include:

  • Identification of Metabolites: The precise chemical structures of the main biodegradation metabolites of Reactive Green 12 need to be elucidated.

  • Quantitative Genotoxicity Testing: A complete battery of genotoxicity assays (Ames, micronucleus, and comet assays) should be performed on both the parent Reactive Green 12 dye and its identified metabolites.

  • In Vivo Studies: Depending on the in vitro results, in vivo studies may be warranted to assess the genotoxic potential in a whole-organism context.

References

Comparative

Comparative Efficacy of Coagulants for the Removal of Reactive Green 12: A Comprehensive Guide

This guide provides a comparative analysis of different coagulants for the removal of Reactive Green 12 (RG-12) dye from simulated wastewater. The performance of common chemical coagulants—aluminum sulphate (alum), ferri...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different coagulants for the removal of Reactive Green 12 (RG-12) dye from simulated wastewater. The performance of common chemical coagulants—aluminum sulphate (alum), ferric chloride, and ferrous sulphate—is evaluated based on experimental data, offering researchers and drug development professionals a comprehensive resource for selecting the most effective treatment method.

Performance Comparison of Coagulants

The selection of an appropriate coagulant is critical for the efficient removal of reactive dyes from wastewater. The following table summarizes the performance of aluminum sulphate, ferric chloride, and ferrous sulphate in the removal of Reactive Green 12 dye and Chemical Oxygen Demand (COD) under optimal conditions.

CoagulantOptimal pHOptimal Dosage (mg/L)RG-12 Removal Efficiency (%)COD Removal Efficiency (%)Sludge Volume (mL/L)
Ferric Chloride (FeCl₃)6100988812
Aluminum Sulphate (Alum)6100958814
Ferrous Sulphate (FeSO₄)-30070500.5

Data sourced from studies conducted at initial RG-12 and COD concentrations of 50 mg/L and 600 mg/L, respectively.[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the comparative studies to ensure reproducibility and accurate interpretation of the results.

Materials and Reagents
  • Reactive Green 12 dye

  • Aluminum sulphate (Al₂(SO₄)₃·16H₂O)

  • Ferric chloride (FeCl₃)

  • Ferrous sulphate (FeSO₄)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Distilled water

Preparation of Simulated Wastewater

A stock solution of Reactive Green 12 dye is prepared by dissolving a known weight of the dye powder in distilled water to achieve a specific concentration (e.g., 50 mg/L). The initial Chemical Oxygen Demand (COD) of the simulated wastewater is also adjusted to a specific concentration (e.g., 600 mg/L).[1][2][3]

Coagulation-Flocculation Procedure (Jar Test)

The standard jar test is utilized to determine the optimal coagulant dosage and pH for dye removal. The procedure is as follows:

  • Sample Preparation: A series of beakers are filled with a fixed volume of the simulated wastewater.

  • pH Adjustment: The initial pH of the wastewater in each beaker is adjusted to the desired value using HCl or NaOH.[1][2]

  • Coagulant Addition: Varying dosages of the selected coagulant (e.g., 10, 25, 50, 100, 300, 400 mg/L) are added to each beaker.[2]

  • Rapid Mixing: The solutions are subjected to rapid mixing at a high speed (e.g., 200 rpm) for a short duration (e.g., 1 minute) to ensure uniform dispersion of the coagulant.[1]

  • Slow Mixing (Flocculation): The mixing speed is then reduced (e.g., 30 rpm) for a longer period (e.g., 30 minutes) to promote the formation of flocs.[1]

  • Sedimentation: The mixing is stopped, and the flocs are allowed to settle for a specified time.

  • Analysis: The supernatant is carefully collected from each beaker, and the final dye concentration and COD are measured to determine the removal efficiency.

Analytical Methods
  • Dye Concentration: The concentration of Reactive Green 12 in the supernatant is determined spectrophotometrically by measuring the absorbance at its maximum wavelength.

  • Chemical Oxygen Demand (COD): The COD of the samples is measured using standard analytical methods.

Experimental Workflow

The following diagram illustrates the key stages of the coagulation-flocculation process for the removal of Reactive Green 12.

experimental_workflow cluster_jar_test Jar Test cluster_analysis Analysis prep_dye Prepare RG-12 Solution ph_adjust Adjust pH prep_dye->ph_adjust prep_coag Prepare Coagulant Solutions coag_add Add Coagulant prep_coag->coag_add ph_adjust->coag_add rapid_mix Rapid Mix (200 rpm, 1 min) coag_add->rapid_mix slow_mix Slow Mix (30 rpm, 30 min) rapid_mix->slow_mix settle Sedimentation slow_mix->settle supernatant Collect Supernatant settle->supernatant analyze_dye Measure Final Dye Concentration supernatant->analyze_dye analyze_cod Measure Final COD supernatant->analyze_cod

Coagulation-Flocculation Experimental Workflow

Discussion of Results

The experimental data reveals that ferric chloride is the most effective coagulant for the removal of Reactive Green 12, achieving a 98% removal efficiency at an optimal pH of 6 and a dosage of 100 mg/L.[1][2][3] Aluminum sulphate also demonstrates high efficiency, with 95% removal under the same conditions.[1][2][3] Both ferric chloride and alum are equally effective in reducing COD by 88%.[1][2][3]

Ferrous sulphate is significantly less effective, requiring a much higher dosage (300 mg/L) to achieve a lower removal efficiency of 70% for RG-12 and 50% for COD.[1][2] However, it produces a substantially lower volume of sludge compared to ferric chloride and alum.[1][2][3]

The choice of coagulant will therefore depend on the specific treatment goals. For maximum dye and COD removal, ferric chloride is the superior option. If sludge production is a primary concern, ferrous sulphate may be considered, albeit with a trade-off in removal efficiency.

Conclusion

This comparative guide highlights the superior performance of ferric chloride and aluminum sulphate over ferrous sulphate for the removal of Reactive Green 12 from wastewater. The provided data and experimental protocols offer a solid foundation for researchers to build upon in the development of efficient and effective textile effluent treatment strategies. Further research could explore the efficacy of natural coagulants and the combination of coagulation with other advanced oxidation processes to enhance dye degradation.

References

Validation

validating the non-toxic nature of Reactive Green 12 degradation byproducts

A Comparative Guide for Researchers and Drug Development Professionals The textile industry is a significant contributor to water pollution, with reactive dyes like Reactive Green 12 being a primary concern due to their...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The textile industry is a significant contributor to water pollution, with reactive dyes like Reactive Green 12 being a primary concern due to their complex aromatic structures and potential toxicity. This guide provides a comprehensive comparison of the biodegradation of Reactive Green 12 and its byproducts with other degradation methods and alternative dyes, supported by experimental data. The focus is on validating the non-toxic nature of the byproducts resulting from the microbial degradation of Reactive Green 12, offering a sustainable solution for textile effluent treatment.

Executive Summary

Recent research demonstrates the effective and eco-friendly degradation of Reactive Green 12 using the bacterium Bacillus cereus. Studies confirm that this biodegradation process not only achieves a high rate of decolorization but, more importantly, results in byproducts that are non-toxic. This has been validated through rigorous phytotoxicity and genotoxicity assessments. In comparison to other treatment methods, such as Advanced Oxidation Processes (AOPs), and the degradation of other common reactive dyes, the biodegradation of Reactive Green 12 presents a promising and environmentally benign alternative.

Biodegradation of Reactive Green 12 by Bacillus cereus

A key study has shown that Bacillus cereus can decolorize Reactive Green 12 by up to 97.8% within 12 hours. The degradation of the dye was confirmed through High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) analyses, which indicated the breakdown of the azo bonds responsible for the dye's color.

Validation of Non-Toxic Byproducts

The non-toxic nature of the degradation byproducts of Reactive Green 12 has been established through the following assays:

  • Phytotoxicity Assay using Triticum aestivum (Wheat): This test assesses the impact of the degraded products on plant growth.

  • Genotoxicity Assay using Allium cepa (Onion): This assay evaluates the potential of the byproducts to cause genetic damage.

The results from these assays have conclusively shown that the metabolites produced from the biodegradation of Reactive Green 12 are non-toxic.

Comparative Analysis

To provide a broader perspective, this section compares the biodegradation of Reactive Green 12 with alternative degradation methods and other commonly used reactive dyes.

Comparison of Degradation Methods for Reactive Dyes
Degradation MethodTarget DyeEfficiencyByproduct ToxicityReference
Biodegradation Reactive Green 12 Up to 97.8% decolorization Non-toxic Singh et al., 2024
Advanced Oxidation (Ozonation)Reactive Black 5High decolorizationCan form toxic byproductsGeneral AOP literature
Advanced Oxidation (Fenton)Reactive Blue 19High degradationPotential for toxic intermediatesGeneral AOP literature
Photocatalytic DegradationReactive Red 135VariableDependent on mineralization extentGeneral AOP literature
Toxicity Comparison of Degradation Byproducts of Different Reactive Dyes
Reactive DyeDegradation MethodPhytotoxicity of ByproductsGenotoxicity of Byproducts
Reactive Green 12 Biodegradation (B. cereus) Non-toxic (100% germination of T. aestivum) Non-genotoxic (No chromosomal aberrations in A. cepa)
Reactive Black 5BiodegradationReduced toxicity compared to parent dyeReduced genotoxicity
Reactive Blue 19Advanced OxidationVariable, can be toxicPotential for genotoxic intermediates

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to replicate and validate these findings.

Biodegradation of Reactive Green 12

Organism: Bacillus cereus

Procedure:

  • Prepare a nutrient broth medium and inoculate with a pure culture of Bacillus cereus.

  • Incubate the culture until a sufficient cell density is reached.

  • Introduce Reactive Green 12 dye into the bacterial culture at a specific concentration.

  • Incubate the mixture under controlled conditions (temperature, pH, and agitation).

  • Monitor the decolorization of the dye over time using a UV-Vis spectrophotometer.

  • At the end of the incubation period, separate the bacterial biomass from the supernatant containing the degradation byproducts for further analysis.

Phytotoxicity Assay (Triticum aestivum)

Test Organism: Triticum aestivum (Wheat) seeds

Procedure:

  • Sterilize the wheat seeds to prevent fungal and bacterial contamination.

  • Prepare different concentrations of the treated effluent (containing degradation byproducts) and a control (distilled water).

  • Place a set number of seeds in petri dishes lined with filter paper for each concentration and the control.

  • Moisten the filter paper with the respective test solutions.

  • Incubate the petri dishes in the dark at a constant temperature for a specified period (e.g., 7 days).

  • Measure the germination percentage, root length, and shoot length for each group.

  • Calculate the Germination Index (GI) to assess the level of phytotoxicity.

Genotoxicity Assay (Allium cepa)

Test Organism: Allium cepa (Onion) bulbs

Procedure:

  • Select healthy and equal-sized onion bulbs.

  • Remove the outer dry scales and place the bulbs in beakers with distilled water to allow root growth.

  • Once the roots reach a certain length (e.g., 2-3 cm), expose the bulbs to different concentrations of the treated effluent and a control (distilled water) for a specific duration (e.g., 48 hours).

  • After the exposure period, fix the root tips in a suitable fixative (e.g., Carnoy's fixative).

  • Prepare microscopic slides of the root tip meristematic cells using the squash technique and a suitable stain (e.g., Acetocarmine or Orcein).

  • Observe the slides under a microscope to determine the Mitotic Index (MI) and the frequency of chromosomal aberrations in different mitotic stages.

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

G cluster_degradation Biodegradation Pathway of Reactive Green 12 Reactive Green 12 Reactive Green 12 Azo Bond Cleavage Azo Bond Cleavage Reactive Green 12->Azo Bond Cleavage Enzymatic Action Bacillus cereus Bacillus cereus Bacillus cereus->Azo Bond Cleavage Intermediate Metabolites Intermediate Metabolites Azo Bond Cleavage->Intermediate Metabolites Non-toxic Byproducts Non-toxic Byproducts Intermediate Metabolites->Non-toxic Byproducts Further Degradation

Caption: Biodegradation pathway of Reactive Green 12.

G cluster_workflow Toxicity Assessment Workflow Degraded Effluent Degraded Effluent Phytotoxicity Assay\n(Triticum aestivum) Phytotoxicity Assay (Triticum aestivum) Degraded Effluent->Phytotoxicity Assay\n(Triticum aestivum) Genotoxicity Assay\n(Allium cepa) Genotoxicity Assay (Allium cepa) Degraded Effluent->Genotoxicity Assay\n(Allium cepa) Data Analysis Data Analysis Phytotoxicity Assay\n(Triticum aestivum)->Data Analysis Genotoxicity Assay\n(Allium cepa)->Data Analysis Non-Toxic Validation Non-Toxic Validation Data Analysis->Non-Toxic Validation

Caption: Workflow for toxicity assessment.

Eco-Friendly Alternatives to Reactive Green 12

For researchers and manufacturers seeking to adopt more sustainable practices from the outset, several eco-friendly alternatives to synthetic reactive dyes are available. These include:

  • Natural Dyes: Derived from plant sources (e.g., indigo, madder), minerals, and insects.

  • Bio-synthetic Dyes: Produced through microbial fermentation, offering a more controlled and scalable alternative to traditional natural dyes.

  • Low-Impact Fiber-Reactive Dyes: These are synthetic dyes that have been optimized to have a higher fixation rate, requiring less salt and alkali, and are free from heavy metals.

Conclusion

The biodegradation of Reactive Green 12 by Bacillus cereus presents a highly effective and environmentally sound method for treating textile effluents. The resulting byproducts have been scientifically validated as non-toxic through phytotoxicity and genotoxicity assays. This approach offers a significant advantage over other degradation methods that may produce harmful intermediates. For a truly sustainable textile industry, a combination of treating existing dye effluents through methods like biodegradation and transitioning to inherently eco-friendly dye alternatives will be crucial. This guide provides the foundational data and protocols to support researchers and industry professionals in making informed decisions towards a greener future.

Comparative

Reactive Green 12: A Comparative Guide to its Effectiveness in Diverse Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Reactive Green 12, a versatile azo dye, against other relevant azo dyes across various applications. The f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Reactive Green 12, a versatile azo dye, against other relevant azo dyes across various applications. The following sections detail its performance in textile dyeing, affinity chromatography, and its emerging role in biosensor technology, supported by available experimental data and detailed protocols.

Executive Summary

Reactive Green 12 is a synthetic azo dye characterized by its reactive triazine group, enabling it to form covalent bonds with substrates. While it finds primary application in textile dyeing, its unique chemical structure lends itself to specialized uses in biotechnology and analytical sciences. This guide consolidates available data to offer a comparative perspective on its efficacy.

Textile Dyeing: Performance and Fastness

Table 1: Comparative Performance of Bifunctional Reactive Dyes on Cellulosic Fibers

PropertyBifunctional Reactive Dyes (General)Polyfunctional Reactive Dyes (e.g., Avitera Cardinal SE)
Exhaustion (%) ~65 - 70%[1][2]Generally lower than bifunctional dyes[3]
Fixation (%) ~70 - 85%[1]> 90%[3]
Wash Fastness (ISO 105-C06) Good to Excellent (Gray Scale Rating: 4-5)[2]Very Good to Excellent (Gray Scale Rating: 4-5)[3]
Light Fastness (ISO 105-B02) Medium to Good[4]Not specified

Note: Data for Reactive Green 12 is not specified in the available literature. The data for bifunctional dyes serves as a general comparison.

Affinity Chromatography: A Tool for Protein Purification

Reactive dyes, including those from the triazine class like Reactive Green 12, are widely used as affordable and stable ligands in affinity chromatography for protein purification. Their chemical structure allows for selective binding to a variety of proteins, particularly those with nucleotide-binding sites.

Table 2: Protein Binding Capacity of Various Reactive Dyes in Affinity Chromatography

Dye LigandTarget ProteinAdsorption/Binding CapacityReference
Reactive Green 19 Lysozyme60.8 mg/mL[5]
Cibacron Blue F3GA Human Serum Albumin (HSA)147 mg/g[6]
Procion Red HE-3B 5,10-methylenetetrahydrofolate reductaseKd value: 0.9-1.2 µM[7]
Reactive Red 120 LysozymeNot specified[1]
Reactive Green 12 Not specifiedData not available

Biosensor Development: An Emerging Application

Azo dyes are being explored for their potential in the development of biosensors due to their electrochemical and colorimetric properties. While specific applications of Reactive Green 12 in this field are not well-documented, the broader class of azo dyes has shown promise in the detection of various analytes.

Table 3: Performance of Azo Dye-Based Biosensors

AnalyteAzo Dye-Based Sensor PrincipleLimit of Detection (LOD)Reference
Monosaccharides (e.g., Glucose) Boronic acid-substituted azobenzenes (Colorimetric)Kd for D-glucose: 370 mM[8]
Phenolic Azo Dyes (e.g., Eriochrome Black T) Laccase-based amperometric biosensorNot specified[5]
Hypoxia-like conditions 3-azo-conjugated BODIPY dyes (Fluorescent)Not specified[9]
Reactive Green 12-based biosensor Not specifiedData not available

Experimental Protocols

Textile Dyeing Performance Evaluation

This method determines the resistance of the color of textiles to domestic or commercial laundering.

Apparatus:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (6 mm diameter)

  • Multifiber adjacent fabric

  • Grey scale for assessing color change and staining

Procedure:

  • A 10cm x 4cm specimen of the dyed fabric is stitched together with a same-sized piece of multifiber fabric.

  • The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution (e.g., 4 g/L ECE detergent and 1 g/L sodium perborate) and stainless-steel balls.[10]

  • The container is agitated in the Launder-Ometer for a specified time (e.g., 30 minutes) and temperature (e.g., 40°C or 60°C).

  • After washing, the specimen is rinsed twice with distilled water and then with cold tap water.[11]

  • The specimen is squeezed and dried at a temperature not exceeding 60°C.

  • The color change of the dyed specimen and the staining on the multifiber fabric are assessed using the grey scales under standard lighting conditions.[10]

This test measures the resistance of the dye to fading upon exposure to an artificial light source that simulates natural daylight.

Apparatus:

  • Xenon arc fading lamp apparatus

  • Blue wool standards (rating 1-8)

  • Grey scale for assessing color change

Procedure:

  • A specimen of the dyed fabric is mounted on a card.

  • The specimen and a set of blue wool standards are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified color change is observed on the specimen or the blue wool standards.

  • The light fastness of the specimen is rated by comparing the degree of fading with that of the blue wool standards. A rating of 1 indicates very poor light fastness, while a rating of 8 indicates exceptional light fastness.[6][12]

Dye-Ligand Affinity Chromatography

This protocol outlines the general steps for purifying a target protein using a reactive dye-ligand affinity column.

Materials:

  • Reactive dye-agarose resin (e.g., Reactive Green 12 immobilized on agarose)

  • Chromatography column

  • Equilibration/Wash Buffer (e.g., Tris-HCl buffer at a specific pH)

  • Elution Buffer (e.g., Equilibration buffer with high salt concentration, or a specific ligand)

  • Crude protein extract

Procedure:

  • Column Packing: The reactive dye-agarose resin is packed into a chromatography column.

  • Equilibration: The column is equilibrated by washing with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: The crude protein extract is loaded onto the column.

  • Washing: The column is washed with several column volumes of Wash Buffer to remove unbound proteins.

  • Elution: The bound target protein is eluted from the column by passing the Elution Buffer through it. The change in buffer composition disrupts the binding between the dye and the protein.

  • Analysis: The collected fractions are analyzed for protein concentration and purity (e.g., by SDS-PAGE and spectrophotometry).

Enzymatic Biosensor for Azo Dye Detection

This protocol describes a general workflow for an amperometric biosensor using an immobilized enzyme to detect phenolic azo dyes.

Components:

  • Working electrode with immobilized enzyme (e.g., laccase)

  • Reference electrode

  • Counter electrode

  • Electrolyte solution (buffer)

  • Amperometric measurement device

Procedure:

  • Enzyme Immobilization: The enzyme (e.g., laccase) is immobilized on the surface of the working electrode.

  • Assembly: The electrodes are assembled into an electrochemical cell containing the buffer solution.

  • Baseline Measurement: A stable baseline current is established.

  • Sample Addition: The sample containing the azo dye is introduced into the cell.

  • Enzymatic Reaction: The immobilized enzyme catalyzes the oxidation or reduction of the azo dye.

  • Signal Detection: The change in current resulting from the enzymatic reaction is measured. The magnitude of the current change is proportional to the concentration of the azo dye.

Visualizations

Affinity_Chromatography_Workflow start Start pack_column Pack column with Reactive Dye-Agarose Resin start->pack_column equilibrate Equilibrate column with Binding Buffer pack_column->equilibrate load_sample Load crude protein sample equilibrate->load_sample wash Wash with Binding Buffer to remove unbound proteins load_sample->wash elute Elute with Elution Buffer (e.g., high salt or specific ligand) wash->elute collect_fractions Collect fractions of purified protein elute->collect_fractions analysis Analyze fractions (SDS-PAGE, Spectrophotometry) collect_fractions->analysis end End analysis->end

Affinity Chromatography Workflow

Relaxin_Signaling_Pathway cluster_membrane Cell Membrane RXFP1 RXFP1 Receptor PI3K PI3K RXFP1->PI3K Activates ERK ERK RXFP1->ERK Activates Relaxin Relaxin Relaxin->RXFP1 Binds Triazine Triazine-based Dye (e.g., Reactive Green 12) Triazine->RXFP1 Inhibits AKT AKT PI3K->AKT Activates NOS NOS2 / NOS3 AKT->NOS ERK->NOS NO Nitric Oxide (NO) NOS->NO Produces

Inhibition of Relaxin Signaling by Triazine Compounds

References

Validation

Unveiling Nature's Arsenal: A Comparative Analysis of Bacterial Strains for the Degradation of Reactive Green 12

For researchers, scientists, and drug development professionals, the efficient and eco-friendly degradation of synthetic dyes is a critical challenge. This guide provides a comparative analysis of different bacterial str...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and eco-friendly degradation of synthetic dyes is a critical challenge. This guide provides a comparative analysis of different bacterial strains capable of breaking down the recalcitrant azo dye, Reactive Green 12. We present supporting experimental data, detailed methodologies, and visualizations to aid in the selection and optimization of microbial solutions for bioremediation.

The textile industry is a major consumer of synthetic dyes, with azo dyes being the most prevalent class. Their complex aromatic structures make them resistant to conventional wastewater treatment methods, posing a significant environmental threat. Bioremediation using microorganisms offers a promising and sustainable alternative. This guide focuses on the comparative efficacy of various bacterial strains in degrading Reactive Green 12, a widely used but environmentally persistent green azo dye.

Performance Snapshot: Bacterial Degradation of Reactive Green Dyes

The following table summarizes the quantitative data on the degradation of Reactive Green 12 and the closely related Reactive Green 19 by different bacterial strains. This data highlights the varying efficiencies and optimal conditions for dye decolorization.

Bacterial Strain/ConsortiumDyeInitial Dye Concentration (mg/L)Degradation/Decolorization Efficiency (%)TimeKey Conditions
Bacillus cereus SSCReactive Green 1250, 100, 200, 400, 50097.812 hoursNot specified
Bacillus megateriumReactive Green 19Not specified92.348 hourspH 11.3, 37°C
Bacillus velezensisReactive Green 19Not specified84.248 hourspH 11.3, 37°C
Pseudomonas aeruginosaReactive Green 1950949 dayspH 7, 37°C
Micrococcus sp.Azo Dyes (general)56>95 (for a mix of reactive azo dyes)24 hourspH 7, 37°C
Enterobacter sp.Reactive Dyes (general)Not specifiedHigh efficiency reportedNot specifiedNot specified
Proteus vulgaris & Micrococcus glutamicus (Consortium)Green HE4BD (azo dye)Not specifiedRapid decolorization reportedNot specifiedNot specified

Deciphering the Degradation Process: Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Reactive Green 12 degradation.

Bacterial Culture and Decolorization Assay

This protocol outlines the general procedure for assessing the dye decolorization potential of a bacterial strain.

  • Bacterial Inoculum Preparation: A single colony of the bacterial strain is inoculated into a nutrient broth and incubated at 37°C for 24 hours to obtain a fresh culture.

  • Decolorization Medium: A mineral salt medium (MSM) is prepared containing essential nutrients for bacterial growth. The composition can vary but a typical formulation includes (g/L): K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (1.0), MgSO₄·7H₂O (0.2), NaCl (0.5), and a carbon source like glucose (10).

  • Decolorization Experiment:

    • A specific concentration of Reactive Green 12 dye (e.g., 100 mg/L) is added to the sterilized MSM.

    • The medium is inoculated with a standardized bacterial culture (e.g., 1% v/v).

    • The flasks are incubated under specific conditions of temperature (e.g., 37°C) and agitation (e.g., 120 rpm) or static conditions, depending on the bacterial strain's oxygen requirement for optimal degradation.

    • Samples are withdrawn at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

    • The samples are centrifuged to pellet the bacterial cells.

    • The absorbance of the supernatant is measured at the maximum wavelength (λmax) of Reactive Green 12 (around 630 nm) using a UV-Vis spectrophotometer.

    • The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analytical Techniques for Degradation Confirmation

To confirm that decolorization is due to biodegradation rather than biosorption, and to identify the breakdown products, the following analytical techniques are employed.

  • UV-Vis Spectrophotometry:

    • Objective: To monitor the decrease in dye concentration and observe changes in the spectral profile.

    • Protocol: The supernatant from the decolorization assay is scanned over a wavelength range (e.g., 200-800 nm). The disappearance of the major visible peak corresponding to the dye's chromophore and the appearance of new peaks can indicate degradation.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Objective: To identify changes in the functional groups of the dye molecule after bacterial treatment.

    • Protocol:

      • The supernatant containing the degraded products is extracted with a suitable solvent (e.g., ethyl acetate).

      • The solvent is evaporated to obtain the dried extract.

      • The extract is mixed with KBr to form a pellet.

      • The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. The disappearance of the characteristic peak for the azo bond (-N=N-) around 1450 cm⁻¹ is a key indicator of degradation.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To separate and quantify the parent dye and its degradation metabolites.

    • Protocol:

      • The supernatant is filtered through a 0.22 µm syringe filter.

      • An aliquot is injected into an HPLC system equipped with a C18 column.

      • A suitable mobile phase (e.g., a gradient of methanol and water) is used for elution.

      • Detection is performed using a UV-Vis or Diode Array Detector (DAD) at the λmax of the dye and other relevant wavelengths. The disappearance of the parent dye peak and the emergence of new peaks at different retention times confirm degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To identify the volatile aromatic amines and other smaller organic molecules formed after the cleavage of the azo bond.

    • Protocol:

      • The extracted metabolites from the supernatant are derivatized if necessary to increase their volatility.

      • The sample is injected into the GC-MS system.

      • The separated compounds are identified by comparing their mass spectra with a standard library (e.g., NIST).

Visualizing the Process: Diagrams and Pathways

Visual representations are crucial for understanding complex biological processes and experimental designs.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Degradation Experiment cluster_analysis Analysis cluster_results Results & Conclusion Bacterial_Strain Bacterial Strain Isolation & Culture Inoculation Inoculation into Mineral Salt Medium + Reactive Green 12 Bacterial_Strain->Inoculation RG12_Solution Reactive Green 12 Stock Solution RG12_Solution->Inoculation Incubation Incubation (Controlled Temp, pH, Agitation) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation UV_Vis UV-Vis Spectrophotometry (% Decolorization) Centrifugation->UV_Vis FTIR FTIR Analysis (Functional Groups) Centrifugation->FTIR HPLC HPLC Analysis (Metabolite Separation) Centrifugation->HPLC GC_MS GC-MS Analysis (Aromatic Amine ID) Centrifugation->GC_MS Data_Analysis Comparative Data Analysis UV_Vis->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis GC_MS->Data_Analysis Conclusion Conclusion on Strain Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis of bacterial degradation of Reactive Green 12.

The degradation of azo dyes by bacteria is a multi-step process, primarily initiated by the enzymatic cleavage of the azo bond.

Azo_Dye_Degradation_Pathway cluster_anaerobic Anaerobic/Microaerophilic Stage cluster_aerobic Aerobic Stage Azo_Dye Reactive Green 12 (Azo Dye) Aromatic_Amines Colorless Aromatic Amines (Potentially Toxic) Azo_Dye->Aromatic_Amines Azoreductase (Reductive Cleavage of -N=N- bond) Intermediates Intermediate Products (e.g., catechols) Aromatic_Amines->Intermediates Monooxygenases/Dioxygenases (Ring Cleavage) Mineralization Complete Mineralization (CO2, H2O, N2) Intermediates->Mineralization Further Metabolism

References

Comparative

Evaluating the Cost-Effectiveness of Reactive Green 12 in Industrial Applications: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the competitive landscape of industrial dyeing, the selection of colorants is a critical decision influenced by performance, cost, and environmental impa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of industrial dyeing, the selection of colorants is a critical decision influenced by performance, cost, and environmental impact. This guide provides a comprehensive evaluation of Reactive Green 12, a widely used reactive dye, by comparing its performance and cost-effectiveness against a common alternative, Reactive Green 19. The information presented herein is intended to assist researchers and professionals in making informed decisions for their specific applications.

Performance Comparison: Reactive Green 12 vs. Reactive Green 19

The performance of reactive dyes is paramount in achieving desired color vibrancy and durability on cellulosic fibers like cotton. Key performance indicators include fixation efficiency and colorfastness to various environmental factors. While direct comparative studies between Reactive Green 12 and Reactive Green 19 are limited in publicly available literature, this guide compiles available data to offer a comparative overview.

Table 1: Comparison of Performance Characteristics

Performance MetricReactive Green 12Reactive Green 19Test Method
Fixation Efficiency (%) Data not available in searched results. General range for reactive dyes is 70-80%.High substantivity and reactivity, suggesting good fixation.[1]Spectrophotometric analysis of dyebath before and after dyeing.
Colorfastness to Washing General good fastness for reactive dyes.[2]Good fastness properties.[1]AATCC 61 / ISO 105-C06
(Color Change)Typically Grade 4-5Typically Grade 4-5Graded using Grey Scale for Color Change.
(Staining)Typically Grade 4-5Typically Grade 4-5Graded using Grey Scale for Staining.
Colorfastness to Rubbing General good fastness for reactive dyes.[2]Good fastness properties.[1]ISO 105-X12 / AATCC 8
(Dry)Typically Grade 4-5Typically Grade 4-5Graded using Grey Scale for Staining.
(Wet)Typically Grade 3-4Typically Grade 3-4Graded using Grey Scale for Staining.
Colorfastness to Light Good light fastness is a general characteristic of reactive dyes.[3]No specific data found.AATCC 16 / ISO 105-B02

Note: The data for Reactive Green 12 is inferred from the general performance of reactive dyes due to a lack of specific studies in the searched results. The performance of Reactive Green 19 is noted as being high, suggesting it is a robust alternative.

Cost-Effectiveness Analysis

A thorough cost-effectiveness analysis extends beyond the initial purchase price of the dye. It encompasses the entire dyeing process, including the consumption of water, energy, and auxiliary chemicals, as well as wastewater treatment costs.

Table 2: Cost Factor Comparison

Cost FactorReactive Green 12Reactive Green 19Considerations
Dye Price Varies by supplier and purity.Generally, a high-performance dye which may have a higher initial cost.Bulk purchasing can significantly reduce the per-kilogram cost.
Process Costs Standard for reactive dyes, requiring salt and alkali.May offer efficiencies in dyeing cycles due to high reactivity.[1]Optimization of dyeing parameters can lead to cost savings.
(Water & Energy)Significant consumption in conventional dyeing.High fixation rates can lead to reduced rinsing requirements, saving water and energy.
(Auxiliary Chemicals)Requires significant amounts of salt (e.g., NaCl or Na₂SO₄) and alkali (e.g., Na₂CO₃).The cost of these commodity chemicals can be a significant portion of the total process cost.
Effluent Treatment Hydrolyzed dye contributes to colored effluent, requiring treatment.Higher fixation efficiency can lead to lower dye content in wastewater, reducing treatment costs.The environmental impact and associated costs of effluent disposal are increasingly important considerations.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results in dye performance evaluation.

Dyeing Protocol for Cotton with Reactive Dyes (Exhaust Method)

This protocol provides a general procedure for dyeing cotton fabric with reactive dyes like Reactive Green 12 and its alternatives. Specific parameters may need to be optimized based on the dye's reactivity and desired shade depth.

Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • Reactive dye (e.g., Reactive Green 12 or Reactive Green 19)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Wetting agent

  • Sequestering agent

  • Acetic acid

  • Soap solution (e.g., 2 g/L non-ionic detergent)

Procedure:

  • Prepare the Dyebath:

    • Set the liquor ratio (e.g., 1:20).

    • Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L) to the water.

    • Dissolve the pre-weighed reactive dye in a small amount of warm water and add it to the dyebath.

  • Dyeing (Exhaustion Phase):

    • Immerse the cotton fabric in the dyebath at room temperature.

    • Raise the temperature to the recommended dyeing temperature for the specific dye (e.g., 60°C for many reactive dyes).

    • Gradually add the required amount of salt (e.g., 60-80 g/L for medium shades) in portions over 20-30 minutes to promote dye exhaustion.

    • Continue dyeing at this temperature for 30-45 minutes.

  • Fixation Phase:

    • Add the pre-dissolved alkali (e.g., 20 g/L sodium carbonate) to the dyebath.

    • Continue dyeing at the same temperature for another 45-60 minutes to facilitate the covalent bonding of the dye to the fiber.

  • Washing and Soaping:

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L).

    • Soap the fabric at the boil (95-100°C) for 10-15 minutes with a soap solution to remove any unfixed dye.

    • Rinse with hot and then cold water until the water runs clear.

  • Drying:

    • Squeeze the excess water and air-dry or tumble-dry the fabric.

Colorfastness to Laundering (AATCC Test Method 61-2013, 2A)

This accelerated test simulates five typical home launderings.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus

  • Stainless steel canisters (550 mL) and steel balls (6 mm diameter)

  • Multifiber test fabric #10

  • AATCC Standard Reference Detergent WOB (without optical brightener)

  • Gray Scale for Color Change and Gray Scale for Staining

Procedure:

  • Specimen Preparation:

    • Cut a 50 x 150 mm specimen of the dyed fabric.

    • Sew a 50 x 50 mm multifiber test fabric to the face of the dyed specimen.

  • Test Cycle:

    • Prepare a detergent solution (1.5 g of AATCC detergent in 150 mL of deionized water).

    • Place the specimen, 50 steel balls, and the detergent solution into a stainless steel canister.

    • Seal the canister and place it in the Launder-Ometer.

    • Run the test for 45 minutes at 49°C (120°F).

  • Rinsing and Drying:

    • Remove the specimen and rinse it thoroughly with deionized water.

    • Squeeze out excess water and air-dry the specimen at a temperature not exceeding 71°C (160°F).

  • Evaluation:

    • Allow the specimen to condition for at least 4 hours.

    • Evaluate the color change of the dyed fabric using the Gray Scale for Color Change.

    • Evaluate the staining on each of the six fiber strips of the multifiber test fabric using the Gray Scale for Staining.

Colorfastness to Rubbing (ISO 105-X12:2016)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

Apparatus and Materials:

  • Crockmeter

  • Standard white cotton rubbing cloth (50 x 50 mm)

  • Gray Scale for Staining

Procedure:

  • Specimen Preparation:

    • Cut a specimen of the dyed fabric at least 140 mm x 50 mm.

  • Dry Rubbing:

    • Mount the specimen on the base of the crockmeter.

    • Mount a dry rubbing cloth onto the rubbing finger.

    • Lower the rubbing finger onto the specimen and turn the crank to slide the finger back and forth 10 times at a rate of one turn per second.

  • Wet Rubbing:

    • Thoroughly wet a rubbing cloth in deionized water and squeeze it to a wet pick-up of 65 ± 5%.

    • Repeat the rubbing procedure with the wet cloth on a fresh area of the specimen.

  • Evaluation:

    • Air-dry the rubbing cloths.

    • Evaluate the degree of staining on both the dry and wet rubbing cloths using the Gray Scale for Staining.

Reactive Dyeing Workflow and Chemical Mechanism

The industrial application of reactive dyes follows a well-defined workflow designed to ensure efficient and uniform coloration of cellulosic fibers.

ReactiveDyeingWorkflow cluster_preparation Fabric Preparation cluster_dyeing Dyeing Process cluster_finishing Post-Treatment Scouring Scouring Bleaching Bleaching Scouring->Bleaching Dye_Dissolution Dye Dissolution Bleaching->Dye_Dissolution Fabric to Dyebath Exhaustion Exhaustion (Salt Addition) Dye_Dissolution->Exhaustion Fixation Fixation (Alkali Addition) Exhaustion->Fixation Rinsing Rinsing Fixation->Rinsing Dyed Fabric Soaping Soaping Rinsing->Soaping Final_Rinse Final Rinse Soaping->Final_Rinse Drying Drying Final_Rinse->Drying

Fig. 1: General workflow for the reactive dyeing of cotton.

The fundamental principle of reactive dyeing lies in the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulose fiber. Reactive Green 12, being a dichlorotriazine reactive dye, undergoes a nucleophilic substitution reaction with the cellulose under alkaline conditions.

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dye Reactive Green 12 (Dye-Cl) Covalent_Bond Dyed Fiber (Dye-O-Cellulose) Dye->Covalent_Bond Cellulose Cellulose-OH Cellulose->Covalent_Bond Alkali Alkali (OH⁻) Alkali->Cellulose activates Byproduct HCl

Fig. 2: Covalent bond formation between Reactive Green 12 and cellulose.

In this reaction, the alkali (e.g., sodium carbonate) abstracts a proton from a hydroxyl group on the cellulose chain, forming a highly nucleophilic cellulosate anion (Cellulose-O⁻). This anion then attacks one of the carbon atoms of the dichlorotriazine ring of the Reactive Green 12 molecule, displacing a chloride ion and forming a stable covalent ether bond. This strong bond is responsible for the excellent wash fastness properties of reactive dyes.[4][5]

References

Validation

cross-validation of experimental results involving Reactive Green 12 with literature data

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the experimental performance of Reactive Green 12 and its structural analogs as P2Y receptor antagonists, supported by literatur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the experimental performance of Reactive Green 12 and its structural analogs as P2Y receptor antagonists, supported by literature data.

Reactive Green 12, a triazine-containing dye, belongs to a class of compounds that have been identified as antagonists of P2Y receptors, a family of G protein-coupled receptors activated by extracellular nucleotides like ATP and ADP. These receptors are implicated in a wide range of physiological processes, making them attractive targets for drug development. This guide provides a cross-validation of the experimental performance of compounds structurally related to Reactive Green 12 with data from scientific literature, focusing on their activity as P2Y receptor antagonists.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of various reactive dyes, including close structural analogs of Reactive Green 12, on different P2 receptor subtypes. This data is compiled from studies investigating the structure-activity relationships of these compounds.

CompoundReceptor SubtypeIC50 (µM)Reference
Cibacron Blue 3GAP2X19.1[1]
P2Y1-like17.4[1]
Reactive Blue 2P2X128.4[1]
P2Y1-like7.7[1]
Reactive Blue 2 (meta isomer)P2X119.7[1]
P2Y1-like12.0[1]
Reactive Blue 2 (para isomer)P2X135.5[1]
P2Y1-like2.6[1]
Acid Blue 129P2Y1Weak Antagonist[2]
P2Y2Very Weak Antagonist[2]
Acid Blue 80P2Y1Weak Antagonist[2]
P2Y2Very Weak Antagonist[2]
Acid Violet 34P2Y1Weak Antagonist[2]
P2Y2No Significant Effect[2]
MG 50-3-1P2X12.8[3]
P2Y1-like0.0046[3]

Experimental Protocols

The data presented in this guide were obtained using established experimental protocols to assess the antagonist activity of the compounds on P2 receptors. The following are detailed methodologies for the key experiments cited.

P2X1 Receptor Antagonism Assay (Rat Vas Deferens Contraction)

This assay measures the ability of a compound to inhibit the contraction of the rat vas deferens (RVD) induced by the P2X1 receptor agonist, α,β-methylene ATP (α,β-meATP).

  • Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Contraction Measurement: The tissues are connected to isometric force transducers to record contractions.

  • Agonist-Induced Contraction: A cumulative concentration-response curve for the P2X1 agonist α,β-meATP is established to determine the EC50 value.

  • Antagonist Incubation: The tissues are incubated with the test compound (e.g., a Reactive Green 12 analog) at various concentrations for a defined period.

  • Inhibition Measurement: A second concentration-response curve for α,β-meATP is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the α,β-meATP concentration-response curve is used to calculate the IC50 value of the antagonist, representing the concentration at which it inhibits 50% of the maximum agonist-induced contraction.

P2Y1-like Receptor Antagonism Assay (Guinea-Pig Taenia Coli Relaxation)

This protocol assesses the inhibition of the relaxation of guinea-pig taenia coli (GPTC) induced by the P2Y1-like receptor agonist, adenosine 5'-O-(2-thiodiphosphate) (ADPβS).

  • Tissue Preparation: Guinea-pigs are euthanized, and the taenia coli is dissected and mounted in organ baths under the same conditions as the RVD assay.

  • Pre-contraction: The tissues are pre-contracted with carbachol to a stable level.

  • Agonist-Induced Relaxation: A cumulative concentration-response curve for the P2Y1-like agonist ADPβS is established to determine its EC50 value for relaxation.

  • Antagonist Incubation: The tissues are incubated with the test compound at various concentrations.

  • Inhibition Measurement: A second concentration-response curve for ADPβS is generated in the presence of the antagonist.

  • Data Analysis: The reduction in the ADPβS-induced relaxation is used to calculate the IC50 value of the antagonist.

P2Y1 and P2Y2 Receptor Antagonism Assay (Inositol Phosphate Turnover)

This assay measures the ability of a compound to block the increase in inositol phosphate (IP) turnover stimulated by P2Y1 and P2Y2 receptor agonists in cultured cells.

  • Cell Culture: Bovine aortic endothelial (BAE) cells, which natively express P2Y1 and P2Y2 receptors, are cultured to confluency.

  • Radiolabeling: The cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Antagonist Incubation: The cells are pre-incubated with various concentrations of the test compound.

  • Agonist Stimulation: The cells are then stimulated with a P2Y1-selective agonist (e.g., 2-methylthioadenosine triphosphate, 2MeSATP) or a P2Y2-selective agonist (e.g., uridine 5'-triphosphate, UTP).

  • Inositol Phosphate Extraction: The reaction is stopped, and the total inositol phosphates are extracted.

  • Quantification: The amount of radiolabeled inositol phosphates is quantified using scintillation counting.

  • Data Analysis: The inhibition of the agonist-induced increase in inositol phosphate production is used to determine the antagonist's potency.

Visualizations

The following diagrams illustrate the signaling pathway of P2Y receptors and a typical experimental workflow for a receptor binding assay.

P2Y_Signaling_Pathway cluster_membrane Cell Membrane P2Y P2Y Receptor Gq Gq Protein P2Y->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP / ADP ATP->P2Y binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: P2Y Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]ATP) Radioligand->Incubation Test_Compound Test Compound (e.g., Reactive Green 12) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Measurement Measurement of bound radioactivity Washing->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Caption: Experimental Workflow for a Receptor Binding Assay.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Reactive Green 12: A Guide for Laboratory Professionals

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Reactive Green 12, a comm...

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Reactive Green 12, a common azo dye used in research and development. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Reactive Green 12 powder can cause respiratory, skin, and eye irritation and may act as a sensitizer.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard lab coat or chemical-resistant apron.

  • Respiratory Protection: A particle filter mask should be worn when handling the dye in its powder form to prevent inhalation.[1]

All handling of Reactive Green 12, especially in its powdered form, should be conducted within a well-ventilated area or a chemical fume hood to minimize airborne particles.[2][3]

Disposal Procedures: A Step-by-Step Approach

The correct disposal method for Reactive Green 12 depends on its form—solid (unused powder) or liquid (aqueous solution).

Procedure 1: Disposal of Solid Reactive Green 12 Powder

Unused or spilled Reactive Green 12 powder should be managed as solid chemical waste.

  • Containment: Carefully sweep up the solid dye powder, avoiding the creation of dust clouds. For spills, it is advisable to lightly dampen paper towels with water to trap loose particles before sweeping.[1]

  • Packaging: Place the collected powder into a sturdy, leak-proof container. The container must be chemically compatible and have a secure, screw-on cap.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the chemical name ("Reactive Green 12"), and the associated hazards (e.g., "Irritant," "Sensitizer").

  • Storage: Store the sealed container in a designated hazardous waste satellite accumulation area, segregated from incompatible materials such as strong oxidizers.[2][4]

  • Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.[5] Do not dispose of solid Reactive Green 12 in the regular trash.

Procedure 2: Disposal of Liquid Reactive Green 12 Solutions

Aqueous solutions of Reactive Green 12, such as unexhausted dye baths, require treatment prior to disposal. Reactive dye baths are typically basic due to the use of fixatives like soda ash.[6][7]

  • Neutralization:

    • Work in a well-ventilated area or fume hood.

    • Measure the pH of the dye solution using pH test strips or a calibrated pH meter.

    • Slowly add a weak acid, such as citric acid or acetic acid (vinegar), to the solution while stirring gently.[6][7]

    • Continuously monitor the pH, adding acid incrementally until the solution reaches a neutral pH range (typically between 6.0 and 8.0). Avoid overshooting the neutral point.

  • Disposal Decision:

    • Consult Local Regulations: The primary factor determining the final disposal route is your local and institutional regulations. Many academic and research institutions prohibit the drain disposal of all chemical dyes, regardless of treatment.[8]

    • Option A (Preferred & Widely Compliant): Hazardous Waste Collection.

      • Pour the neutralized solution into a compatible, sealable waste container (plastic is generally preferred).[9]

      • Label the container clearly with "Hazardous Waste," the contents ("Neutralized Reactive Green 12 solution"), and a list of all constituents (e.g., water, dye, neutralized salts).

      • Store in the satellite accumulation area for EHS pickup.

    • Option B (Conditional on Local Approval): Drain Disposal.

      • This option is only permissible for small quantities if explicitly allowed by your institution and local wastewater authority.[10]

      • If approved, pour the neutralized solution down a laboratory sink, flushing with at least 20 times the volume of water to ensure adequate dilution.[6]

Quantitative Data and Regulatory Limits

Disposal limits are dictated by federal, state, and local regulations, which can vary significantly. The following table provides general guidelines, but users must verify the specific rules applicable to their location and institution.

ParameterGuideline/LimitSource(s)
pH for Sewer Disposal 5.5 - 10.5 (General Guideline)[10]
Small Quantity Limit for Sewer Disposal A few hundred grams or milliliters per day[10]
Laboratory Hazardous Waste Accumulation Limit (Non-Acute) Up to 55 gallons[9][11]
Laboratory Hazardous Waste Accumulation Limit (Acutely Hazardous) Up to 1 quart (liquid) or 1 kg (solid)[9]

Note: Reactive Green 12 is not typically classified as an "acutely hazardous" (P-listed) waste, but institutional policies may vary.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Reactive Green 12.

ReactiveGreen12_Disposal start Start: Have Reactive Green 12 for Disposal check_form Identify Form of Waste start->check_form solid_waste Solid Powder check_form->solid_waste Solid liquid_waste Aqueous Solution check_form->liquid_waste Liquid package_solid 1. Sweep into sealed, compatible container. solid_waste->package_solid check_ph 1. Check pH of Solution liquid_waste->check_ph label_solid 2. Label as 'Hazardous Waste' with chemical name. package_solid->label_solid store_solid 3. Store in Satellite Accumulation Area. label_solid->store_solid ehs_solid 4. Arrange for EHS pickup. store_solid->ehs_solid is_basic Is pH > 8.0? check_ph->is_basic neutralize 2. Neutralize with weak acid to pH 6.0 - 8.0 is_basic->neutralize Yes check_regs 3. Consult Institutional & Local Sewer Disposal Regulations is_basic->check_regs No (pH is neutral) neutralize->check_regs drain_prohibited Drain Disposal Prohibited (Preferred/Safest Path) check_regs->drain_prohibited No / Uncertain drain_allowed Drain Disposal Permitted for Small Quantities check_regs->drain_allowed Yes package_liquid 4a. Pour into sealed, compatible waste container. drain_prohibited->package_liquid sewer_disposal 4b. Pour down drain with >20x volume of water. drain_allowed->sewer_disposal label_liquid 5a. Label as 'Hazardous Waste' with all constituents. package_liquid->label_liquid store_liquid 6a. Store in Satellite Accumulation Area. label_liquid->store_liquid ehs_liquid 7a. Arrange for EHS pickup. store_liquid->ehs_liquid

Caption: Decision workflow for the disposal of Reactive Green 12 in solid and liquid forms.

References

Handling

Essential Safety and Logistics for Handling Reactive Green 12

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Reactive Green 12, a textile dye that requires careful management in a laboratory setting. Adherence to these proce...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Reactive Green 12, a textile dye that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: Reactive Green 12 is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is also identified as a sensitizer, and its dust may form explosive clouds in the air.[1] Ingestion and inhalation should be avoided, and direct contact with skin and eyes must be prevented.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Reactive Green 12 to minimize exposure and ensure personal safety.

Body Part Required PPE Specifications & Rationale
Hands Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves should be worn. Always inspect gloves for tears or holes before use to prevent skin contact.[1][3][4]
Eyes Safety Goggles with Side ShieldsMust be worn at all times to protect against splashes and airborne dust particles.[1][3][4]
Face Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing to provide an additional layer of protection.[5][6]
Body Laboratory CoatA buttoned lab coat must be worn to protect skin and clothing from stains and accidental contact.[1][4] For extensive handling, closed work clothes are advised.[3]
Respiratory Fume Hood or RespiratorAll handling of the solid powder and subsequent solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4] If a fume hood is not available, an approved dust or mist respirator is required, especially if airborne particulates are generated.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a certified chemical fume hood is operational and available for use.[1][4]

  • Assemble all required PPE and verify it is in good condition.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.

  • Prepare all necessary laboratory equipment and reagents before handling the compound.

2. Handling the Solid Powder:

  • Conduct all weighing and initial dilutions of the lyophilized powder inside the chemical fume hood to control dust.

  • Avoid breathing any dust or fumes that may be generated.[1]

  • Use dedicated spatulas and weighing boats.

  • Keep the container of Reactive Green 12 tightly closed when not in use.[1]

3. Solution Preparation and Use:

  • When dissolving the powder, add it slowly to the solvent to prevent splashing.

  • Handle all solutions containing Reactive Green 12 with the same level of precaution as the solid form.

  • Avoid contact with strong oxidizing agents.[1]

4. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling is complete.[1]

  • Decontaminate all work surfaces and equipment used during the procedure.

  • Remove PPE in the designated area to prevent cross-contamination.

Spill and Emergency Procedures

In Case of a Spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.[1][2]

  • Avoid generating dust during cleanup.[2]

  • Ventilate the area and wash the spill site after the material has been collected.[1]

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek medical attention.[1]

Disposal Plan

All waste containing Reactive Green 12 must be treated as hazardous chemical waste.

  • Liquid Waste: Collect all solutions containing the dye in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solid Waste: Dispose of all contaminated solid materials, including empty vials, pipette tips, and used gloves, in a designated hazardous waste container.[4]

  • Compliance: All disposal must adhere to local, state, and federal regulations for hazardous waste.[1][2] Reactive chemicals should be disposed of through a dedicated hazardous waste management program.[7]

Workflow for Safe Handling of Reactive Green 12

cluster_spill Spill Response prep 1. Preparation - Verify Fume Hood - Assemble PPE - Locate Safety Stations weigh 2. Weighing & Handling (Inside Fume Hood) - Wear Full PPE - Handle Solid Powder prep->weigh solution 3. Solution Preparation (Inside Fume Hood) - Add Powder to Solvent Slowly - Handle Solutions with Care weigh->solution experiment 4. Experimental Use - Maintain PPE Usage - Avoid Strong Oxidizers solution->experiment cleanup 5. Post-Experiment - Decontaminate Surfaces - Wash Hands Thoroughly experiment->cleanup disposal 6. Waste Disposal - Segregate Solid & Liquid Waste - Use Labeled Hazardous Bins cleanup->disposal spill Spill Occurs contain Alert & Contain - Wear PPE - Sweep into Sealed Container spill->contain contain->disposal Dispose as Hazardous Waste

References

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